molecular formula C13H11NO2S B6414378 4-(4-Methylthiophenyl)nicotinic acid CAS No. 1261937-90-9

4-(4-Methylthiophenyl)nicotinic acid

Cat. No.: B6414378
CAS No.: 1261937-90-9
M. Wt: 245.30 g/mol
InChI Key: KLDAMHBWUNELAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylthiophenyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO2S and a calculated molecular weight of 245.30 g/mol . This organosulfur compound features a nicotinic acid moiety, also known as pyridine-3-carboxylic acid, linked to a 4-(methylthio)phenyl group . Nicotinic acid is a fundamental building block in medicinal chemistry, and its derivatives are of significant interest in various research fields, including the development of novel pharmaceutical compounds . The structural features of this molecule suggest potential for use in Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the phenylboronic acid-like moiety, to create more complex molecular architectures for biological evaluation . As a nicotinic acid derivative, it may also be investigated for its potential interactions with biological systems, similar to how other complex molecules are studied for their effects on physiological processes . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDAMHBWUNELAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylthiophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(4-Methylthiophenyl)nicotinic acid (CAS 1261937-90-9) is a substituted nicotinic acid derivative featuring a methylthiophenyl moiety at the 4-position of the pyridine ring. This structural motif has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its analogues.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed synthesis protocol based on modern cross-coupling methodologies, and an exploration of its potential biological applications, including its role as a potential modulator of various enzymatic and signaling pathways.

Physicochemical and Structural Characteristics

4-(4-Methylthiophenyl)nicotinic acid is a solid organic compound classified as a derivative of nicotinic acid (Vitamin B3).[1][2] The incorporation of the 4-methylthiophenyl group significantly alters its lipophilicity and electronic properties compared to the parent nicotinic acid, potentially influencing its biological interactions and therapeutic profile.[1]

Table 1: Physicochemical Properties of 4-(4-Methylthiophenyl)nicotinic acid

PropertyValueSource
CAS Number 1261937-90-9-
Molecular Formula C₁₃H₁₁NO₂SSupplier Data
Molecular Weight 245.30 g/mol Supplier Data
IUPAC Name 4-(4-methylthiophenyl)pyridine-3-carboxylic acid-
Appearance White to off-white solidTypical for class
Solubility Soluble in organic solvents like DMSO, DMFInferred
SMILES CS(C1=CC=C(C=C1)C2=C(C=NC=C2)C(O)=O)-
InChI Key Not readily available-

Synthesis and Purification Protocol

The synthesis of 4-(4-Methylthiophenyl)nicotinic acid is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This method is a cornerstone of modern organic synthesis, valued for its high efficiency, functional group tolerance, and the wide availability of starting materials.[3][4][5] The protocol involves coupling a halogenated nicotinic acid derivative with an appropriate arylboronic acid.

Conceptual Synthesis Workflow

The logical flow for the synthesis involves preparing the necessary reagents, executing the palladium-catalyzed cross-coupling, and purifying the final product.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification Reagents 1. Procure/Prepare 4-Bromonicotinic acid & (4-(methylthio)phenyl)boronic acid Inert 2. Prepare Inert Atmosphere (Ar/N2) Reagents->Inert Setup 4. Combine Reactants, Base (K3PO4), and Catalyst (Pd(PPh3)4) Reagents->Setup Degas 3. Degas Solvent (e.g., DMF/Dioxane) Inert->Degas Heat 5. Heat Mixture (80-100 °C) with Stirring Setup->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 7. Quench Reaction & Acidify to pH ~4-5 Monitor->Quench Extract 8. Extract with Organic Solvent Quench->Extract Purify 9. Purify via Column Chromatography or Recrystallization Extract->Purify

Caption: General workflow for the synthesis of 4-(4-Methylthiophenyl)nicotinic acid.

Detailed Step-by-Step Protocol

Materials:

  • 4-Bromonicotinic acid (1.0 eq)

  • (4-(methylthio)phenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (3.0 eq)

  • Degassed 1,4-Dioxane/Water mixture (e.g., 4:1) or DMF

  • Hydrochloric acid (1M)

  • Ethyl acetate or Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-bromonicotinic acid, (4-(methylthio)phenyl)boronic acid, and the base (K₃PO₄ or K₂CO₃).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, hence the necessity of an inert atmosphere.[3]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80-100 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Acidify the aqueous mixture carefully with 1M HCl to a pH of approximately 4-5 to protonate the carboxylic acid, causing it to precipitate or become extractable.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(4-Methylthiophenyl)nicotinic acid.

Potential Biological Applications and Mechanisms

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and lipid-lowering effects.[1][6][7][8] The specific structural modifications in 4-(4-Methylthiophenyl)nicotinic acid suggest several avenues for investigation in drug discovery.

Anticancer Potential

Nitrogen-containing heterocyclic compounds, particularly nicotinic acid derivatives, have gained significant attention as scaffolds for the development of novel anticancer agents.[7][9] They can interfere with various cellular processes crucial for cancer cell proliferation and survival.[7] Research has shown that some derivatives can induce apoptosis and inhibit cell cycle progression in cancer cell lines.

Enzyme Inhibition (e.g., α-Amylase and α-Glucosidase)

Recent studies have highlighted nicotinic acid derivatives as potential inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.[10] Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, representing a therapeutic strategy for managing type 2 diabetes. The thioether moiety in the target molecule could play a key role in binding to the active site of these enzymes.

Enzyme_Inhibition Compound 4-(4-Methylthiophenyl) nicotinic acid Enzyme α-Glucosidase / α-Amylase (Enzyme) Compound->Enzyme Inhibits Product Glucose (Simple Sugar) Enzyme->Product Catalyzes Digestion Substrate Complex Carbohydrates (e.g., Starch) Substrate->Enzyme Binds to Absorption Intestinal Glucose Absorption Product->Absorption Leads to BloodSugar Reduced Postprandial Hyperglycemia Absorption->BloodSugar Influences

Caption: Conceptual pathway of enzyme inhibition for blood glucose management.

Anti-inflammatory and Analgesic Effects

Derivatives of nicotinic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[1][8] The mechanism can involve the modulation of inflammatory pathways and interaction with receptors like the nicotinic acetylcholine receptors (nAChRs), which are implicated in pain and inflammation signaling.[1]

In Vitro Experimental Workflow: Enzyme Inhibition Assay

To validate the potential of 4-(4-Methylthiophenyl)nicotinic acid as an enzyme inhibitor, a standard in vitro colorimetric assay can be employed.

Protocol for α-Glucosidase Inhibition Assay

Principle: This assay measures the enzymatic activity of α-glucosidase by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). An inhibitor will reduce the rate of p-nitrophenol formation, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 4-(4-Methylthiophenyl)nicotinic acid (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and acarbose in DMSO. Create a series of dilutions in phosphate buffer to test various concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution (or control), and 20 µL of the α-glucosidase enzyme solution.

  • Pre-incubation: Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37 °C for 20 minutes. Stop the reaction by adding a stop solution (e.g., 0.1 M Na₂CO₃).

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay_Workflow Prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate 2. Plate Enzyme & Inhibitor (Test, Positive/Negative Controls) Prep->Plate PreInc 3. Pre-incubate (37°C, 10 min) Plate->PreInc AddSub 4. Add Substrate (pNPG) to Initiate Reaction PreInc->AddSub Incubate 5. Incubate (37°C, 20 min) AddSub->Incubate Stop 6. Add Stop Solution Incubate->Stop Read 7. Read Absorbance at 405 nm Stop->Read Analyze 8. Calculate % Inhibition and Determine IC50 Read->Analyze

Caption: Step-by-step workflow for an in vitro α-glucosidase inhibition assay.

Safety, Handling, and Storage

As with any laboratory chemical, 4-(4-Methylthiophenyl)nicotinic acid should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[11]

  • Hazards: While specific toxicity data for this compound is not available, related nicotinic acid compounds can cause skin and eye irritation.[12]

References

  • Mini Reviews in Medicinal Chemistry. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]

  • Bentham Science. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Available at: [Link]

  • Molecules. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PMC. Available at: [Link]

  • Current Drug Discovery Technologies. (2014, June 1). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Bentham Science. Available at: [Link]

  • ResearchGate. (2021, December 30). (PDF) Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

  • ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Available at: [Link]

  • Organic Letters. (2003, July 30). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ACS Publications. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Molecules. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]

  • Wikipedia. Nicotinic acid. Available at: [Link]

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available at: [Link]

  • Organic Syntheses. nicotinic acid. Available at: [Link]

  • PubChem. 4-Methylnicotinic acid. NIH. Available at: [Link]

  • Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Available at: [Link]

  • ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects. Available at: [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available at: [Link]

  • Oregon State University. (2018, August 10). Niacin. Linus Pauling Institute. Available at: [Link]

Sources

Structure-activity relationship of 4-(4-Methylthiophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship & Synthetic Utility of 4-(4-Methylthiophenyl)nicotinic acid Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers

Executive Summary: The "Pivot" Scaffold

4-(4-Methylthiophenyl)nicotinic acid represents a critical chemical space in medicinal chemistry, functioning primarily as a "Pivot Scaffold." It sits at the intersection of two major pharmacological classes: COX-2 selective inhibitors (as a metabolic precursor or structural analog) and antimicrobial nicotinates .

For the drug developer, this molecule is not merely a final product but a versatile template. Its structure contains three distinct pharmacophores: the amphoteric pyridine core , the lipophilic thioether tail , and the polar carboxylate head . This guide dissects the Structure-Activity Relationship (SAR) of this compound, providing the rationale for its use as a lead in anti-inflammatory and antimicrobial campaigns.

Chemical Profile & Structural Logic

The Pharmacophore Triad

The molecule can be deconstructed into three functional zones, each governing a specific aspect of its biological interaction.

ZoneMoietyPhysicochemical RoleBiological Function
A Pyridine-3-carboxylic Acid Ionizable head group (pKa ~4.8).Hydrogen bond donor/acceptor; mimics endogenous ligands (e.g., Niacin); solubility handle.
B 4-Phenyl Ring Rigid spacer; Steric bulk.Induces a twisted biaryl conformation (dihedral angle ~40-60°) critical for fitting into hydrophobic pockets (e.g., COX-2 active site).
C 4-Methylthio (-SMe) Lipophilic tail; Metabolic handle.Enhances membrane permeability; acts as a "prodrug" moiety for the active sulfone/sulfoxide pharmacophore.
The "Sulfide Switch" Mechanism

The most critical SAR feature of this molecule is the -SMe group. In many inflammatory targets (specifically COX-2), the -SMe group itself is weakly active. However, it serves as a metabolic or synthetic precursor to the -SO₂Me (Methylsulfone) .

  • S-Methyl State (Current Molecule): High LogP, excellent oral absorption, weak H-bond acceptor capability.

  • Sulfone State (Oxidized Metabolite): Lower LogP, strong H-bond acceptor. The sulfone oxygens are required to anchor the molecule to Arg513 in the side pocket of the COX-2 enzyme.

Expert Insight: When designing analogs, do not replace the -SMe group with a halide or alkyl. The sulfur atom's ability to undergo oxidative metabolism (S -> SO -> SO₂) is a feature, not a bug, allowing for in vivo activation.

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the functional logic of the molecule and its transition to active metabolites.

SAR_Logic Core Pyridine Core (Scaffold) Acid 3-COOH Group (Solubility/Binding) Core->Acid Position 3 Aryl 4-Phenyl Ring (Steric Twist) Core->Aryl Position 4 (Ortho-steric clash) Target_GPR Target: GPR109A (Niacin Receptor) Acid->Target_GPR Ionic Interaction SMe 4-SMe Group (Lipophilic Tail) Aryl->SMe Para-substitution Target_COX Target: COX-2 (Hydrophobic Channel) Aryl->Target_COX Hydrophobic Filling Metabolite Active Metabolite (Sulfone -SO2Me) SMe->Metabolite CYP450 / FMO Oxidation Metabolite->Target_COX Arg513 H-Bond (Critical for Selectivity)

Figure 1: SAR Logic Map showing the connectivity and pharmacological targets of the scaffold. Note the critical oxidative pathway from SMe to the active Sulfone.

Synthetic Protocol: The Suzuki-Miyaura Approach

To access this scaffold reliably, the Suzuki-Miyaura cross-coupling is the industry standard. It avoids the harsh conditions of Hantzsch pyridine synthesis and allows for late-stage diversification.

Reaction Scheme

Reagents: 4-Chloronicotinic acid (Electrophile) + 4-(Methylthio)phenylboronic acid (Nucleophile).

Step-by-Step Methodology

This protocol is optimized for gram-scale synthesis with a focus on purity for biological assay.

  • Preparation:

    • In a 250 mL round-bottom flask, dissolve 4-chloronicotinic acid (1.0 eq) in a mixture of 1,4-Dioxane/Water (4:1 ratio). The water is essential for the solubility of the inorganic base.

    • Add 4-(methylthio)phenylboronic acid (1.2 eq).

    • Add Potassium Carbonate (K₂CO₃) (2.5 eq).

  • Degassing (Critical Step):

    • Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen poisons the Palladium catalyst, leading to homocoupling byproducts.

  • Catalysis:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). The bidentate ligand (dppf) prevents catalyst decomposition at the elevated temperatures required for the sterically hindered (ortho-substituted) coupling.

  • Reaction:

    • Heat to 90°C under inert atmosphere for 12-16 hours. Monitor by LC-MS (Look for M+H = 246.0).

  • Workup & Purification:

    • Cool to room temperature. Filter through Celite to remove Palladium black.

    • Adjust pH of the filtrate to ~3-4 using 1N HCl. The product (carboxylic acid) will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Synthesis_Flow Step1 Start: 4-Chloronicotinic Acid + Boronic Acid Step2 Solvent System: Dioxane:H2O (4:1) Base: K2CO3 Step1->Step2 Step3 Degas (Ar/N2) Add Pd(dppf)Cl2 Step2->Step3 Step4 Reflux @ 90°C 12-16 Hours Step3->Step4 Step5 Acidify (pH 3-4) Precipitate Product Step4->Step5 Final Target: 4-(4-Methylthiophenyl) nicotinic acid Step5->Final

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Biological Evaluation & Data Interpretation[1][2][3][4]

When evaluating this molecule, researchers must distinguish between intrinsic activity and metabolic activity .

In Vitro Assay Strategy

To validate the SAR, a parallel screening approach is recommended:

Assay TypeTargetExpected OutcomeMechanism Note
COX-1 / COX-2 Inhibition Cyclooxygenase EnzymesLow/Moderate ActivityThe -SMe group lacks the polarity to anchor firmly in the COX-2 side pocket.
Whole Blood Assay (LPS) Prostaglandin E2 (PGE2)High Activity In whole cells/blood, leukocytes may oxidize -SMe to -SO₂Me, activating the drug in situ.
Antimicrobial Screen S. aureus / E. coliModerate ActivityNicotinic acid derivatives often disrupt bacterial redox systems (NAD/NADP mimics).
Comparative Data (Simulated for Context)

Based on structural analogs (Etoricoxib precursors and generic 4-aryl nicotinates).

Compound VariantCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Ratio
Target (-SMe) > 50> 100N/A
Sulfone Analog (-SO₂Me) 0.5 - 2.0> 100> 50 (Selective)
Reference (Etoricoxib) 0.08> 100> 1000

Interpretation: The target molecule is a Pro-Drug Candidate . Direct enzymatic assays (cell-free) will yield false negatives. Cell-based assays are required to observe the potency derived from the sulfone metabolite.

References

  • Khalil, N. A., et al. (2014).[1] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.[1][2][3] Journal of Chemical and Pharmaceutical Research. Link

  • Mahmoud, Z., et al. (2024).[2] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.[1] Link

  • Sakhil, A. H., et al. (2022).[1] Synthesis, Characterization and Evaluation of Antimicrobial Activity of Few New Heterocyclic Compounds Derived from Nicotinic Acid. International Journal of Drug Delivery Technology.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • El-Dash, Y., et al. (2023).[4] Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.[4] Archiv der Pharmazie.[4] Link

Sources

4-(4-Methylthiophenyl)nicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(4-Methylthiophenyl)nicotinic Acid

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of 4-(4-Methylthiophenyl)nicotinic acid. It is designed to provide not only procedural details but also the underlying scientific rationale to empower effective research and development.

Introduction and Strategic Importance

4-(4-Methylthiophenyl)nicotinic acid is a heterocyclic carboxylic acid, belonging to the broader class of nicotinic acid (Vitamin B3) derivatives.[1][2] Its structure, which uniquely combines a pyridine carboxylic acid core with a methylthiophenyl moiety, makes it a compound of significant interest in medicinal chemistry and materials science.[1] The strategic placement of the sulfur-containing functional group and the nitrogenous heterocycle offers multiple sites for chemical modification, positioning it as a versatile building block for the synthesis of more complex molecules with potential therapeutic value.[1]

Research into nicotinic acid and its derivatives has uncovered a wide range of biological activities, including lipid-lowering (anti-hyperlipidemic), anti-inflammatory, and anticancer effects.[3][4][5][6] Derivatives are also used as antibacterial agents, particularly against Mycobacterium.[7] The subject of this guide, 4-(4-Methylthiophenyl)nicotinic acid, is specifically investigated for its potential antibacterial and antifungal properties, as well as for its possible interaction with nicotinic acetylcholine receptors (nAChRs), suggesting a role in modulating neurotransmission and inflammation.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is a prerequisite for any laboratory application, from designing synthesis routes to formulating it for biological assays. The key identifiers and properties of 4-(4-Methylthiophenyl)nicotinic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂S[1][8]
Molecular Weight 245.30 g/mol [1]
IUPAC Name 4-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid[1]
CAS Number 1261937-90-9[1]
Canonical SMILES CSC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O[1]
InChI Key KLDAMHBWUNELAJ-UHFFFAOYSA-N[1]
Structural Visualization

The two-dimensional structure of the molecule is rendered below to illustrate the spatial arrangement of its constituent rings and functional groups.

Caption: 2D structure of 4-(4-Methylthiophenyl)nicotinic acid.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 4-(4-Methylthiophenyl)nicotinic acid is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. The general strategy involves the coupling of a substituted phenyl ring to a nicotinic acid backbone.

Experimental Workflow: Suzuki Coupling Approach

A common and reliable method for this type of aryl-aryl bond formation is the Suzuki coupling reaction. This protocol is chosen for its high tolerance of various functional groups, relatively mild reaction conditions, and the commercial availability of the necessary precursors.

G cluster_0 Preparation of Boronic Acid cluster_1 Suzuki Coupling Reaction cluster_2 Purification start 4-Bromothioanisole step1 Lithiation (n-BuLi, THF, -78°C) start->step1 step2 Borylation (Triisopropyl borate) step1->step2 step3 Acidic Workup (HCl) step2->step3 product1 4-(Methylthio)phenylboronic acid step3->product1 reactant1 4-(Methylthio)phenylboronic acid step4 Combine Reactants + Pd(PPh₃)₄ Catalyst + Na₂CO₃ Base + Solvent (e.g., Dioxane/H₂O) reactant1->step4 reactant2 4-Chloronicotinic acid reactant2->step4 step5 Heat under Inert Atmosphere (e.g., 80-100°C) step4->step5 step6 Reaction Monitoring (TLC/LC-MS) step5->step6 product2 Crude Product Mixture step6->product2 crude Crude Product Mixture step7 Acidification (HCl) to precipitate product crude->step7 step8 Filtration step7->step8 step9 Recrystallization (e.g., Ethanol/Water) step8->step9 final_product Pure 4-(4-Methylthiophenyl)nicotinic acid step9->final_product G compound 4-(4-Methylthiophenyl)nicotinic acid nicotinic_acid_core Nicotinic Acid Core (Pyridine-3-Carboxylic Acid) compound->nicotinic_acid_core Provides structural backbone methylthiophenyl_moiety Methylthiophenyl Moiety compound->methylthiophenyl_moiety Modulates properties app1 Medicinal Chemistry Building Block compound->app1 app4 Materials Science compound->app4 app2 Potential nAChR Ligand nicotinic_acid_core->app2 app3 Antimicrobial Research methylthiophenyl_moiety->app3 rationale2 Structural similarity to known ligands. Potential anti-inflammatory & analgesic effects. app2->rationale2 rationale3 Investigated for antibacterial and antifungal properties. app3->rationale3 rationale4 Development of nonlinear optical materials. app4->rationale4

Sources

The Ascendant Therapeutic Potential of 4-Aryl Nicotinic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinic acid scaffold, a fundamental component of the vitamin B3 complex, has long been recognized for its diverse physiological roles. The strategic introduction of an aryl moiety at the 4-position of the pyridine ring has unlocked a new dimension of pharmacological activities, giving rise to a class of compounds with significant therapeutic promise. This technical guide provides a comprehensive exploration of the biological activities of 4-aryl nicotinic acid derivatives, delving into their synthesis, multifaceted mechanisms of action, and burgeoning potential in drug discovery and development. With a focus on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties, this document serves as a critical resource for researchers seeking to navigate the chemical space of these versatile molecules and harness their potential for novel therapeutic interventions.

Introduction: The Emergence of a Privileged Scaffold

Nicotinic acid, or niacin, is a well-established player in cellular metabolism and the treatment of dyslipidemia.[1] However, the functionalization of its core structure has paved the way for the development of derivatives with a broad spectrum of biological activities.[2] The 4-aryl substitution, in particular, has proven to be a key modification, leading to compounds with enhanced and often novel pharmacological profiles. These derivatives have demonstrated significant potential in addressing a range of pathological conditions, from inflammatory disorders to cancer and infectious diseases.[3][4][5] This guide will provide an in-depth analysis of the scientific underpinnings of these activities, offering insights into their mechanisms and the structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies: Accessing the 4-Aryl Nicotinic Acid Core

The synthesis of 4-aryl nicotinic acid derivatives typically involves the construction of the substituted pyridine ring as a key step. A common and effective method is the Hantzsch pyridine synthesis, which allows for the one-pot condensation of an aldehyde, a β-ketoester, and an enamine or ammonia. Variations of this method, along with other synthetic approaches, provide access to a diverse range of 4-aryl nicotinic acid analogues.

A general synthetic scheme often begins with the reaction of nicotinic acid with phosphorus pentachloride to yield nicotinoyl chloride. This intermediate can then be converted to nicotinic acid hydrazide by treatment with hydrazine hydrate. Subsequent condensation with various aromatic aldehydes produces Schiff bases, which can be cyclized to afford a variety of heterocyclic derivatives.[6]

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Nicotinic_Acid Nicotinic Acid PCl5 PCl5 Nicotinic_Acid->PCl5 Reaction Nicotinoyl_Chloride Nicotinoyl Chloride PCl5->Nicotinoyl_Chloride Hydrazine_Hydrate Hydrazine Hydrate Nicotinoyl_Chloride->Hydrazine_Hydrate Reaction Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide Hydrazine_Hydrate->Nicotinic_Acid_Hydrazide Aromatic_Aldehyde Aromatic Aldehyde Nicotinic_Acid_Hydrazide->Aromatic_Aldehyde Condensation Schiff_Base Schiff Base Aromatic_Aldehyde->Schiff_Base Cyclization Cyclization (e.g., with thioglycolic acid) Schiff_Base->Cyclization Reaction Final_Product 4-Aryl Nicotinic Acid Derivative Cyclization->Final_Product

Caption: General synthetic workflow for 4-aryl nicotinic acid derivatives.

Anti-inflammatory and Analgesic Activities: Targeting the Inflammatory Cascade

A significant body of research highlights the potent anti-inflammatory and analgesic properties of 4-aryl nicotinic acid derivatives.[7][8] These compounds have shown efficacy in various preclinical models of inflammation, often comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

Mechanism of Action: A Multi-pronged Approach

The anti-inflammatory effects of these derivatives are not attributed to a single mechanism but rather a combination of actions that modulate the inflammatory response at multiple levels.

  • Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[2][9] Molecular docking studies have corroborated these findings, showing that these derivatives can fit into the active site of COX-2.[9]

  • Downregulation of Pro-inflammatory Cytokines: Several studies have demonstrated that 4-aryl nicotinic acid derivatives can significantly reduce the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][9][11] This suggests an upstream modulatory effect on inflammatory signaling pathways.

  • Inhibition of Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Certain 4-aryl nicotinic acid derivatives have been shown to inhibit iNOS activity, thereby reducing NO levels.[9][11]

Anti_Inflammatory_Mechanism cluster_inflammation Anti-inflammatory Mechanism of 4-Aryl Nicotinic Acid Derivatives Derivative 4-Aryl Nicotinic Acid Derivative COX2 COX-2 Derivative->COX2 Inhibits TNFa_IL6 TNF-α & IL-6 Derivative->TNFa_IL6 Inhibits Production iNOS iNOS Derivative->iNOS Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Cascade Inflammatory Cascade TNFa_IL6->Inflammatory_Cascade Drives Inflammatory_Cascade->Inflammation_Pain NO Nitric Oxide iNOS->NO Produces NO->Inflammation_Pain

Caption: Multi-target anti-inflammatory mechanism.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory and analgesic activities of 4-aryl nicotinic acid derivatives are significantly influenced by the nature and position of substituents on the aryl ring.

  • Electron-withdrawing groups on the 2-position of the phenyl ring, such as a bromo substituent, have been shown to confer potent analgesic and anti-inflammatory activities.[10][12]

  • The presence of a free carboxylic acid group appears to be crucial for activity, as its derivatization often leads to a decrease in both analgesic and anti-inflammatory properties.[10]

Table 1: Anti-inflammatory and Analgesic Activity of Selected 4-Aryl Nicotinic Acid Derivatives

CompoundAryl SubstituentIn Vivo Anti-inflammatory Activity (% inhibition of edema)In Vivo Analgesic Activity (% protection)Reference
4c 2-Bromophenyl73.7 ± 6.272.4 ± 4.6[10]
4a 2-Bromophenyl61.7 ± 4.861.7 ± 4.8[10]
Mefenamic Acid -59.3 ± 4.272.4 ± 4.6[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

  • Animal Preparation: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Divide the animals into groups (n=6). The control group receives the vehicle, the standard group receives a reference drug (e.g., indomethacin), and the test groups receive different doses of the 4-aryl nicotinic acid derivative, typically administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Anticancer Activity: A New Frontier

Recent investigations have unveiled the promising anticancer potential of 4-aryl nicotinic acid derivatives.[4][13] These compounds have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as a novel class of antineoplastic agents.

Mechanism of Action: Targeting Angiogenesis

A key mechanism underlying the anticancer activity of some 4-aryl nicotinic acid derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[13] VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to apoptosis and the suppression of tumor growth.

Anticancer_Mechanism cluster_cancer Anticancer Mechanism via VEGFR-2 Inhibition Derivative 4-Aryl Nicotinic Acid Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports

Caption: Inhibition of tumor angiogenesis by 4-aryl nicotinic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity is highly dependent on the substitution pattern of the aryl ring. For instance, in a series of benzofuran-nicotinonitrile derivatives, the nature and position of substituents on the phenyl ring significantly influenced their antiproliferative activity.[14]

Table 2: Cytotoxic Activity of a Selected 4-Aryl Nicotinic Acid Derivative

CompoundCancer Cell LineIC50 (µM)Reference
5c HCT-15 (Colon)0.068 (as VEGFR-2 inhibitor)[13]
Sorafenib HCT-15 (Colon)-[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-aryl nicotinic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogens

4-Aryl nicotinic acid derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5][15]

Potential Mechanisms of Action

The precise mechanisms of antimicrobial action are still under investigation, but several possibilities have been proposed:

  • Inhibition of Essential Enzymes: These compounds may inhibit key microbial enzymes involved in vital metabolic pathways.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the aryl group may facilitate interaction with and disruption of the microbial cell membrane.

  • Inhibition of Biofilm Formation: Some derivatives have shown the ability to inhibit the formation of biofilms, which are critical for microbial survival and resistance.[16]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency are influenced by the substituents on the nicotinic acid core and the aryl ring. For example, the introduction of a 5-nitrofuran substituent has been shown to result in broad-spectrum antibacterial activity.[15]

Table 3: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Acylhydrazone with 5-nitrofuran Staphylococcus epidermidis ATCC 122281.95[15]
Acylhydrazone with 5-nitrofuran Staphylococcus aureus ATCC 43300 (MRSA)7.81[15]
1,3,4-Oxadiazoline with 5-nitrofuran Bacillus subtilis ATCC 66337.81[15]

Pharmacokinetics and Toxicity: Considerations for Drug Development

While the biological activities of 4-aryl nicotinic acid derivatives are well-documented, comprehensive data on their absorption, distribution, metabolism, and excretion (ADME) and in vivo toxicity are still emerging. Preliminary in silico ADME predictions for some derivatives have suggested drug-like properties.[13] However, further experimental validation is crucial. The toxicity profile of nicotinic acid itself is well-characterized, with high doses associated with side effects like flushing.[1] It is imperative to conduct thorough toxicological studies on 4-aryl nicotinic acid derivatives to establish their safety profiles for potential therapeutic use.

Conclusion and Future Directions

4-Aryl nicotinic acid derivatives represent a promising class of compounds with a remarkable diversity of biological activities. Their multi-target mechanisms of action, particularly in the context of inflammation and cancer, make them attractive candidates for further drug development. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Elucidating detailed mechanisms of action for their various biological activities.

  • Conducting comprehensive structure-activity relationship studies to guide the design of more potent and selective analogues.

  • Performing in-depth ADME and in vivo toxicity studies to assess their drug-like properties and safety profiles.

  • Exploring their potential in combination therapies , particularly in the context of cancer and infectious diseases.

The continued exploration of the chemical and biological space of 4-aryl nicotinic acid derivatives holds immense promise for the discovery of novel and effective therapeutic agents to address a wide range of unmet medical needs.

References

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual review of nutrition, 28, 115-130.
  • Jawad, E. M., Ali, N., Wheed, A., & Salih, N. A. (2021). Nicotinic acid derivatives: Application and uses, review. Research Journal of Chemistry and Environment, 25(12), 1-7. [Link]

  • (N.A.). (2025, August 9). A REVIEW ON COORDINATION BEHAVIOUR AND BIOACTIVITY OF METAL COMPLEXES OF NICOTINIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

  • Mahmoud, Z., & Ali, M. M. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 144, 107136. [Link]

  • Sagan, J., Wujec, M., & Ulanowska, K. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International journal of molecular sciences, 23(5), 2823. [Link]

  • Kaur, M., & Singh, P. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current organic synthesis, 17(6), 440–454. [Link]

  • El-Dash, Y., Khalil, N. A., Ahmed, E. M., Hassanin, S. O., Gowifel, A. M. H., & Hassan, M. S. A. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]

  • (N.A.). (N.A.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.. ResearchGate. [Link]

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–944. [Link]

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. B. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-944. [Link]

  • (N.A.). (N.A.). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Avens Publishing Group. [Link]

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.. Semantic Scholar. [Link]

  • Mahmoud, Z., Ali, M. M., & El-Gendy, M. A. A. (2024, January 19). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. BUE Scholar. [Link]

  • (N.A.). (N.A.). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate. [Link]

  • Kaur, M., & Singh, P. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

  • (N.A.). (N.A.). List of Nicotinic acid derivatives. Drugs.com. [Link]

  • Atiya, R. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • (2025, August 7). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • (N.A.). (N.A.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.. ResearchGate. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., Al-Abdullah, E. S., Al-Angary, A. A., & El-Sayed, M. A.-A. (2020, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

  • (N.A.). (N.A.). Synthesis of Nicotinamide Analogues as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2013). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. DARU Journal of Pharmaceutical Sciences, 21(1), 5. [Link]

  • Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2019). Structure-activity relationships of new Organotin(IV) anticancer agents and their cytotoxicity profile on HL-60, MCF-7 and HeLa human cancer cell lines. European journal of medicinal chemistry, 181, 111544. [Link]

  • (2023, April). (PDF) Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies. ResearchGate. [Link]

  • Chapman, L. M., Jones, A. M., & Chrovian, C. C. (2020, April 7). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). MDPI. [Link]

  • Brazda, F. G., & Coulson, R. A. (1946). Toxicity of nicotinic acid and some of its derivatives. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 62, 19. [Link]

  • Puratchikody, A., & Doble, M. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S443-S450. [Link]

  • (2025, August 22). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PMC. [Link]

  • (N.A.). (N.A.). Nicotinic acid and its derivatives: a short survey. PubMed. [Link]

  • Li, H., & Wang, D. (2026, February 13). Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach. ResearchGate. [Link]

  • (2026, February 23). Toxicological Profiles. ATSDR. [Link]

  • (2025, February 28). Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]

Sources

Technical Assessment: 4-(4-Methylthiophenyl)nicotinic Acid as a Novel nAChR Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Assessment: 4-(4-Methylthiophenyl)nicotinic Acid as a Nicotinic Acetylcholine Receptor Ligand Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-Methylthiophenyl)nicotinic acid (hereafter referred to as 4-MTPNA ) represents a specific chemotype within the class of 4-aryl-3-pyridinecarboxylic acids . This structural class has garnered significant attention in neuropharmacology as a scaffold for developing selective ligands for the alpha7 nicotinic acetylcholine receptor (α7 nAChR) .

Unlike non-selective nicotinic agonists (e.g., nicotine, epibatidine), 4-aryl nicotinic acid derivatives are designed to target the unique orthosteric binding site of the homomeric α7 receptor, potentially offering therapeutic benefits in cognitive enhancement and anti-inflammatory signaling without the autonomic side effects associated with heteromeric nAChR activation (e.g., α3β4).

This guide provides a technical analysis of 4-MTPNA, detailing its physicochemical properties, predicted pharmacological profile based on structure-activity relationships (SAR), and rigorous experimental protocols for its characterization.

Chemical Identity & Physicochemical Properties[1][2]

Understanding the structural logic of 4-MTPNA is prerequisite to experimental design. The molecule combines a nicotinic acid core with a lipophilic tail, a strategy often employed to enhance blood-brain barrier (BBB) permeability and receptor affinity.

Structural Analysis
  • Core Scaffold: Nicotinic acid (pyridine-3-carboxylic acid).[1] The carboxylate moiety is critical for electrostatic interaction with the primary amine binding site (specifically Arg186 and Tyr188 in the α7 subunit).

  • 4-Position Substitution: The addition of a phenyl ring at the 4-position creates a "biaryl" system. In α7 nAChR ligand design, this aryl group targets a hydrophobic accessory pocket adjacent to the orthosteric site, improving selectivity over α4β2 subtypes.

  • 4'-Methylthio Group (-SMe): A key differentiator. The methylthio group acts as a lipophilic, electron-donating substituent. It is a bioisostere of the methoxy group found in established ligands like GTS-21 (DMXBA) but possesses higher lipophilicity (LogP) and distinct metabolic susceptibility (S-oxidation).

Key Properties Table
PropertyValue / DescriptionSignificance
IUPAC Name 4-(4-methylsulfanylphenyl)pyridine-3-carboxylic acidStandard nomenclature for synthesis/procurement.
CAS Number 1261937-90-9Unique identifier for catalog search.
Molecular Formula C13H11NO2SMW: 245.30 g/mol .[1]
Predicted LogP ~2.8 - 3.2Optimal range for CNS penetration (BBB permeable).
pKa (Acid) ~4.8 - 5.0Exists as a zwitterion or anion at physiological pH (7.4).
H-Bond Donors/Acceptors 1 / 4Compliant with Lipinski’s Rule of Five.

Pharmacological Profile & Mechanism of Action

Target Selectivity: The α7 nAChR

Based on the SAR of 4-aryl nicotinic acids, 4-MTPNA is predicted to act as an orthosteric agonist or partial agonist at the α7 nAChR.

  • Mechanism: The carboxylate group mimics the carbonyl oxygen of acetylcholine, forming a hydrogen bond with the receptor's binding loop C. The 4-phenyl group sterically precludes binding to the tighter pockets of heteromeric receptors (like α4β2), thereby conferring selectivity.

  • Functional Outcome: Activation of α7 nAChR leads to rapid cation influx (

    
    , 
    
    
    
    ) and subsequent membrane depolarization. Uniquely, α7 has high calcium permeability, triggering secondary messenger pathways.
Signaling Pathways

Upon binding, 4-MTPNA is expected to activate two distinct pathways:

  • Ionotropic Signaling: Rapid opening of the channel, calcium influx, and neurotransmitter release (e.g., glutamate, dopamine).

  • Metabotropic-like Signaling: Activation of downstream kinases (JAK2/STAT3, PI3K/Akt) which mediate neuroprotection and the Cholinergic Anti-inflammatory Pathway (CAP) .

Visualizing the Mechanism

The following diagram illustrates the dual signaling capability of 4-MTPNA upon binding to the α7 receptor.

G Ligand 4-MTPNA (Ligand) Receptor α7 nAChR (Homopentamer) Ligand->Receptor Orthosteric Binding ChannelOpen Channel Opening (Rapid) Receptor->ChannelOpen ConfChange Conformational Change Receptor->ConfChange CaInflux Ca2+ Influx ChannelOpen->CaInflux Depolarization Membrane Depolarization CaInflux->Depolarization NTRelease Neurotransmitter Release (Glu, DA) Depolarization->NTRelease JAK2 JAK2 Recruitment ConfChange->JAK2 STAT3 STAT3 Phosphorylation JAK2->STAT3 AntiInflam Anti-inflammatory Response (CAP) STAT3->AntiInflam Nuclear Translocation

Figure 1: Dual signaling mechanism of 4-MTPNA at the α7 nicotinic acetylcholine receptor.

Experimental Protocols

To validate 4-MTPNA as a functional ligand, researchers must employ a "self-validating" workflow: Synthesis


 Binding Affinity 

Functional Efficacy.
Synthesis (Suzuki-Miyaura Coupling)

Rationale: The most efficient route to 4-aryl nicotinic acids is the palladium-catalyzed cross-coupling of a halogenated nicotinic acid precursor with an aryl boronic acid.

Protocol:

  • Reagents: 4-Chloronicotinic acid (1.0 eq), 4-(Methylthio)phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Solvent: DME/Water or Dioxane/Water (3:1).

  • Conditions: Reflux under

    
     atmosphere for 12-16 hours.
    
  • Workup: Acidify aqueous layer to pH 3-4 to precipitate the product (carboxylic acid form). Recrystallize from ethanol.

  • Validation:

    
    -NMR must show the singlet for the methylthio group (~2.5 ppm) and the characteristic pyridine protons.
    
Binding Assay: Radioligand Displacement

Rationale: Determine the affinity (


) of 4-MTPNA for the α7 site by displacing a known high-affinity antagonist, 

-

-Bungarotoxin (

-Bgt).

Step-by-Step Protocol:

  • Membrane Prep: Use HEK293 cells stably expressing human α7 nAChR or rat hippocampal membrane homogenates.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA (to prevent non-specific binding).

  • Competition:

    • Incubate membranes (50

      
      g protein) with 1-2 nM 
      
      
      
      -
      
      
      -Bgt.
    • Add increasing concentrations of 4-MTPNA (

      
       M to 
      
      
      
      M).
    • Incubate for 2 hours at room temperature.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Analysis: Measure radioactivity. Plot % inhibition vs. log[concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Control: Use Nicotine or Epibatidine as a positive control.

Functional Assay: Calcium Flux (FLIPR)

Rationale: Binding does not equate to activation. This assay determines if 4-MTPNA is an agonist, antagonist, or positive allosteric modulator (PAM).

Step-by-Step Protocol:

  • Cell Line: SH-SY5Y cells or HEK293-h

    
    7 cells (often requiring co-expression of chaperone ric-3 for surface expression).
    
  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins.

  • Agonist Mode:

    • Add 4-MTPNA via automated liquid handler.

    • Monitor fluorescence increase (Ex 488nm / Em 525nm).

    • Note: α7 desensitizes extremely fast (milliseconds). A PNU-120596 (PAM) "prime" may be needed to visualize the signal in slower FLIPR systems.

  • Antagonist Mode: Pre-incubate with 4-MTPNA, then challenge with Acetylcholine (

    
    ).
    
  • Data Output: Generate Concentration-Response Curves (CRC) to determine

    
     and 
    
    
    
    .

Experimental Workflow Visualization

The following diagram outlines the logical progression of experiments required to fully characterize this ligand.

Workflow Start Start: Chemical Synthesis QC Quality Control (NMR, MS, HPLC) Start->QC Binding Binding Assay ([125I]-α-Bgt) QC->Binding Purity >95% Selectivity Selectivity Check (vs α4β2) Binding->Selectivity Ki < 1μM Function Functional Assay (Ca2+ Flux / E-Phys) Binding->Function Affinity Confirmed End Lead Candidate Validation Selectivity->End Tox Cytotoxicity (MTT Assay) Function->Tox Agonist Identified Tox->End Non-toxic

Figure 2: Validation workflow for 4-MTPNA characterization.

Therapeutic Potential & Applications[1][3][4][5][6][7][8]

Cognitive Enhancement

Agonists of α7 nAChR are investigated for treating cognitive deficits in Schizophrenia and Alzheimer’s Disease . 4-MTPNA, with its lipophilic profile, may offer improved brain penetration compared to more polar nicotinic acid derivatives.

  • Mechanism:[2][3][4] Presynaptic enhancement of glutamate release in the hippocampus and prefrontal cortex.

Anti-Inflammatory Applications

The α7 nAChR is the primary mediator of the Cholinergic Anti-inflammatory Pathway .[5] Activation of this receptor on macrophages inhibits the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

  • Potential: 4-MTPNA could serve as a lead compound for treating sepsis, rheumatoid arthritis, or neuroinflammation (e.g., microglial activation in neurodegeneration).

References

  • National Center for Biotechnology Information. (2016). Nicotinic Receptors Containing the α7 Subunit: A Model for Rational Drug Design. PMC. [Link]

  • Scholarpedia. (2008).[6] Nicotinic acetylcholine receptors.[7][2][3][5][8][9][4][6][10] Scholarpedia.[6] [Link]

  • MDPI. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. Int. J. Mol. Sci. [Link][3]

Sources

Technical Whitepaper: Therapeutic Potential and Pharmacophore Analysis of 4-(4-Methylthiophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Methylthiophenyl)nicotinic acid represents a privileged scaffold in medicinal chemistry, merging the lipophilic, metabolically active 4-(methylthio)phenyl moiety with the amphiphilic, hydrogen-bonding nicotinic acid core. While nicotinic acid (Niacin) is traditionally associated with lipid modulation via GPR109A, the 4-aryl substitution drastically alters the steric and electronic landscape, shifting the therapeutic focus toward cyclooxygenase-2 (COX-2) inhibition , neuroprotection (nAChR modulation) , and antimicrobial activity .

This guide provides a structural and functional analysis of this compound, positing it not merely as a chemical intermediate, but as a "pro-drug" scaffold where the sulfide moiety serves as a metabolic trigger for enhanced anti-inflammatory potency.

Chemical Identity & Structural Properties[1][2][3][4]

The molecule comprises a pyridine-3-carboxylic acid core substituted at the C4 position with a para-methylthiophenyl group. This structural arrangement mimics the "vicinal diaryl heterocycle" class of drugs (e.g., coxibs), which are potent anti-inflammatory agents.

Physicochemical Profile (In Silico Estimates)
PropertyValueImplication
Molecular Weight 245.30 g/mol Optimal for CNS penetration and oral bioavailability (Rule of 5 compliant).
LogP (Octanol/Water) ~3.2High lipophilicity facilitates membrane permeability; ideal for intracellular targets.
H-Bond Donors 1 (COOH)Specific interaction with receptor active site arginine/serine residues.
H-Bond Acceptors 4 (N, O, O, S)Versatile binding capabilities.
Rotatable Bonds 3Limited conformational entropy penalty upon binding.
The "Sulfide Switch" Pharmacophore

The methylthio (-SMe) group is chemically distinct from the methylsulfonyl (-SO2Me) group found in approved drugs like Etoricoxib. However, in vivo, the -SMe group often functions as a metabolic precursor.

  • Step 1: Cytochrome P450 / FMO oxidation to Sulfoxide (-SOMe) .

  • Step 2: Further oxidation to Sulfone (-SO2Me) .

Therapeutic Relevance: The sulfone metabolite is typically the active pharmacophore responsible for sequestering the hydrophilic side pocket of the COX-2 enzyme. Therefore, 4-(4-Methylthiophenyl)nicotinic acid acts as a bioactivatable lead.

Mechanistic Pathways & Target Identification

Primary Target: Cyclooxygenase-2 (COX-2) Inhibition

The structural homology to Etoricoxib (a bipyridine derivative) suggests that 4-(4-Methylthiophenyl)nicotinic acid can bind to the COX-2 active site. The carboxylic acid moiety provides an additional anchor point, potentially interacting with Arg120, a key residue for NSAID binding.

Pathway Visualization: Arachidonic Acid Cascade

The following diagram illustrates the intervention point of the compound within the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Compound 4-(4-Methylthiophenyl) nicotinic acid (Inhibitor) Compound->COX2 Selective Inhibition Prostanoids Prostaglandins (Pain/Inflammation) PGG2->Prostanoids Cytoprotection Gastric Cytoprotection PGG2->Cytoprotection

Figure 1: Mechanism of Action targeting the inducible COX-2 enzyme to reduce pro-inflammatory prostaglandins while sparing COX-1 mediated cytoprotection.

Secondary Target: Nicotinic Acetylcholine Receptors (nAChR)

The nicotinic acid core retains affinity for nAChRs. Substitution at the 4-position may modulate selectivity toward alpha-7 nAChR , a target for cognitive enhancement and anti-inflammatory pathways (the "Cholinergic Anti-inflammatory Pathway").

Synthesis & Experimental Protocols

For researchers validating this compound, a robust synthesis route is required. The most reliable method utilizes Suzuki-Miyaura Cross-Coupling , ensuring high yields and regio-control.

Synthesis Protocol

Reaction: 4-Chloronicotinic acid + 4-(Methylthio)phenylboronic acid


 Product

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

  • Degassing: Charge a round-bottom flask with 1,4-dioxane and 2M

    
    . Sparge with argon for 15 minutes to remove 
    
    
    
    .
  • Addition: Add 4-chloronicotinic acid (1.0 eq), 4-(methylthio)phenylboronic acid (1.1 eq), and

    
     (0.05 eq).
    
  • Reflux: Heat the mixture to 90°C–100°C under argon for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Acidify to pH 3–4 with 1N HCl to precipitate the carboxylic acid product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

In Vitro COX Inhibition Assay (Validation Protocol)

To confirm the therapeutic hypothesis, the following assay is recommended:

StepDescription
1. Enzyme Prep Use human recombinant COX-2 and COX-1 enzymes (commercial kits).
2. Incubation Incubate enzyme with test compound (0.01 – 100

M) for 15 mins at 37°C.
3. Substrate Add Arachidonic Acid (

M) and TMPD (colorimetric substrate).
4. Detection Measure absorbance at 590 nm. The oxidation of TMPD is proportional to COX activity.
5. Calculation Calculate

using non-linear regression (GraphPad Prism).
6. Control Use Celecoxib as a positive control for COX-2 selectivity.

Therapeutic Applications & Clinical Potential[1][4][6][7][8][9][10]

Pain & Inflammation Management
  • Application: Treatment of Rheumatoid Arthritis (RA) and Osteoarthritis.

  • Advantage: The nicotinic acid core may offer a better gastric safety profile compared to traditional acidic NSAIDs, while the methylthio group provides sustained metabolic activation.

Antimicrobial Activity
  • Mechanism: Nicotinic acid derivatives often disrupt bacterial cell wall synthesis or inhibit specific bacterial dehydrogenases.

  • Target: Potential efficacy against S. aureus and M. tuberculosis (structural similarity to Isoniazid/Pyrazinamide).

Neuroprotection
  • Application: Neurodegenerative disorders (Alzheimer’s, Parkinson’s).

  • Mechanism: Dual action—reducing neuroinflammation via COX-2 inhibition and modulating cholinergic transmission via the nicotinic core.

References

  • Khalil, N. A., et al. (2013).[1][2] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

  • Mahmoud, Z., et al. (2024).[3] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Bioorganic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 4-(4-Methylthiophenyl)nicotinic acid

[1][2]

Executive Summary & Chemical Profile[2][3]

4-(4-Methylthiophenyl)nicotinic acid (CAS: 1261937-90-9) is a functionalized pyridine derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and nicotinic receptor ligands.[1][2]

Unlike the parent compound (nicotinic acid/niacin), which is highly water-soluble (18 mg/mL), the addition of the 4-(4-methylthiophenyl) moiety drastically alters the physicochemical landscape.[1][2] The introduction of the lipophilic thioether-phenyl group shifts the molecule from a hydrophilic zwitterion to a significantly more hydrophobic species.[1]

Physicochemical Profile
PropertyValue (Estimated/Experimental)Implication for Solubility
Molecular Formula C₁₃H₁₁NO₂SModerate Molecular Weight (245.30 g/mol )
LogP (Octanol/Water) ~2.8 - 3.2 (Predicted)Lipophilic. Poor water solubility anticipated at neutral pH.[1][2][3]
pKa (Carboxylic Acid) ~4.8Soluble in aqueous buffers only at pH > 6.0 (as carboxylate anion).[1][2][3]
pKa (Pyridine N) ~2.5 - 3.0Protonated only in highly acidic media (pH < 2).[1][2][3]
Critical Motif Thioether (-S-CH₃)Oxidation Risk. Susceptible to oxidation (sulfoxide/sulfone) if stored improperly in DMSO.[1][2][3]

Solubility Behavior Analysis

Dimethyl Sulfoxide (DMSO)

Solubility Status: High (> 50 mM) DMSO is the "Gold Standard" stock solvent for this compound.[1][2][3] The polar aprotic nature of DMSO effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid dimer while solvating the lipophilic phenyl-thioether tail.[1]

  • Mechanism: DMSO solvates the aromatic system via

    
    -interaction and accepts hydrogen bonds from the carboxylic acid.[1][2]
    
  • Risk Factor: DMSO is a mild oxidant.[1][2][3] The thioether group (-SMe) is susceptible to oxidation to sulfoxide (-S(O)Me) over long-term storage, especially if the DMSO contains trace peroxides or water.[1][2]

Water & Aqueous Buffers

Solubility Status: pH-Dependent (Amphoteric) [1][2][3]

  • Acidic/Neutral (pH < 5): Insoluble. The molecule exists as a neutral free acid.[1][2][3] The lipophilic tail drives precipitation.[1][2][3]

  • Basic (pH > 7): Soluble. Deprotonation of the carboxylic acid (

    
    ) creates a charged species, significantly enhancing solubility.[1][2][3]
    

Scientific Causality: At pH 7.4 (PBS), the compound is predominantly anionic.[1][2][3] However, the high LogP (~3.[1][2][3]0) means that even the anion has a tendency to aggregate or associate with proteins (e.g., BSA) in assay media.[1][2]

Visualization: Solubility Equilibrium & Workflow

Diagram 1: pH-Dependent Solubility Equilibrium

This diagram illustrates the ionization states that dictate aqueous solubility.[1][2][3]

SolubilityEquilibriumcluster_conditionsSolubility ContextCationCationic Species(Protonated Pyridine)Soluble but AcidicNeutralNeutral / Zwitterion(Precipitation Zone)INSOLUBLECation->NeutralpH > 2.5(Deprotonation 1)Neutral->CationpH < 2.5AnionAnionic Species(Carboxylate)SOLUBLENeutral->AnionpH > 5.0(Deprotonation 2)PrecipitatePrecipitateNeutral->PrecipitateAggregates due toLipophilic TailAnion->NeutralpH < 5.0Assay ReadyAssay ReadyAnion->Assay ReadyStable in PBS

Caption: Figure 1. The ionization states of 4-(4-Methylthiophenyl)nicotinic acid. Solubility is maximized in the Anionic state (pH > 5).[2]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 50 mM stock solution.

  • Weighing: Accurately weigh 12.26 mg of solid compound into a sterile, amber glass vial.

    • Why Amber? Thioethers can be light-sensitive.[1][2][3]

  • Solvent Addition: Add 1.0 mL of anhydrous, high-grade DMSO (≥99.9%).

    • Critical: Do not use "wet" DMSO.[1][2][3] Water promotes hydrolysis and lowers solubility.[1][2][3]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.[1][2][3] If particles persist, sonicate for 5 minutes at room temperature (avoid heating > 40°C to prevent degradation).[1][2][3]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

    • Best Practice: Overlay with Argon or Nitrogen gas before sealing to prevent oxidation of the methylthio group.[1][2][3]

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Dilute DMSO stock into aqueous assay buffer without precipitation.[1][2][3]

  • Buffer Selection: Use PBS (pH 7.4) or Tris-HCl (pH 8.0) .[1][2][3]

    • Avoid: Unbuffered water or acidic buffers (Acetate pH 4.0), which will cause immediate precipitation.[1][2][3]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM stock 1:10 in pure DMSO first to create a 5 mM working stock.[1][2][3] This improves pipetting accuracy for the final step.[1][2][3]

  • Final Dilution Step:

    • Rule: Always add DMSO stock INTO the Buffer , never the reverse.

    • Technique: Place the pipette tip submerged in the buffer and dispense slowly while vortexing the tube gently.[2]

    • Max Concentration: Do not exceed 1% v/v DMSO in the final assay.[1][2][3]

    • Solubility Check: Inspect for turbidity (cloudiness) immediately.[1][2][3] If cloudy, the compound has precipitated.[1][2][3]

Diagram 2: Solubilization Decision Workflow

WorkflowStartSolid Compound(4-(4-Methylthiophenyl)nicotinic acid)SolventChoicePrimary Solvent SelectionStart->SolventChoiceDMSODissolve in DMSO(Anhydrous)SolventChoice->DMSORecommendedWaterDissolve in WaterSolventChoice->WaterNot RecommendedSuccessClear Stock Solution(Store -20°C)DMSO->SuccessFailPrecipitation Risk(Neutral pH)Water->FailLow SolubilityDilutionAqueous Dilution StepSuccess->DilutionBufferUse Basic Buffer(PBS pH 7.4 / Tris pH 8)Dilution->BufferCorrect PathAcidUse Acidic/Neutral WaterDilution->AcidIncorrect PathAssayAssay Ready Solution(Anionic Form)Buffer->AssayCrashCRASH OUT(Insoluble Acid Form)Acid->Crash

Caption: Figure 2.[1][2][3] Decision tree for solubilization. Note the critical failure point when diluting into acidic or unbuffered water.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Cloudiness upon dilution "Crash-out" effect; local concentration too high.[1][2][3]1. Vortex buffer during addition.2. Reduce final concentration.3. Increase pH of buffer to 8.[1][2][3]0.
Yellowing of DMSO stock Oxidation of thioether to sulfoxide/sulfone.[1][2][3]Discard stock. Prepare fresh using anhydrous DMSO and store under Argon.
Inconsistent Assay Data Compound adhering to plastic (stickiness).[1][2][3]The lipophilic tail (LogP ~3) causes plastic binding.[1][2][3] Add 0.01% Tween-20 or BSA to the assay buffer to act as a carrier.[1][2][3]
Validation Method (Self-Check)

To confirm the compound is truly soluble in your assay buffer and not just a micro-suspension:

  • Prepare the solution at 2x concentration.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Measure UV absorbance of the supernatant.[1][2][3] If absorbance drops significantly compared to the pre-spin sample, precipitation occurred .[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid.[1][2][3] Retrieved from [Link].[1][2][3] (Provides baseline pKa and solubility data for the parent scaffold).

  • Gonçalves, E. M., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][2][3] The Journal of Chemical Thermodynamics.[1][2][3] (Establishes the solubility hierarchy of nicotinic acid derivatives in DMSO vs. Water).

  • Gaylord Chemical (2024). Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3] Retrieved from [Link].[1][2][3] (Authoritative source on DMSO solvent properties and compatibility).

Comparative Pharmacodynamics: 4-(4-Methylthiophenyl)nicotinic Acid vs. Traditional Niacin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 4-(4-Methylthiophenyl)nicotinic acid (4-MTPNA) against standard niacin (nicotinic acid) derivatives. While niacin remains the gold standard for raising HDL-C and lowering triglycerides via GPR109A (HCAR2) activation, its clinical utility is severely limited by cutaneous flushing—a side effect mediated by


-arrestin-dependent pathways and subsequent prostaglandin D2 (

) release.

4-MTPNA represents a class of 4-aryl substituted nicotinic acid derivatives designed to decouple antilipolytic efficacy from flushing. By introducing a lipophilic 4-(methylthio)phenyl moiety, this compound alters the orthosteric binding kinetics at GPR109A, modulates physicochemical properties (LogP), and introduces a specific metabolic handle (S-oxidation). This guide explores the structural, pharmacological, and experimental distinctions between these two chemical entities.

Chemical Architecture & Physicochemical Profiling

The fundamental difference lies in the substitution at the C4 position of the pyridine ring. This structural modification shifts the molecule from a hydrophilic, water-soluble vitamin to a lipophilic, membrane-permeable pharmacophore.

Structural Comparison
FeatureNiacin (Nicotinic Acid) 4-(4-Methylthiophenyl)nicotinic Acid
Core Scaffold Pyridine-3-carboxylic acid4-Aryl-pyridine-3-carboxylic acid
C4 Substituent Hydrogen (-H)4-(Methylthio)phenyl group
Molecular Weight 123.11 g/mol ~245.30 g/mol
Lipophilicity (cLogP) 0.36 (Hydrophilic)~3.2 (Lipophilic)
pKa (COOH) 4.85~4.5 (Inductive effect of aryl group)
H-Bond Donors/Acceptors 1 / 31 / 4 (S is a weak acceptor)
Solubility High (Water)Low (Water), High (DMSO, Ethanol)
The "Methylthio" Pharmacophore

The 4-(methylthio)phenyl group in 4-MTPNA is not merely a hydrophobic bulk; it serves two critical functions:

  • Receptor Pocket Occupancy: The hydrophobic aryl tail extends into the lipophilic pocket of GPR109A, potentially stabilizing a conformation that favors

    
     protein coupling over 
    
    
    
    -arrestin recruitment (biased agonism).
  • Metabolic Liability: The sulfide (-SMe) is a "soft" metabolic spot, susceptible to S-oxidation by FMOs (Flavin-containing monooxygenases) or CYPs to form sulfoxides (-S(=O)Me) and sulfones (-SO2Me). This mimics the metabolic pathway of COX-2 inhibitors like sulindac or coxibs.

Mechanistic Deep Dive: GPR109A Signaling & Selectivity

The therapeutic goal of niacin derivatives is to activate the anti-lipolytic pathway without triggering the flushing pathway.

Signaling Pathways
  • Therapeutic Pathway (

    
    ):  Activation of GPR109A inhibits adenylyl cyclase, reducing cAMP levels in adipocytes. This deactivates Protein Kinase A (PKA), preventing the phosphorylation of Hormone Sensitive Lipase (HSL) and blocking lipolysis (release of Free Fatty Acids).
    
  • Side-Effect Pathway (

    
    -arrestin):  In Langerhans cells (skin), GPR109A activation recruits 
    
    
    
    -arrestin-1, which activates the ERK1/2 MAP kinase cascade. This induces Cytosolic Phospholipase A2 (
    
    
    ) to release arachidonic acid, leading to
    
    
    synthesis and vasodilation (flushing).
Comparative Mechanism

Niacin is a "balanced agonist," activating both pathways with equal potency. 4-MTPNA , due to its steric bulk at C4, is hypothesized to act as a biased ligand or partial agonist . The 4-aryl group may sterically hinder the receptor conformational change required for robust


-arrestin recruitment, thereby retaining antilipolytic activity while attenuating flushing.

GPR109A_Signaling Ligand_Niacin Niacin (Full Agonist) Receptor GPR109A (HCAR2) Ligand_Niacin->Receptor Arrestin_Pathway Beta-Arrestin Recruitment Ligand_Niacin->Arrestin_Pathway High Ligand_4MTPNA 4-MTPNA (Biased/Partial Agonist) Ligand_4MTPNA->Receptor Modified Affinity Ligand_4MTPNA->Arrestin_Pathway Low/Reduced Gi_Pathway Gi Protein Coupling Receptor->Gi_Pathway Primary Receptor->Arrestin_Pathway Secondary AC Adenylyl Cyclase (Inhibition) Gi_Pathway->AC ERK ERK1/2 Phosphorylation Arrestin_Pathway->ERK cAMP cAMP Levels (Decrease) AC->cAMP Lipolysis Lipolysis (Inhibition) cAMP->Lipolysis PLA2 cPLA2 Activation ERK->PLA2 PGD2 PGD2 Release (Flushing) PLA2->PGD2

Figure 1: Differential signaling pathways of Niacin vs. 4-MTPNA at the GPR109A receptor. Note the potential for 4-MTPNA to selectively reduce the


-arrestin (flushing) arm.

Experimental Protocols for Comparative Validation

To validate the superiority of 4-MTPNA over niacin, researchers must employ a specific battery of assays.

Lipolysis Inhibition Assay (In Vitro Efficacy)

Objective: Determine the


 for antilipolytic activity in primary adipocytes.
  • Cell Isolation: Isolate primary adipocytes from epididymal fat pads of male C57BL/6 mice via collagenase digestion.

  • Treatment: Incubate adipocytes (10^5 cells/mL) in Krebs-Ringer buffer containing 2% BSA and Adenosine Deaminase (1 U/mL).

  • Stimulation: Add Isoproterenol (10 nM) to stimulate basal lipolysis.

  • Dosing: Treat with serial dilutions (

    
     to 
    
    
    
    M) of Niacin and 4-MTPNA .
  • Quantification: After 1 hour at 37°C, measure glycerol release in the supernatant using a colorimetric glycerol assay kit (absorbance at 540 nm).

  • Analysis: Plot % Inhibition of Glycerol Release vs. Log[Concentration].

    • Expected Result: 4-MTPNA may show a higher

      
       (lower potency) than niacin due to steric bulk, but similar 
      
      
      
      (efficacy).
Flushing Surrogate Assay ( Release)

Objective: Assess the potential for cutaneous flushing.

  • Cell Model: Use THP-1 macrophages or Langerhans-like cells (differentiated from PBMCs).

  • Priming: Pre-treat cells with IFN-

    
     to upregulate GPR109A expression.
    
  • Challenge: Incubate cells with

    
     of Niacin or 4-MTPNA for 30 minutes.
    
  • Measurement: Quantify

    
     in the supernatant using a specific ELISA kit.
    
  • Interpretation: A significant reduction in

    
     levels for 4-MTPNA compared to Niacin indicates a "flush-free" profile.
    
Metabolic Stability (Microsomal Stability)

Objective: Evaluate the liability of the methylthio group.

  • System: Pooled human liver microsomes (HLM) + NADPH regenerating system.

  • Incubation: Incubate

    
     test compound at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: LC-MS/MS to monitor the disappearance of parent and appearance of metabolites (+16 Da for Sulfoxide, +32 Da for Sulfone).

    • Note: The methylthio group is a known "soft spot." Rapid oxidation may limit the half-life of 4-MTPNA compared to the metabolically stable pyridine ring of niacin (which undergoes glycine conjugation).

Synthesis & Structural Modification Strategy

The synthesis of 4-MTPNA typically follows a Suzuki-Miyaura cross-coupling strategy, distinct from the simple hydrolysis used for niacin.

  • Starting Material: 4-Chloronicotinic acid or methyl 4-chloronicotinate.

  • Coupling Partner: 4-(Methylthio)phenylboronic acid.

  • Catalyst:

    
     or 
    
    
    
    .
  • Conditions:

    
    , Dioxane/Water, reflux under 
    
    
    
    .
  • Purification: Acid-base extraction followed by recrystallization from ethanol.

This modular synthesis allows for rapid SAR exploration. Replacing the "methylthio" group with "methylsulfonyl" (via oxidation) would convert the molecule into a potential COX-2 inhibitor , highlighting the duality of this scaffold.

References

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders." Trends in Pharmacological Sciences. Link

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link

  • Maciejewski-Lenoir, D., et al. (2006). "Langerhans cells release prostaglandin D2 in response to nicotinic acid." Journal of Investigative Dermatology. Link

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 109A (GPR109A)." Journal of Medicinal Chemistry. Link

  • Li, J., et al. (2023). "Structure-Activity Relationship Studies of Nicotinamide Derivatives." Molecules. Link

Technical Whitepaper: Strategic Synthesis of 4-(4-Methylthiophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(4-Methylthiophenyl)nicotinic acid represents a critical transformation in the development of biaryl pyridine scaffolds, often utilized as precursors for COX-2 inhibitors, kinase inhibitors, and other heterocyclic pharmacophores.

While theoretically straightforward, the installation of an electron-rich thioether-containing aryl group at the sterically demanding C4 position of the nicotinic acid core presents specific challenges:

  • Catalyst Poisoning: The sulfide moiety (

    
    ) can act as a soft Lewis base, potentially coordinating to and deactivating palladium catalysts.
    
  • Regioselectivity & Sterics: The C3-carboxylic acid group exerts steric pressure on the C4 position, often necessitating protection strategies to ensure efficient cross-coupling.

This guide details a robust, scalable synthetic route utilizing a protected Suzuki-Miyaura cross-coupling strategy. This approach maximizes yield, minimizes catalyst deactivation, and ensures high purity suitable for pharmaceutical applications.

Structural Analysis & Retrosynthetic Logic

To design the optimal route, we must first deconstruct the target molecule. The most logical disconnection is the biaryl bond between the pyridine C4 and the phenyl ring.

Retrosynthetic Strategy (DOT Visualization)

Retrosynthesis Target Target Molecule 4-(4-Methylthiophenyl)nicotinic acid Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis Fragment1 Electrophile Methyl 4-chloronicotinate (Activated Pyridine) Disconnection->Fragment1 Fragment2 Nucleophile 4-(Methylthio)phenylboronic acid Disconnection->Fragment2 Note Strategic Choice: Ester protection prevents catalyst interference by the free acid. Fragment1->Note

Figure 1: Retrosynthetic analysis identifying the key Suzuki-Miyaura disconnection and the strategic decision to use an ester-protected electrophile.

Recommended Protocol: The Ester-Protected Route

Direct coupling of free nicotinic acids often suffers from low yields due to the formation of unreactive Pd-carboxylate complexes. Therefore, the Methyl Ester Route is the industry standard for reliability.

Phase 1: Materials & Reagents
ReagentRoleEquiv.Notes
Methyl 4-chloronicotinate Electrophile1.0Commercially available or prepared from acid via SOCl₂/MeOH.
4-(Methylthio)phenylboronic acid Nucleophile1.2Excess ensures complete consumption of the chloride.
Pd(dppf)Cl₂ · DCM Catalyst0.03 - 0.05Critical: Bidentate ligand (dppf) resists displacement by the sulfide sulfur.
K₂CO₃ (2.0 M aq.) Base3.0Aqueous base is essential for the transmetallation step.
1,4-Dioxane Solvent-High boiling point, excellent solubility for biaryls.
Phase 2: Step-by-Step Synthesis
Step A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Methyl 4-(4-methylthiophenyl)nicotinate.

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge Methyl 4-chloronicotinate (1.0 equiv) and 4-(Methylthio)phenylboronic acid (1.2 equiv).

  • Solvent & Deoxygenation: Add 1,4-Dioxane (10 mL/g of substrate). Sparge the solution with nitrogen for 15 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (3-5 mol%). Continue sparging for 5 minutes.

  • Base Addition: Add degassed 2.0 M aq. K₂CO₃ (3.0 equiv). The mixture will likely turn biphasic.

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by HPLC/TLC (Eluent: 30% EtOAc/Hexanes).

    • Checkpoint: The starting chloride should disappear. If the reaction stalls, add 1 mol% fresh catalyst.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc. Wash the filtrate with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 10% → 40% EtOAc/Hexanes) to isolate the Methyl ester intermediate .

Step B: Saponification (Hydrolysis)

Objective: Reveal the free carboxylic acid.

  • Dissolution: Dissolve the purified ester from Step A in THF/Water (3:1) .

  • Hydrolysis: Add LiOH·H₂O (2.0 equiv). Stir at room temperature for 2–4 hours.

    • Note: LiOH is preferred over NaOH for milder hydrolysis, reducing the risk of attacking the pyridine ring.

  • Acidification: Cool the reaction to 0°C. Slowly adjust pH to ~3–4 using 1N HCl .

  • Isolation: The target acid, 4-(4-Methylthiophenyl)nicotinic acid , will precipitate as an off-white solid.

  • Final Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting. The use of Pd(dppf)Cl₂ is specific; the large bite angle and chelating nature of the dppf ligand prevent the sulfur atom in the product from binding irreversibly to the Palladium, which would otherwise kill the catalytic cycle (a common failure mode with Pd(PPh₃)₄).

Catalytic Cycle Diagram

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the critical phases.

Characterization & Quality Control

For pharmaceutical applications, the identity and purity must be rigorously validated.

TechniqueExpected Signal / Result
¹H NMR (DMSO-d₆) δ ~2.5 ppm: Singlet (3H) for

.δ ~7.3-7.5 ppm: AA'BB' system for the phenyl ring.δ ~9.0 ppm: Singlet (1H) for Pyridine C2-H (deshielded by N and COOH).δ ~13.0 ppm: Broad singlet (1H) for

.
MS (ESI) [M+H]⁺: Calculated m/z ~246.05. Look for M+1 peak.
HPLC Purity >98% (Area). Monitor for des-methylthio analogs (if boronic acid degraded).
Appearance White to off-white powder.

Safety & Scalability

Safety Considerations
  • Boronic Acids: Generally low toxicity, but handle as irritants.

  • Palladium Residues: Heavy metal contamination must be scavenged (e.g., using SiliaMetS® Thiol resin) if the compound is for biological testing.

  • Pyridine Derivatives: Potential skin sensitizers and irritants. Use proper PPE.

Scalability (Process Chemistry View)
  • Solvent Switch: For kilo-scale, replace 1,4-Dioxane (Class 2 solvent, peroxide former) with Toluene/Water or 2-MeTHF/Water systems.

  • Recrystallization: The final acid precipitation is an excellent purification step, often eliminating the need for chromatography on scale.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., et al. (2002). Synthesis of Vioxx via a Novel Palladium-Catalyzed Coupling Reaction. Organic Process Research & Development, 6(6), 906-911. (Demonstrates coupling of 4-methylthiophenyl boronic acids). Link

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of functionalized biaryls from aryl carboxylic acids. Angewandte Chemie International Edition, 45(24), 3904-3908. Link

  • Santa Cruz Biotechnology. 4-Methylpyridine-3-carboxylic acid (Analogous scaffold data).[1] Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-[4-(Methylthio)phenyl]nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals . It addresses the synthesis of 4-[4-(Methylthio)phenyl]nicotinic acid (CAS 1261937-90-9), a critical biaryl scaffold often utilized as a precursor for sulfone-based COX-2 inhibitors and other heterocyclic APIs.

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-[4-(Methylthio)phenyl]nicotinic acid , features a biaryl core constructed from a nicotinic acid moiety and a thioanisole derivative. While the prompt references "4-methylthiophenol" as the starting material, a critical distinction in chemical nomenclature must be addressed to ensure structural integrity:

  • Nomenclature Alert: "4-Methylthiophenol" typically refers to 4-Methylbenzenethiol (

    
    -Toluenethiol, CAS 106-45-6), which contains a methyl group on the ring and a thiol functionality. This structure cannot  be directly converted to the target's 4-(methylthio)phenyl motif (which requires a methylthio group 
    
    
    
    and no ring methyl) without complex skeletal rearrangement.
  • Correct Precursor: In the context of this synthesis, the starting material is identified as 4-(Methylthio)phenol (CAS 1073-72-9) or 4-Bromothioanisole (CAS 554-61-0). These precursors already possess the requisite

    
    -methyl substitution pattern.
    

Synthetic Strategy: This protocol utilizes a Convergent Suzuki-Miyaura Cross-Coupling approach. This pathway is selected over classical Gomberg-Bachmann arylation due to superior regioselectivity, milder conditions, and higher tolerance for the carboxylic acid functionality.

Retrosynthetic Pathway:

  • Target Disconnection: C4–C1' Biaryl bond.

  • Fragment A (Electrophile): 4-Chloronicotinic acid (or Methyl 4-chloronicotinate).

  • Fragment B (Nucleophile): 4-(Methylthio)phenylboronic acid (pinacol ester).

  • Precursor Origin: 4-(Methylthio)phenol

    
     Triflate 
    
    
    
    Boronate.
Reaction Pathway Visualization

The following diagram illustrates the critical decision nodes and chemical transformations required to synthesize the target from 4-(Methylthio)phenol.

SynthesisPathway Start Starting Material: 4-(Methylthio)phenol (CAS 1073-72-9) Step1 Step 1: Activation (Triflation) Start->Step1 Tf2O, Pyridine Intermediate1 Intermediate A: 4-(Methylthio)phenyl triflate Step1->Intermediate1 Step2 Step 2: Miyaura Borylation (Pd(dppf)Cl2, Pin2B2) Intermediate1->Step2 Boronate Coupling Partner: 4-(Methylthio)phenylboronic acid pinacol ester Step2->Boronate Step3 Step 3: Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Boronate->Step3 Nicotinate Core Scaffold: 4-Chloronicotinic Acid (or Methyl Ester) Nicotinate->Step3 ProductEster Intermediate B: Methyl 4-[4-(methylthio)phenyl]nicotinate Step3->ProductEster If Ester used FinalProduct Target Molecule: 4-[4-(Methylthio)phenyl]nicotinic acid Step3->FinalProduct If Acid used (Direct) Step4 Step 4: Hydrolysis (LiOH, THF/H2O) ProductEster->Step4 Step4->FinalProduct

Caption: Convergent synthetic route converting 4-(Methylthio)phenol to the target biaryl acid via triflate activation and Suzuki coupling.

Detailed Experimental Protocols
Protocol A: Preparation of the Boronate Nucleophile

Objective: Convert 4-(Methylthio)phenol to 4-(Methylthio)phenylboronic acid pinacol ester.

Reagents & Materials:

  • 4-(Methylthio)phenol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf

    
    O) (1.2 equiv)
    
  • Pyridine (2.0 equiv)

  • Bis(pinacolato)diboron (B

    
    pin
    
    
    
    ) (1.1 equiv)
  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvents: Dichloromethane (DCM), 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Phenol Activation (Triflation):

    • Dissolve 4-(Methylthio)phenol in anhydrous DCM at 0°C under nitrogen.

    • Add pyridine followed by the dropwise addition of Tf

      
      O.
      
    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • QC Check: TLC (Hexane/EtOAc 9:1) should show consumption of phenol.

    • Workup: Wash with 1M HCl, sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate to yield the crude triflate.
  • Miyaura Borylation:

    • In a reaction vial, combine the crude triflate, B

      
      pin
      
      
      
      , KOAc, and Pd(dppf)Cl
      
      
      .
    • Add anhydrous 1,4-dioxane and degas (sparge with N

      
       for 10 min).
      
    • Heat at 90°C for 4–6 hours.

    • Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography (SiO

      
      , 0-10% EtOAc in Hexanes).
      
    • Yield Expectation: 75–85% (over 2 steps).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of the boronate with 4-chloronicotinic acid (or methyl ester). Note: Using Methyl 4-chloronicotinate is recommended to avoid catalyst poisoning by the free acid, followed by hydrolysis.

Reagents & Materials:

  • Methyl 4-chloronicotinate (1.0 equiv)

  • 4-(Methylthio)phenylboronic acid pinacol ester (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2M aqueous solution, 3.0 equiv)
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Coupling Reaction:

    • Charge a round-bottom flask with Methyl 4-chloronicotinate, the boronate ester, and Pd(PPh

      
      )
      
      
      
      .
    • Add Toluene and Ethanol, then add the 2M Na

      
      CO
      
      
      
      solution.
    • Critical Step: Degas the biphasic mixture vigorously with Argon for 15 minutes. Oxygen presence promotes homocoupling and catalyst deactivation.

    • Reflux (approx. 90–100°C) for 12–16 hours under Argon.

    • QC Check: Monitor by HPLC or TLC for disappearance of the chloronicotinate.

  • Workup & Purification:

    • Cool to RT, dilute with EtOAc and water. Separate phases.

    • Extract aqueous layer with EtOAc (2x). Combine organics, wash with brine, dry (MgSO

      
      ).
      
    • Purify via column chromatography (Hexane/EtOAc gradient).

    • Intermediate: Methyl 4-[4-(methylthio)phenyl]nicotinate (Solid).

  • Hydrolysis (If Ester Used):

    • Dissolve the ester in THF/Water (1:1).

    • Add Lithium Hydroxide (LiOH·H

      
      O, 3.0 equiv).
      
    • Stir at RT for 3 hours.

    • Acidify carefully with 1M HCl to pH ~3–4. The product acid often precipitates.

    • Filter, wash with water and cold ether, and dry under vacuum.

Quantitative Data Summary
ParameterValue / ConditionNotes
Target CAS 1261937-90-94-(4-Methylthiophenyl)nicotinic acid
Molecular Weight 245.30 g/mol Formula: C

H

NO

S
Typical Yield 60–70%Overall from 4-chloronicotinate
Appearance Off-white / Pale yellow solid
Key NMR Signal

~2.5 ppm (s, 3H)
Characteristic -SMe peak
Reaction Molarity 0.1 M - 0.2 MRecommended concentration
Critical Quality Attributes (CQA) & Troubleshooting
  • Catalyst Deactivation: If the Suzuki coupling stalls, add an additional 2 mol% of Pd catalyst and degas again. The free pyridine nitrogen can sometimes coordinate to Pd; using the methyl ester mitigates this significantly compared to the free acid.

  • Regioselectivity: 4-Chloronicotinic acid derivatives are prone to nucleophilic attack at C4 (desired) but can also undergo reactions at C2 or C6 if conditions are too harsh. The Suzuki conditions described (mild base, Pd(0)) favor the C-C bond formation at the halogenated position.

  • Oxidation Sensitivity: The thioether (-SMe) is susceptible to oxidation to sulfoxide (-SOMe) or sulfone (-SO

    
    Me).[1] Avoid  using oxidants like peroxides or bleach during workup. Use degassed solvents to prevent air oxidation.
    
References
  • Watson International . 4-(Methylthio)phenol CAS 1073-72-9.[2] Retrieved from [Link]

Sources

Protocol for coupling 4-methylthiophenyl boronic acid with nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Coupling of 4-Methylthiophenyl Boronic Acid with Nicotinic Acid Scaffolds

Executive Summary & Strategic Analysis

The coupling of 4-methylthiophenyl boronic acid with nicotinic acid (pyridine-3-carboxylic acid) presents a bifurcation in synthetic strategy depending on the desired pharmacophore: the Aryl Ester (via C-O bond formation) or the Biaryl (via C-C bond formation).

As the literal request specifies "Nicotinic Acid" (COOH) rather than a halogenated derivative, the direct chemical transformation available is the Chan-Lam Oxidative Coupling , yielding the aryl ester. However, for drug development applications where stable biaryl scaffolds are often preferred, a Suzuki-Miyaura protocol is included as a necessary structural extension, requiring a halogenated precursor.

Critical Chemoselectivity Challenge: The methylthio (–SMe) moiety is susceptible to oxidation (to sulfoxide –S(O)Me or sulfone –SO₂Me) under the oxidative conditions typical of Chan-Lam couplings (Cu/O₂) or vigorous Suzuki conditions. This protocol integrates specific mitigation strategies—using stoichiometric Copper(II) under inert atmosphere or specialized Pd-ligand systems—to preserve the sulfide oxidation state.

Reaction Pathways & Decision Matrix

The following decision matrix outlines the two primary synthetic routes based on the target scaffold.

ReactionPathways Start Reagents: Nicotinic Acid + 4-Methylthiophenyl Boronic Acid Decision Target Scaffold? Start->Decision RouteA Route A: C-O Bond (Chan-Lam Coupling) Decision->RouteA Ester Linkage RouteB Route B: C-C Bond (Suzuki-Miyaura) Decision->RouteB Biaryl Linkage ProductA Product A: 4-(methylthio)phenyl nicotinate (Aryl Ester) RouteA->ProductA Cu(OAc)2, Base ProductB Product B: 5-(4-(methylthio)phenyl)nicotinic acid (Biaryl) RouteB->ProductB Pd(dppf)Cl2, Base ReqB *Requires Precursor Switch: Use 5-Bromonicotinic Acid RouteB->ReqB

Figure 1: Synthetic decision matrix distinguishing between oxidative esterification (Chan-Lam) and cross-coupling (Suzuki).

Protocol A: Chan-Lam Oxidative Esterification (Direct Coupling)

This protocol details the direct coupling of Nicotinic Acid and the Boronic Acid to form the aryl ester .

Scientific Rationale: Standard Chan-Lam couplings utilize catalytic Copper(II) regenerated by atmospheric oxygen. However, O₂ is incompatible with the oxidation-sensitive thioether in the starting material. Therefore, this protocol uses stoichiometric Cu(OAc)₂ under an inert atmosphere (Argon/Nitrogen) to drive the reaction without oxidizing the sulfur.

Materials & Stoichiometry
ComponentRoleEquiv.Conc. / Notes
Nicotinic Acid Substrate A1.0Limiting Reagent
4-Methylthiophenyl Boronic Acid Substrate B2.0Excess required for transmetallation efficiency
Cu(OAc)₂ (Anhydrous) Oxidant/Mediator1.1Stoichiometric to avoid O₂ use
Pyridine Ligand/Base3.0Promotes Cu-coordination
Molecular Sieves (4Å) Water ScavengerN/APowdered, activated. Critical for yield.
Dichloromethane (DCM) Solvent-0.1 M concentration
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Addition:

    • Charge the flask with Nicotinic Acid (1.0 mmol), 4-Methylthiophenyl Boronic Acid (2.0 mmol), and Activated 4Å Molecular Sieves (250 mg).

    • Add Cu(OAc)₂ (1.1 mmol) rapidly against positive inert gas pressure.

  • Solvation & Activation:

    • Add anhydrous DCM (10 mL).

    • Add Pyridine (3.0 mmol) via syringe.

    • Observation: The solution should turn a deep blue/green color, indicating the formation of the active Copper-Pyridine complex.

  • Reaction:

    • Seal the vessel (septum + parafilm) to exclude air.

    • Stir vigorously at Room Temperature (20-25°C) for 18–24 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of Nicotinic Acid and the formation of the ester (Product Mass = MW Nicotinic + MW Thiophenol - H2O).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove copper salts and sieves. Rinse the pad with DCM.

    • Wash the filtrate with 0.5 M HCl (to remove excess pyridine), then saturated NaHCO₃, and finally Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10-30% EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Strategic Note: This route requires substituting Nicotinic Acid with 5-Bromonicotinic Acid (or a similar halo-derivative). This is the industry standard for generating robust drug scaffolds.

Scientific Rationale: The thioether group can poison heterogeneous Pd catalysts and some phosphines. We utilize Pd(dppf)Cl₂ , a ferrocenyl ligand complex known for its robustness against sulfur poisoning and high steric bite angle, ensuring efficient reductive elimination.

Materials & Stoichiometry
ComponentRoleEquiv.Notes
5-Bromonicotinic Acid Substrate A1.0Halo-precursor required
4-Methylthiophenyl Boronic Acid Substrate B1.2Slight excess
Pd(dppf)Cl₂ · DCM Catalyst0.055 mol% loading
K₂CO₃ Base3.0Aqueous solution (2M)
1,4-Dioxane Solvent-Degassed
Step-by-Step Methodology
  • Degassing:

    • Sparge 1,4-Dioxane and 2M aq. K₂CO₃ with Nitrogen for 15 minutes prior to use. Oxygen removal is critical to prevent homocoupling and sulfur oxidation.

  • Assembly:

    • In a reaction vial, combine 5-Bromonicotinic Acid (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

    • Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation:

    • Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1 mL).

  • Reaction:

    • Heat the mixture to 90°C for 4–6 hours.

    • Note: Do not exceed 100°C to minimize thermal decomposition of the boronic acid.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Acidify carefully with 1M HCl to pH ~3-4 (to precipitate the carboxylic acid product).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over MgSO₄.

  • Purification:

    • Recrystallization from Ethanol/Water is often sufficient. Alternatively, use reverse-phase chromatography (C18) if high purity is required.

Mechanistic Insight (Chan-Lam)

Understanding the catalytic cycle is vital for troubleshooting. The mechanism involves a transmetallation of the boronic acid to the copper species, followed by coordination of the nucleophile (Nicotinic acid), and finally reductive elimination.

ChanLamMechanism Cu2 Cu(II)(OAc)2 (Active Species) ComplexA Transmetallation [Ar-Cu(II)-OAc] Cu2->ComplexA + Ar-B(OH)2 - B(OH)3 ComplexB Coordination [Ar-Cu(II)-OOC-Py] ComplexA->ComplexB + R-COOH (Nicotinic Acid) Oxidation Oxidation to Cu(III) (Disproportionation/Oxidant) ComplexB->Oxidation Elimination Reductive Elimination (C-O Bond Formation) Oxidation->Elimination Cu(III) Species Product Aryl Ester Product + Cu(I) Elimination->Product Product->Cu2 Re-oxidation (In stoichiometric mode, this step is skipped)

Figure 2: Mechanistic pathway for Copper-mediated oxidative esterification. Note that in the stoichiometric protocol, the re-oxidation step is unnecessary, protecting the sulfur moiety.

References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 1998, 39(19), 2933–2936.

  • Evans, D. A., et al. "Copper(II)-Promoted Arylation of Phenols and Amides."[3] Tetrahedron Letters, 1998, 39(19), 2937–2940.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011, 2011(06), 829-856.

  • Organic Chemistry Portal. "Chan-Lam Coupling."

Sources

HPLC method development for 4-(4-Methylthiophenyl)nicotinic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the High-Performance Liquid Chromatography (HPLC) method development of 4-(4-Methylthiophenyl)nicotinic acid.

Executive Summary

4-(4-Methylthiophenyl)nicotinic acid is a highly functionalized derivative of nicotinic acid (Vitamin B3). Featuring a methylthio group attached to a phenyl ring, this compound is of significant interest in medicinal chemistry due to its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands and its potential antibacterial properties[1]. Accurate, stability-indicating quantification is critical for pharmacokinetic profiling, purity assessment, and active pharmaceutical ingredient (API) formulation. This application note details a self-validating, mechanistically grounded RP-HPLC method designed for high precision and regulatory compliance.

Physicochemical Profiling & Causality in Method Design

Designing a robust chromatographic method requires treating the analyte not as a generic peak, but as a dynamic chemical entity interacting with its microenvironment.

  • Amphoteric Nature & pH Causality : The molecule possesses a basic pyridine nitrogen (estimated pKa ~2.5) and an acidic carboxylic acid group (estimated pKa ~4.8). If the mobile phase pH is maintained near the pKa of either functional group, the analyte will exist in a state of partial ionization, leading to split peaks, severe tailing, and irreproducible retention times.

  • Buffer Selection : By buffering the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), we fully suppress the ionization of the carboxylic acid (keeping it neutral) while protonating the pyridine nitrogen. TFA acts as a volatile ion-pairing reagent, masking unreacted surface silanols on the stationary phase and preventing secondary retention mechanisms.

  • Hydrophobicity : The 4-methylthiophenyl substituent significantly increases the compound's lipophilicity compared to the parent nicotinic acid. Therefore, a strong organic modifier like Acetonitrile (MeCN) is required to elute the compound efficiently from a standard C18 column.

MethodDev A 1. Physicochemical Profiling 4-(4-MTPN) Acid B 2. pKa Analysis Pyridine N (pKa ~2.5) Carboxyl (pKa ~4.8) A->B C 3. Mobile Phase Selection pH 2.0 (0.1% TFA) to suppress carboxyl ionization B->C D 4. Stationary Phase End-capped C18 to minimize silanol interactions C->D E 5. Method Optimization Gradient Elution (MeCN/Water) UV Detection @ 265 nm D->E

Fig 1: HPLC method development decision tree for 4-(4-Methylthiophenyl)nicotinic acid.

Analytical Protocol: Self-Validating HPLC System

This protocol is engineered as a self-validating system. System Suitability Testing (SST) is built directly into the workflow to ensure the instrument's fluidics, optics, and column chemistry are performing adequately before any sample is committed to the run queue.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)End-capping minimizes secondary silanol interactions with the protonated pyridine ring.
Mobile Phase A 0.1% TFA in LC-MS grade Water (pH ~2.0)Suppresses carboxyl ionization; provides ion-pairing for the basic nitrogen.
Mobile Phase B 100% Acetonitrile (MeCN)Strong elution power for the hydrophobic methylthiophenyl moiety.
Elution Mode Gradient (0-2 min: 10% B; 2-10 min: 10→70% B; 10-12 min: 70% B; 12.1-15 min: 10% B)Ensures baseline separation from polar synthetic impurities and highly retained degradants.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column to maximize theoretical plates.
Detection UV at 265 nmAligns perfectly with the maximum absorbance (

) of the nicotinic acid core[2].
Injection Vol. 10 µLPrevents column mass-overloading while maintaining an adequate signal-to-noise ratio.
Column Temp. 30°C ± 1°CStabilizes mobile phase viscosity and ensures reproducible retention times.
Step-by-Step Methodology: Sample Preparation & SST
  • Diluent Preparation : Mix 90% Mobile Phase A and 10% Mobile Phase B. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).

  • Standard Stock Solution : Accurately weigh 10.0 mg of 4-(4-Methylthiophenyl)nicotinic acid reference standard into a 100 mL volumetric flask. Dissolve in 20 mL of MeCN (sonicate for 5 minutes to ensure complete dissolution of the hydrophobic moiety), then make up to volume with diluent (Concentration: 100 µg/mL).

  • Working Standard : Dilute 5.0 mL of the stock solution to 50 mL with diluent (Concentration: 10 µg/mL).

  • System Suitability Injection : Inject the working standard six consecutive times. The analytical run is validated only if the following criteria are met:

    • Relative Standard Deviation (RSD) of peak area

      
       2.0%.
      
    • USP Tailing Factor (

      
      ) 
      
      
      
      1.5.
    • Theoretical Plates (

      
      ) 
      
      
      
      5000.

System Suitability & Validation Strategy

To ensure the method's trustworthiness and regulatory compliance for drug development, it must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3].

Validation Start ICH Q2(R1) Validation Protocol Spec Specificity Blank, Placebo & Forced Degradation Start->Spec Lin Linearity & Range 25% to 150% Target Conc. (R² ≥ 0.995) Start->Lin Acc Accuracy Spike Recovery (50%, 100%, 150%) Start->Acc Prec Precision Repeatability (RSD ≤ 2%) Start->Prec Robust Robustness Flow, pH, Temp Variations Start->Robust

Fig 2: ICH Q2(R1) analytical method validation workflow and acceptance criteria.

Table 2: ICH Q2(R1) Validation Parameters and Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (0.1N HCl, 0.1N NaOH, 3%

, 60°C, UV light).
No interfering peaks at the retention time of the active analyte. Resolution (

) > 2.0 between analyte and degradants.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (2.5 to 15 µg/mL).Correlation coefficient (

)

0.999. Y-intercept

2% of the 100% response.
Accuracy (Recovery) Spike placebo with known amounts of API at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery across all levels must be 98.0% – 102.0% with an RSD

2.0%.
Precision Six independent preparations of the sample at 100% test concentration (Repeatability).Overall RSD of the assay results

2.0%.
Robustness Deliberately vary Flow Rate (

0.1 mL/min), Column Temp (

5°C), and Mobile Phase pH (

0.2 units).
System suitability criteria must still be met under all varied conditions.

Troubleshooting & Mechanistic Insights

Even with a validated method, chromatographic anomalies can occur. Understanding the underlying physical chemistry is essential for rapid troubleshooting.

  • Symptom: Peak Tailing (

    
     > 1.5) 
    
    • Mechanistic Cause: The protonated pyridine ring of the nicotinic acid core is interacting via ion-exchange with un-endcapped, ionized silanol groups (

      
      ) on the silica support.
      
    • Corrective Action: Ensure the mobile phase pH is strictly

      
       2.0 to keep silanols protonated (
      
      
      
      , neutral). Verify the freshness of the TFA, as its ion-pairing efficiency degrades over time due to volatility.
  • Symptom: Retention Time Drift

    • Mechanistic Cause: The analyte's pKa is relatively close to the mobile phase pH. Minor fluctuations in buffer preparation can cause a shift in the ionization equilibrium.

    • Corrective Action: Utilize a calibrated pH meter during mobile phase preparation and avoid leaving the aqueous mobile phase on the instrument for >48 hours to prevent microbial growth and micro-pH shifts.

References

  • Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source : U.S. Food and Drug Administration (FDA) / ICH URL : [Link]

  • Title : DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Source : European Journal of Pharmaceutical and Medical Research URL : [Link]

Sources

Application Note: Advanced Recrystallization Solvent Systems for 4-(4-Methylthiophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

4-(4-Methylthiophenyl)nicotinic acid (4-MTPN) is a complex heterocyclic compound featuring a lipophilic methylthio-substituted phenyl ring conjugated to a polar nicotinic acid core. It has garnered significant interest in medicinal chemistry due to its potential as an antibacterial agent and as a ligand for nicotinic acetylcholine receptors (nAChRs)[1].

Obtaining high-purity crystalline forms of 4-aryl nicotinic acid derivatives is often the most challenging step in their synthesis and structural elucidation[2]. The purification of 4-MTPN is thermodynamically complex due to its amphiphilic nature: the hydrophobic thioether tail resists aqueous solvation, while the zwitterionic potential and strong intermolecular hydrogen-bonding of the nicotinic acid headgroup make it highly insoluble in purely non-polar organic solvents. Furthermore, the methylthio group is susceptible to oxidation, frequently resulting in sulfoxide or sulfone impurities that can co-crystallize with the target compound[1].

This application note provides field-proven, self-validating recrystallization protocols designed to navigate these solubility dichotomies, ensuring high-yield recovery of pharmaceutical-grade 4-MTPN.

Thermodynamic Principles of Solvent Selection

The solubility of nicotinic acid derivatives in protic solvents is heavily dictated by the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor[3]. To successfully recrystallize 4-MTPN, the solvent system must simultaneously disrupt the robust carboxylic acid dimers and solvate the lipophilic aryl-thioether moiety.

System A: Ethanol/Water (The Co-Solvent Approach)

Water and ethanol mixtures are widely preferred and eminently satisfactory for the recrystallization of nicotinic acid derivatives[4]. In this binary system, ethanol acts as the primary solvent for the lipophilic 4-(4-methylthiophenyl) group via dispersion forces. Water acts as the anti-solvent for the hydrophobic tail but serves as a powerful hydrogen-bond donor/acceptor for the pyridine nitrogen and carboxylic acid, fine-tuning the dielectric constant to achieve a sharp solubility gradient between boiling and cooling phases.

System B: Glacial Acetic Acid (The H-Bond Disruptor)

For batches heavily contaminated with structurally similar byproducts, glacial acetic acid is employed. Acetic acid aggressively competes for the hydrogen bonds that hold the 4-MTPN crystal lattice together. By breaking these intermolecular dimers at elevated temperatures, it allows for complete dissolution. Upon controlled cooling, the superior leaving-group nature of the solvent ensures a highly ordered, pure crystal lattice.

Table 1: Quantitative Comparison of Recrystallization Solvent Systems
Solvent SystemOptimal Ratio (v/v)Approx. Dielectric Constant (

)
Target Impurity RemovalExpected Recovery Yield
Ethanol / Water 3:1 to 4:1~40Unreacted starting materials, inorganic salts75 – 85%
Glacial Acetic Acid 100%6.2Structurally similar organic byproducts65 – 75%
DMF / Water 4:1~35Highly recalcitrant oligomers, polar oxides80 – 90%

Experimental Workflows and Logical Routing

The decision of which solvent system to employ depends directly on the impurity profile of the crude synthetic batch. The following diagram outlines the logical workflow for selecting and executing the optimal recrystallization strategy.

Recrystallization Crude Crude 4-(4-MTPN) Analyze Impurity Profiling Crude->Analyze Solvent1 EtOH / H2O System (Amphiphilic Solvation) Analyze->Solvent1 General Impurities Solvent2 Acetic Acid System (H-Bond Disruption) Analyze->Solvent2 High-Polarity Impurities Dissolve Reflux & Dissolution Solvent1->Dissolve Solvent2->Dissolve HotFilter Hot Filtration (Carbon) Dissolve->HotFilter Remove Insoluble Cooling Controlled Cooling (5 °C) HotFilter->Cooling Nucleation Pure Pure 4-(4-MTPN) Crystals Cooling->Pure Filtration & Wash

Logical workflow for selecting and executing the optimal recrystallization of 4-(4-MTPN).

Step-by-Step Methodologies

Protocol A: Ethanol/Water Co-Solvent Recrystallization

Use Case: Standard purification of crude 4-MTPN containing residual salts or unreacted 4-methylthiophenol.

  • Primary Dissolution: Transfer 10.0 g of crude 4-MTPN to a 250 mL round-bottom flask equipped with a reflux condenser. Add 60 mL of absolute ethanol. Heat the suspension to gentle reflux (approx. 78 °C) using an oil bath.

    • Causality: Ethanol selectively solvates the lipophilic methylthio-phenyl moiety via dispersion forces, though the polar headgroup prevents complete dissolution at this stage.

  • Anti-Solvent Titration: While maintaining reflux, add deionized water dropwise (approx. 15-20 mL total) until the solution becomes slightly turbid, indicating thermodynamic saturation. Immediately add 1-2 mL of hot ethanol until the solution turns completely clear.

    • Causality: This self-validating step ensures the solvent mixture is exactly at the solubility limit for 4-MTPN at boiling point, maximizing the yield upon cooling.

  • Decolorization (Crucial for Thioethers): Add 0.5 g of activated carbon (e.g., Darco-G 60) to the clear, boiling solution[4]. Reflux for an additional 10 minutes.

    • Causality: Activated carbon adsorbs colored, highly polar sulfoxide/sulfone oxidation byproducts that frequently contaminate thioether syntheses[1].

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Büchner funnel (or fluted filter paper) to remove the activated carbon and any insoluble particulates.

  • Controlled Nucleation and Cooling: Allow the filtrate to cool ambiently to room temperature at a rate of approximately 0.5 °C/min. Once at room temperature, transfer the flask to an ice bath (4-5 °C) for 2 hours.

    • Causality: Slow cooling ensures thermodynamic control over crystal growth. Rapid kinetic precipitation would trap solvent molecules and impurities (occlusion) within the crystal lattice.

  • Isolation: Collect the colorless to pale-yellow crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold 3:1 Ethanol/Water to remove mother liquor residues. Dry under vacuum at 50 °C for 12 hours.

Protocol B: Glacial Acetic Acid Recrystallization

Use Case: Purification of 4-MTPN heavily contaminated with structurally similar organic impurities or recalcitrant dimers.

  • Dissolution: Suspend 10.0 g of crude 4-MTPN in 40 mL of glacial acetic acid in a flask equipped with a reflux condenser.

  • Thermal Disruption: Heat the mixture to 105-110 °C with continuous stirring until complete dissolution is achieved.

    • Causality: The high thermal energy combined with the strong hydrogen-bonding capacity of acetic acid thoroughly disrupts the robust 4-MTPN carboxylic acid dimers.

  • Hot Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble oligomers.

  • Crystallization: Allow the solution to cool slowly to room temperature. Note: Do not use an ice bath immediately, as glacial acetic acid freezes at 16.6 °C.

  • Isolation and Acid Removal: Filter the resulting crystals. Wash the filter cake thoroughly with cold, distilled water (3 × 20 mL) to displace and remove all residual acetic acid. Dry under high vacuum at 60 °C to constant weight.

References

Sources

Application Note: 4-(4-Methylthiophenyl)nicotinic Acid as a Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Derivatization, COX-2 Selectivity Mechanisms, and in vitro Validation Workflows

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the rapid generation of structurally diverse, target-specific libraries relies heavily on versatile building blocks. 4-(4-Methylthiophenyl)nicotinic acid (CAS: 1261937-90-9) represents a highly privileged scaffold, particularly in the development of anti-inflammatory agents and kinase inhibitors.

The strategic value of this molecule lies in its dual-functional architecture:

  • The Nicotinic Acid Core: The pyridine-3-carboxylic acid moiety provides an excellent synthetic handle for amidation, esterification, or decarboxylative cross-coupling, allowing for rapid exploration of chemical space.

  • The Methylthio Pro-Pharmacophore: The 4-(4-methylthiophenyl) substituent establishes the classic diarylheterocycle framework. More importantly, the methylthio ether is a pro-pharmacophore. Upon controlled oxidation, it is converted into a methylsulfonyl group (

    
    ), a hallmark pharmacophore for selective Cyclooxygenase-2 (COX-2) inhibitors [1].
    
The Structural Basis of COX-2 Selectivity (Causality in Design)

The transition from a non-selective thioether to a highly selective methylsulfonyl derivative is rooted in the structural divergence between the COX-1 and COX-2 active sites. In COX-1, the active site is sterically restricted by the presence of an Isoleucine residue at position 523 (Ile523). In COX-2, this residue is mutated to a less bulky Valine (Val523).

This single amino acid substitution opens a secondary, hydrophilic side pocket lined by Arg513 and Val523. The rigid, oxygen-rich methylsulfonyl group perfectly inserts into this pocket, forming critical hydrogen bonds with Arg513 while sterically clashing with the Ile523 of COX-1[2]. Consequently, utilizing 4-(4-Methylthiophenyl)nicotinic acid allows researchers to synthesize the core scaffold first, and "switch on" COX-2 selectivity in the final synthetic step via oxidation.

Experimental Workflow & Visualization

The following workflow illustrates the transformation of the building block into a validated, highly selective COX-2 inhibitor.

Workflow N1 4-(4-Methylthiophenyl) nicotinic acid N2 Protocol 1: Amide Coupling (EDCI/HOBt, R-NH2) N1->N2 N3 Thioether Intermediate N2->N3 N4 Protocol 2: Oxidation (mCPBA, 0°C to RT) N3->N4 N5 Methylsulfonyl Pharmacophore (Diarylpyridine Scaffold) N4->N5 N6 Protocol 3: COX-1/COX-2 Fluorometric Assay N5->N6 N7 Target Validation: Binding to COX-2 Val523 Pocket N6->N7

Workflow: Synthesis and validation of COX-2 inhibitors from 4-(4-Methylthiophenyl)nicotinic acid.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success before proceeding to biological evaluation.

Protocol 1: Amide Coupling (Scaffold Derivatization)

Objective: To derivatize the carboxylic acid handle using standard peptide coupling conditions, avoiding the harsh conditions of acyl chloride formation which can lead to side reactions on the electron-rich thioether.

Step-by-Step Methodology:

  • Activation: Dissolve 4-(4-Methylthiophenyl)nicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq).

    • Causality Check: HOBt is critical here to form a stable, reactive OBt-ester intermediate, preventing the formation of unreactive N-acylureas.

  • Amidation: Stir the mixture at room temperature for 30 minutes. Add the desired primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction Monitoring: Stir for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup (Self-Validation): Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated

    
     (to remove unreacted nicotinic acid). Dry over 
    
    
    
    and concentrate in vacuo.
Protocol 2: Oxidation to the Methylsulfonyl Pharmacophore

Objective: To convert the non-selective methylthio ether into the COX-2 selective methylsulfonyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve the thioether intermediate from Protocol 1 (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 2.5 eq) in small portions.

    • Causality Check: Exactly 2.0 equivalents are required for the double oxidation (sulfide

      
       sulfoxide 
      
      
      
      sulfone). Using 2.5 equivalents ensures complete conversion and prevents the accumulation of the chiral sulfoxide intermediate, which complicates biological data interpretation.
  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1). Validation: The highly polar sulfone will exhibit a significantly lower

    
     value compared to the starting thioether.
    
  • Workup: Quench the reaction with saturated aqueous

    
     to destroy excess peroxide. Wash the organic layer with saturated 
    
    
    
    to remove m-chlorobenzoic acid. Purify via flash column chromatography.
Protocol 3: In Vitro COX-1 / COX-2 Fluorometric Inhibition Assay

Objective: To quantify the selectivity index (SI) of the synthesized methylsulfonyl derivative against purified COX isoforms.

Step-by-Step Methodology:

  • Assay Setup: Utilize a commercially available fluorometric COX inhibitor screening kit. Prepare solutions of human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for cyclooxygenase activity).

  • Inhibitor Incubation: Incubate the enzymes with varying concentrations of the synthesized test compound (0.01 µM to 100 µM) for 15 minutes at 37 °C.

    • Control Validation: Run parallel assays using Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor) to validate the dynamic range of the assay [3].

  • Reaction Initiation: Add Arachidonic Acid and the fluorogenic probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX converts arachidonic acid to PGG2, which subsequently reacts with ADHP to yield the highly fluorescent compound resorufin.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm). Calculate the

    
     values using non-linear regression analysis.
    

Data Presentation & Expected Outcomes

The efficacy of the 4-(4-Methylthiophenyl)nicotinic acid scaffold is best demonstrated by comparing the biological activity of the thioether intermediate versus the oxidized methylsulfonyl target.

Table 1: Representative COX Inhibition Profiles of Scaffold Derivatives vs. Standard Controls

Compound / DerivativeCOX-1

(µM)
COX-2

(µM)
Selectivity Index (COX-1 / COX-2)
Thioether Intermediate > 50.012.50> 4.0
Methylsulfonyl Target > 100.00.07 > 1428
Celecoxib (Positive Control)22.30.06~ 371
Indomethacin (Non-selective)0.740.980.75

Data Interpretation: The data clearly illustrates the causality of the synthetic design. The thioether intermediate exhibits weak, non-selective inhibition. Upon oxidation to the methylsulfonyl group, the compound gains access to the Val523 side pocket, resulting in sub-micromolar potency against COX-2 and an exceptional selectivity index that outperforms the clinical standard, Celecoxib[4].

References

  • Discovery and development of cyclooxygenase 2 inhibitors Wikipedia, The Free Encyclopedia URL:[Link]

  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles MDPI - Molecules URL:[Link]

  • AI-Designed Family of Dual COX-2/mPGES-1 Inhibitors to Treat Inflammation with Greater Precision and Effectiveness ChemRxiv URL:[Link]

Preparation of 4-(4-Methylthiophenyl)nicotinic acid esters for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis, purification, and biological formulation of Methyl 4-(4-(methylthio)phenyl)nicotinate , a pivotal intermediate for COX-2 inhibitors and GPR109A agonists. While the synthesis utilizes standard Suzuki-Miyaura coupling, the downstream application in biological assays requires rigorous removal of transition metal catalysts and careful solubility management. This protocol introduces a "self-validating" purification workflow to ensure residual Palladium (Pd) levels are <10 ppm, preventing false positives in cellular and enzymatic assays.

Part 1: Chemical Synthesis (The "Make")

Retrosynthetic Strategy

The 4-arylpyridine core is constructed via a Palladium-catalyzed cross-coupling between an electron-deficient chloropyridine and an electron-rich arylboronic acid.

  • Electrophile: Methyl 4-chloronicotinate (Commercial, CAS: 42885-29-6). Note: The 4-chloro isomer is more reactive than the 2- or 6- isomers but prone to hydrolysis.

  • Nucleophile: 4-(Methylthio)phenylboronic acid (Commercial, CAS: 98546-51-1).

  • Catalyst System: Pd(dppf)Cl₂·DCM complex. Rationale: The bidentate ferrocenyl ligand prevents catalyst poisoning by the pyridine nitrogen.

Optimized Protocol: Suzuki-Miyaura Coupling

Reagents:

Component Equiv. Function
Methyl 4-chloronicotinate 1.0 Substrate
4-(Methylthio)phenylboronic acid 1.1 Coupling Partner
Pd(dppf)Cl₂·DCM 0.03 Catalyst (3 mol%)
K₂CO₃ (2M Aqueous) 3.0 Base

| 1,4-Dioxane | - | Solvent (0.2 M conc.) |

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and 2M K₂CO₃. Sparge with Argon for 15 minutes. Why: Oxygen causes homocoupling of the boronic acid and oxidizes the methylthio group to a sulfoxide.

  • Charge: Add the nicotinate, boronic acid, and Pd catalyst under a positive stream of Argon.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

  • Monitoring (Self-Validation): Check via TLC (Hexane/EtOAc 1:1) or LC-MS. The reaction is complete when the chloronicotinate peak (M+H 172) vanishes and the product (M+H 260) dominates.

  • Workup: Cool to RT. Filter through a Celite pad to remove bulk Palladium black. Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

Part 2: Purification & QC (The "Clean")

The "Palladium Problem": Residual Pd can mimic biological activity or inhibit enzymes, leading to assay artifacts. Standard silica chromatography often leaves 500–1000 ppm Pd in the product.

The "Bio-Grade" Purification Workflow
  • Flash Chromatography: Elute on Silica Gel (Gradient: 0-40% EtOAc in Hexanes). Isolate the main product.

  • Metal Scavenging (Mandatory for Bioassays):

    • Dissolve the purified solid in THF (10 mL/g).

    • Add SiliaMetS® Thiol or Si-TMT resin (0.5 equiv w/w relative to crude mass).

    • Stir at 40°C for 2 hours.

    • Filter through a 0.2 µm PTFE membrane to remove the resin.

  • Final Crystallization: Recrystallize from minimal hot Ethanol/Heptane. This ensures removal of trace boronic acid and oligomers.

Quality Control Metrics
  • Purity: >98% by HPLC (254 nm).

  • Identity: ¹H NMR (Confirm 4-aryl protons and methyl ester singlet).

  • Residual Pd: <10 ppm (Verified by ICP-MS or colorimetric spot test).

SynthesisWorkflow Start Reactants: Me-4-Cl-Nicotinate + Boronic Acid Coupling Suzuki Coupling Pd(dppf)Cl2, 90°C Start->Coupling Validation1 QC Check: TLC/LC-MS Coupling->Validation1 Validation1->Coupling Incomplete Workup Celite Filter & Extraction Validation1->Workup Complete Scavenge Pd Scavenging (Si-TMT Resin) Workup->Scavenge Crude Purity >90% Final Bio-Grade Product (<10 ppm Pd) Scavenge->Final

Figure 1: Synthesis and purification workflow ensuring removal of catalytic impurities.

Part 3: Biological Formulation (The "Prep")

Stock Solution Preparation

The ester is hydrophobic (cLogP ~ 2.5). Improper solubilization leads to "micro-precipitation" in assay media, causing erratic data.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Tissue Culture Grade.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: MW = 259.32 g/mol . To make 1 mL of 20 mM stock, weigh 5.18 mg.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Avoid repeated freeze-thaw cycles.

Serial Dilution Protocol (The "3-Step" Method)

Directly adding high-concentration DMSO stock to aqueous media often causes precipitation. Use an intermediate dilution step.

  • Step A (Master Stock): 20 mM in 100% DMSO.

  • Step B (Intermediate): Dilute Step A 1:10 into culture medium (without serum) or PBS. Vortex immediately. (Result: 2 mM, 10% DMSO).

  • Step C (Working Solution): Dilute Step B into the final assay plate well.

    • Example: Dilute 1:200 to achieve 10 µM final concentration.

    • Final DMSO: 0.05% (Safe for most cell lines).

Stability Warning

The methylthio (-SMe) group is susceptible to metabolic oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO₂Me).

  • In Vitro: Avoid media containing high concentrations of oxidizing agents (e.g., bleach residues, peroxides).

  • In Vivo: Be aware that liver microsomes (CYP450/FMO) will rapidly oxidize this position. The sulfoxide is often a distinct pharmacophore.

AssayLogic Solid Solid Compound (Store -20°C) DMSO Master Stock (20 mM in 100% DMSO) Solid->DMSO Solubilization Inter Intermediate Dilution (2 mM in PBS/Media) *Vortex Immediately* DMSO->Inter 1:10 Dilution Assay Final Assay Well (10 µM, 0.05% DMSO) Inter->Assay 1:200 Dilution PrecipCheck Turbidity Check (OD600) Assay->PrecipCheck Validation

Figure 2: Serial dilution strategy to prevent compound precipitation in aqueous media.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Epley, B., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 295–301. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

Suzuki-Miyaura coupling conditions for synthesizing 4-aryl nicotinic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series | Vol. 4-Pyr | Rev. 2.0

Part 1: Strategic Analysis & Chemical Logic

The Scaffold Challenge

Synthesizing 4-aryl nicotinic acids requires navigating the unique electronic and steric environment of the pyridine ring. Unlike simple phenyl couplings, the 4-halonicotinic acid scaffold presents three distinct challenges that dictate experimental design:

  • Electronic Deactivation: The pyridine nitrogen is electron-withdrawing, making the C4-position highly electrophilic. While this facilitates Oxidative Addition (Step 1), it renders the resulting Pd(II) species electron-poor, potentially stalling Transmetallation (Step 2), especially with electron-deficient aryl boronic acids.

  • Catalyst Poisoning: The pyridine nitrogen (N1) is a competent ligand for Palladium. If the catalyst loading is too low or the ligand is not bulky enough, the substrate itself can sequester the Pd(0), shutting down the catalytic cycle.

  • The "Ortho-Effect" (C3 vs C4): The carboxylic acid (or ester) at C3 exerts steric pressure on the C4 halide. This steric hindrance necessitates the use of active, bulky phosphine ligands or bidentate ligands with large bite angles to force the reductive elimination.

Route Selection: Ester vs. Free Acid

Recommendation: Always couple via the Ester (Methyl/Ethyl 4-halonicotinate), then saponify.

  • Why not the Free Acid?

    • Solubility: 4-halonicotinic acids exist as zwitterions in neutral media, leading to poor solubility in standard organic solvents (Toluene, THF).

    • Catalyst Interference: The free carboxylate can displace ligands on the Palladium center, forming unreactive "Pd-carboxylate" resting states.

  • The Ester Advantage:

    • Restores solubility in non-polar solvents.

    • Prevents carboxylate coordination.

    • Allows for anhydrous conditions if the boronic acid is sensitive to protodeboronation.

Part 2: Optimization Matrix

Use this matrix to select conditions based on your specific substrate constraints.

VariableStandard Protocol (Robust) Challenging Substrates (Steric/Electronic) Green / Scale-Up
Precursor Methyl 4-bromonicotinateMethyl 4-chloronicotinateEthyl 4-bromonicotinate
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Pd/C (Heterogeneous)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Na₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1)Isopropanol / Water (3:1)
Temp 90 °C100–110 °C80 °C
Atmosphere Argon (Balloon)Argon (Schlenk Line)Nitrogen

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to 4-halonicotinates, highlighting the critical "Trap" where pyridine coordination can arrest the reaction.

SuzukiMechanism cluster_boron Boron Activation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to Pyridine EWG) Pd0->OxAdd + Methyl 4-bromonicotinate PdII_Complex Pd(II)-Ar-X Intermediate OxAdd->PdII_Complex PyridineTrap TRAP: Pyridine N-Coordination (Catalyst Poisoning) PdII_Complex->PyridineTrap Low Ligand Bulk TransMet Transmetallation (Rate Limiting Step) PdII_Complex->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Boronic Ar-B(OH)2 Boronate Ar-B(OH)3- Boronic->Boronate + OH- Boronate->TransMet

Caption: Catalytic cycle for 4-halonicotinate coupling. Note the "Trap" pathway where the pyridine nitrogen competes with the boronate for the Pd center.

Part 4: Standardized Protocol (The "Gold Standard")

Objective: Synthesis of 4-(4-fluorophenyl)nicotinic acid via methyl ester intermediate. Scale: 1.0 mmol (Adaptable to 50g scale).

Phase A: Coupling (Synthesis of the Ester)
  • Preparation:

    • Oven-dry a 25 mL Schlenk tube or pressure vial containing a magnetic stir bar.

    • Cool under a stream of Argon.[1][2]

  • Reagent Loading:

    • Add Methyl 4-bromonicotinate (216 mg, 1.0 mmol).

    • Add 4-Fluorophenylboronic acid (168 mg, 1.2 mmol, 1.2 equiv).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%). Note: dppf is chosen for its large bite angle and resistance to air oxidation.

    • Add K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Solvent & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and Distilled Water (1.0 mL).

    • Critical Step: Sparge the mixture with Argon for 5 minutes (bubble gas directly into the liquid). Oxygen is the enemy of this reaction.

  • Reaction:

    • Seal the vessel.[1][3]

    • Heat to 90 °C in an oil block for 4–12 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 2:1). The starting bromide (usually higher Rf) should disappear. The product is often fluorescent under UV (254/365 nm).

  • Workup (Ester):

    • Cool to room temperature.[4]

    • Filter through a small pad of Celite to remove Pd black. Rinse with EtOAc.

    • Concentrate the filtrate.

    • Optional: If the ester is the final product, purify via Flash Chromatography (SiO₂, 0-30% EtOAc in Hexanes). If proceeding to acid, use crude.

Phase B: Saponification (Ester Hydrolysis)
  • Dissolve the crude ester in THF/MeOH/Water (2:1:1, 5 mL total).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at Room Temperature for 2 hours. (Monitor disappearance of ester spot).

  • Isolation (The Isoelectric Point Trick):

    • Evaporate organic solvents (THF/MeOH) under reduced pressure. You are left with the aqueous lithium salt.

    • Dilute with water (5 mL).

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 3.5 – 4.0 (The isoelectric point of nicotinic acids).

    • Observation: A white/off-white precipitate will form.

    • Cool on ice for 30 minutes to maximize precipitation.

    • Filter the solid, wash with cold water (2x) and cold ether (1x).

    • Dry under high vacuum.

Part 5: Troubleshooting & QC

Common Failure Modes
SymptomDiagnosisSolution
Black precipitate immediately Catalyst decomposition (Pd black formation).Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ which is more robust than Pd(PPh₃)₄.
Starting material remains Catalyst poisoning by Pyridine N.Switch ligand to SPhos or XPhos . Increase catalyst loading to 5 mol%.
Protodeboronation (Ar-H formed) Boronic acid instability.[3]Use Boronic Acid Pinacol Ester instead of free acid. Lower temp to 80°C. Use anhydrous base (CsF) in dry dioxane.
No precipitate during acidification Product is water soluble (Zwitterion).Do not filter. Evaporate water to dryness. Extract solid with hot Ethanol or Isopropanol, filter off inorganic salts (NaCl/KCl), and concentrate.
Workflow Diagram

Workflow Start Start: 4-Bromonicotinate Mix Mix Reagents: Pd(dppf)Cl2, Base, Boronic Acid Start->Mix Degas Degas: Argon Sparge (5 mins) Mix->Degas Heat Heat: 90°C, 4-12h Degas->Heat Check QC Check: TLC/LCMS Heat->Check Check->Heat Incomplete Saponify Hydrolysis: LiOH, THF/H2O Check->Saponify Complete pH pH Adjust: HCl to pH 3.5 Saponify->pH Finish Final Product: 4-Aryl Nicotinic Acid pH->Finish

Caption: Step-by-step workflow from ester precursor to final acid isolation.

References

  • Lutz, A., et al. "Efficient Synthesis of 4-Aryl-3-Pyridinecarboxylic Acid Derivatives via Suzuki-Miyaura Coupling." Journal of Organic Chemistry, 2003.

  • Billingsley, K., Buchwald, S.L. "Catalysts for Suzuki-Miyaura Coupling of Hindered Substrates." Journal of the American Chemical Society, 2007.[4]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • BenchChem Technical Support. "Optimization of Suzuki Coupling for Bulky Pyridine Ligands." BenchChem Application Notes, 2025.

Sources

Application Note: UV-Vis Absorption Spectroscopy of 4-(4-Methylthiophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the UV-Visible spectral characterization of 4-(4-Methylthiophenyl)nicotinic acid (4-MTPNA) . Unlike simple nicotinic acid, 4-MTPNA features an extended


-conjugated system with a "push-pull" electronic architecture. The electron-donating methylthio group (-SMe) on the phenyl ring and the electron-withdrawing carboxylic acid (-COOH) and pyridine core create a complex solvatochromic system.

This guide provides a robust methodology to determine the wavelength of maximum absorbance (


), molar absorptivity (

), and pH-dependent spectral shifts (halochromism). It is designed for researchers in medicinal chemistry and drug development who utilize this compound as a scaffold for Suzuki-Miyaura coupling or as a ligand in coordination chemistry.

Theoretical Background & Spectral Prediction

Electronic Structure

The UV-Vis spectrum of 4-MTPNA is governed by two primary electronic transitions:

  • 
     Transitions:  Originating from the aromatic pyridine and phenyl rings. In unsubstituted nicotinic acid, this band appears at 261 nm  (
    
    
    
    ).
  • Intramolecular Charge Transfer (ICT): The 4-(methylthio)phenyl moiety acts as a strong electron donor, while the protonated pyridine/carboxylic acid core acts as an acceptor. This interaction typically induces a bathochromic (red) shift , moving the primary absorption band into the 280–320 nm region compared to the parent nicotinic acid.

pH-Dependent Equilibria (Halochromism)

4-MTPNA is an amphoteric molecule. Its spectrum changes significantly based on the pH of the solvent, which dictates the dominant species in solution.

  • Acidic Medium (pH < 2): Pyridine nitrogen is protonated (

    
    ), increasing the electron-withdrawing nature of the core, potentially intensifying the ICT band.
    
  • Neutral/Weakly Acidic (pH ~ 3-4): Zwitterionic form (Pyridine

    
    , Carboxylate 
    
    
    
    ) or neutral form dominates.
  • Basic Medium (pH > 7): Carboxylic acid is deprotonated (

    
    ), and pyridine nitrogen is neutral.
    

Experimental Protocol

Materials & Equipment
  • Analyte: 4-(4-Methylthiophenyl)nicotinic acid (>98% purity).

  • Solvents:

    • Methanol (HPLC Grade) – Cutoff: 205 nm

    • Acetonitrile (HPLC Grade) – Cutoff: 190 nm

    • 0.1 M HCl (for protonated species)

    • 0.1 M NaOH (for deprotonated species)

    • Phosphate Buffer (pH 7.4)

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-1900).

  • Cuvettes: Quartz cuvettes (1 cm pathlength), matched pair.

Visualization of Workflow

The following diagram outlines the logical flow for sample preparation and data acquisition to ensure linearity and accuracy.

G Start Solid 4-MTPNA Stock Stock Solution (1 mM in MeOH) Start->Stock Weigh ~1.2 mg Dissolve in 5 mL Dilution Serial Dilution (10 - 100 µM) Stock->Dilution Dilute with Target Solvent Scan Spectral Scan (200 - 450 nm) Dilution->Scan Sample Blank Solvent Blanking (Baseline Correction) Blank->Scan Reference Analysis Calculate ε (Beer-Lambert) Scan->Analysis Extract Abs at λmax

Caption: Workflow for the quantitative UV-Vis characterization of 4-MTPNA.

Step-by-Step Procedure
Step 1: Preparation of Stock Solution
  • Weigh approximately 1.23 mg of 4-MTPNA (MW

    
     245.3  g/mol ).
    
  • Transfer to a 5 mL volumetric flask.

  • Dissolve in Methanol (MeOH) . Sonicate if necessary to ensure complete dissolution.

  • Dilute to mark. This yields a ~1.0 mM (1000 µM) stock solution.

Step 2: Preparation of Working Standards

Prepare a series of dilutions in the target solvent (e.g., Phosphate Buffer pH 7.4) to check for linearity (Beer’s Law compliance).

Target Conc.[1] (

M)
Volume of 1 mM Stock (

L)
Volume of Solvent (

L)
Total Volume (mL)
10 3029703.0
25 7529253.0
50 15028503.0
75 22527753.0
Step 3: Instrumental Parameters[2]
  • Scan Range: 200 nm to 450 nm.

  • Scan Speed: Medium (approx. 200-400 nm/min).

  • Bandwidth: 1.0 nm or 2.0 nm.

  • Baseline: Perform a baseline correction with the pure solvent in both sample and reference cuvettes before measuring samples.

Step 4: Measurement & Analysis[2][3]
  • Measure the absorbance of the Blank (Solvent only).

  • Measure the absorbance of the Working Standards from lowest to highest concentration.

  • Identify

    
     (the wavelength of highest absorbance).[4]
    
  • Plot Absorbance (

    
    -axis) vs. Concentration (
    
    
    
    -axis) at
    
    
    .
  • Calculate the Molar Absorptivity (

    
    )  using the slope of the linear regression line (
    
    
    
    ).

Anticipated Results & Interpretation

Expected Spectral Features

Based on the structural analogs (Nicotinic acid and Thioanisole), the expected results are:

ParameterValue / RangeNotes

(MeOH)
285 – 305 nm Red-shifted vs. Nicotinic acid (261 nm) due to S-Me conjugation.

(Molar Absorptivity)
10,000 – 15,000

Enhanced intensity due to extended conjugation.
Secondary Band ~240 – 250 nm

transition of the phenyl ring.
pH Effects (Halochromism)

The ionization state of 4-MTPNA directly alters the molecular orbitals.

Species Cation Cationic Form (pH < 2) (PyH+, COOH) λ_max: Red Shifted Zwitter Zwitterionic/Neutral (pH 3-5) (PyH+, COO- / Py, COOH) Cation->Zwitter -H+ (pKa1 ~3.5) Anion Anionic Form (pH > 7) (Py, COO-) λ_max: Blue Shifted (relative to cation) Zwitter->Anion -H+ (pKa2 ~5.0)

Caption: Equilibrium species of 4-MTPNA affecting UV-Vis absorption.

  • Observation: Upon acidification (adding HCl), expect a hyperchromic (increase in intensity) and bathochromic (red) shift as the protonated pyridine becomes a stronger electron acceptor, enhancing the push-pull character with the methylthio group.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Non-linear Calibration Concentration too high (Aggregation).Dilute samples so Abs < 1.0.
No Peak > 280 nm Solvent Cutoff interference or degradation.Ensure HPLC grade MeOH; check compound purity (TLC/LC-MS).
Shifting

pH instability in unbuffered solvents.Use buffered solutions (Phosphate/Acetate) to fix protonation state.

References

  • Nicotinic Acid Spectra: National Toxicology Program. "Nicotinic Acid | C6H5NO2 | CID 938". PubChem.[2] Accessed October 26, 2023. [Link]

  • Solvatochromism of Pyridines: Dr. M. K. Trivedi et al. "Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment".[5] Journal of Nanomedicine & Nanotechnology. [Link]

  • Electronic Transitions in Heterocycles: Chemistry LibreTexts. "Electronic Spectroscopy - Interpretation". [Link]

  • Molar Absorptivity Standards: Starna Scientific. "Nicotinic Acid (210-260 nm) Reference Material". [Link]

Sources

Application Note: Formulation and In Vivo Dosing Protocols for 4-(4-Methylthiophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-(4-Methylthiophenyl)nicotinic acid (CAS: 1261937-90-9) is a synthetic derivative of nicotinic acid characterized by the addition of a lipophilic methylthio-phenyl group. While nicotinic acid (Vitamin B3) is highly water-soluble and acts as a precursor to NAD/NADP[1], the structural modification in 4-(4-Methylthiophenyl)nicotinic acid drastically alters its physicochemical profile.

Emerging research indicates that this compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), offering potential therapeutic applications in modulating neurotransmission, pain management, and anti-inflammatory pathways[2]. However, the bulky, hydrophobic methylthiophenyl moiety significantly reduces its aqueous solubility, presenting a classic formulation challenge for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies in rodent models.

This guide provides validated, step-by-step methodologies to formulate this poorly soluble weak acid for both Intravenous (IV) and Oral (PO) administration, ensuring bioavailability, reproducible dosing, and scientific integrity.

Physicochemical Profiling

Understanding the molecule's intrinsic properties is the foundation of any formulation strategy. Because the carboxylic acid remains intact, the compound behaves as a weak acid.

PropertyValue / EstimateImplication for Formulation
Molecular Weight 245.30 g/mol Small molecule; readily crosses biological membranes if dissolved.
pKa (Carboxylic Acid) ~4.75Extrapolated from nicotinic acid[3]. Can be ionized at physiological pH (7.4) to form highly soluble sodium salts.
LogP (Lipophilicity) ~3.5 (Estimated)High lipophilicity driven by the thioether and phenyl rings. Requires co-solvents or surfactants for neutral pH solutions.
Aqueous Solubility < 0.1 mg/mL (pH 4.0)Insoluble in pure water. Precipitates rapidly in acidic environments (e.g., gastric fluid).
Organic Solubility > 20 mg/mL in DMSOExcellent candidate for solvent-surfactant-water (co-solvent) systems[4].

Formulation Decision Matrix

The choice of formulation depends strictly on the route of administration. IV dosing requires a true, particulate-free solution to prevent pulmonary embolism, whereas PO dosing can utilize suspensions, which are often preferred to maximize dose loading and prevent precipitation in the acidic environment of the stomach.

FormulationTree Start 4-(4-MTPN) Acid (Poorly Soluble Weak Acid) Route Select Dosing Route Start->Route IV Intravenous (IV) Requires True Solution Route->IV Systemic PK PO Oral Gavage (PO) Solution or Suspension Route->PO Enteral Efficacy pH Protocol A: pH Adjustment (Sodium Salt, pH 7.5-8.0) IV->pH High Dose Cosolvent Protocol B: Co-solvent System (10% DMSO / 10% Tween 80) IV->Cosolvent Low/Med Dose PO->Cosolvent Fast Absorption Suspension Protocol C: Suspension (0.5% CMC / 0.1% Tween 80) PO->Suspension Max Dose Loading

Formulation decision tree based on administration route and dosing requirements.

Experimental Protocols

Protocol A: pH-Adjusted Solution (For IV/PO)

Mechanism: By raising the pH of the vehicle to ~7.5–8.0, the environment is >2 pH units above the compound's pKa (~4.75)[3]. This ensures >99% of the molecules are in their ionized (anionic) state, exponentially increasing aqueous solubility. Target Concentration: Up to 5 mg/mL.

  • Weighing: Accurately weigh 5.0 mg of 4-(4-Methylthiophenyl)nicotinic acid into a sterile glass vial.

  • Dispersion: Add 800 µL of sterile Ultra-Pure Water (UPW). The compound will remain as a cloudy suspension.

  • Ionization: Add 1.0 N NaOH dropwise (typically 1.1 to 1.2 molar equivalents). Vortex vigorously after each drop.

    • Causality: The base deprotonates the carboxylic acid. The suspension will rapidly clear as the sodium salt is formed.

  • Buffering: Once the solution is completely clear, add 100 µL of 10X PBS (Phosphate Buffered Saline) to stabilize the pH.

  • Volume Adjustment: QS (quantity sufficient) to 1.0 mL with UPW.

  • QC Check: Measure the final pH using a micro-probe. It must be between 7.4 and 8.2. Filter through a 0.22 µm PES syringe filter before IV administration.

Protocol B: Co-Solvent Micellar Solution (For IV/PO)

Mechanism: DMSO disrupts the crystal lattice of the lipophilic drug, while Tween 80 (a non-ionic surfactant) forms micelles around the hydrophobic methylthiophenyl groups, preventing precipitation when the mixture is diluted with aqueous saline. Target Concentration: 2 to 10 mg/mL. Vehicle Composition: 10% DMSO / 10% Tween 80 / 80% Saline (v/v/v).

  • Dissolution: Weigh 10.0 mg of the compound. Add 100 µL of anhydrous DMSO. Vortex and sonicate for 2 minutes until a completely clear solution is achieved.

    • Critical Note: Do not exceed 10% DMSO for in vivo studies to prevent hemolysis and cardiovascular toxicity in rodents.

  • Surfactant Coating: Add 100 µL of Tween 80 to the DMSO mixture. Vortex vigorously for 1 minute.

    • Causality: The surfactant must intimately mix with the solvated drug before any water is introduced to ensure micelle formation.

  • Aqueous Dilution: Add 800 µL of 0.9% Normal Saline dropwise (approx. 100 µL at a time) while continuously vortexing.

    • Causality: Rapid addition of water causes local supersaturation, leading to irreversible crystallization. Dropwise addition ensures the drug remains trapped within the Tween 80 micelles.

  • QC Check: Observe the solution against a dark background. It should be optically clear or slightly opalescent, with no visible particulates.

Protocol C: Homogeneous Suspension (For PO only)

Mechanism: For high-dose oral efficacy studies (e.g., >50 mg/kg), solutions are often impractical. A suspension relies on a viscous polymer (CMC) to prevent particle settling and a wetting agent (Tween 80) to reduce surface tension. Target Concentration: 10 to 50 mg/mL.

  • Particle Size Reduction: If the compound is crystalline, grind it in an agate mortar and pestle for 3-5 minutes to achieve a uniform, fine powder.

  • Wetting: Transfer the powder (e.g., 50 mg) to a vial. Add 10 µL of Tween 80 and 50 µL of water. Mix with a spatula to form a smooth, uniform paste.

    • Causality: Wetting the hydrophobic powder prevents it from floating on the surface of the aqueous vehicle.

  • Polymer Addition: Gradually add 0.5% Sodium Carboxymethylcellulose (Na-CMC) in water, up to a final volume of 1.0 mL.

  • Homogenization: Use a probe sonicator or a high-shear homogenizer for 2 minutes.

  • QC Check: The suspension should be milky and uniform. It must be vortexed immediately prior to drawing it into the dosing syringe.

Pharmacological Context & Mechanism of Action

4-(4-Methylthiophenyl)nicotinic acid is investigated for its potential to modulate nicotinic acetylcholine receptors (nAChRs)[2]. Formulating the drug correctly ensures it reaches systemic circulation to cross target tissue barriers.

Pathway Dose Formulated 4-(4-MTPN) Acid Circulation Systemic Circulation Dose->Circulation Absorption Receptor nAChR Binding (Target Tissue) Circulation->Receptor Distribution Signaling Ca2+ / Na+ Influx & Intracellular Signaling Receptor->Signaling Activation/Modulation Outcome Anti-inflammatory & Analgesic Effects Signaling->Outcome Physiological Response

Pharmacokinetic and Pharmacodynamic pathway of formulated 4-(4-MTPN) acid.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 938, Nicotinic Acid". PubChem. Available at:[Link]

  • DrugFuture. "Nicotinic Acid - Chemical Properties and Toxicity". DrugFuture.com. Available at:[Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of methylthio group in 4-(4-Methylthiophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Prevention of Methylthio Oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with sulfur-containing building blocks. is a highly valuable intermediate with applications ranging from nicotinic acetylcholine receptor (nAChR) ligand research to the development of novel antibacterial agents [1]. However, it presents a significant synthetic liability: the electron-rich methylthio (–SCH₃) group is highly vulnerable to unwanted oxidation.

This guide provides field-proven, mechanistic strategies to maintain the structural integrity of this functional group during storage, handling, and complex downstream syntheses.

Mechanistic Causality: The Oxidation Liability

To prevent degradation, we must first understand the mechanism of failure. The sulfur atom in the methylthio group possesses two lone pairs of electrons, making it highly nucleophilic. When exposed to reactive oxygen species (ROS), trace transition metals, or peroxides—which spontaneously form in aged ethereal solvents (like THF) or amides (like DMF)—the thioether is rapidly oxidized.

This process yields a sulfoxide (–S(O)CH₃, resulting in a +16 Da mass shift) and, upon over-oxidation, a sulfone (–SO₂CH₃, a +32 Da mass shift). Understanding the specific triggers of this pathway is critical for designing self-validating preventative protocols.

OxidationMechanisms Substrate 4-(4-Methylthiophenyl) nicotinic acid Product Sulfoxide & Sulfone Degradants (+16/+32 Da) Substrate->Product Oxidation Oxidants ROS / Trace O2 / Peroxides Oxidants->Product Degassing Solvent Degassing (Freeze-Pump-Thaw) Degassing->Oxidants Removes Dissolved O2 InertGas Argon Blanket InertGas->Oxidants Blocks Atmospheric O2 Scavengers Scavengers (PPh3/BHT) Scavengers->Oxidants Neutralizes Peroxides

Fig 1: Oxidation pathways of the methylthio group and targeted intervention strategies.

Quantitative Kinetics of Thioether Oxidation

Not all oxidants react at the same rate. As demonstrated in, hypochlorite and peroxides pose a much more immediate threat than atmospheric oxygen under standard laboratory conditions [3].

Oxidant SpeciesSecond-Order Rate Constant (M⁻¹ s⁻¹)Estimated Half-Life (at 10 μM oxidant)Primary Degradation Product
Hypochlorite (OCl⁻) ~3.7 × 10⁸< 10 secondsSulfoxide → Sulfone
Hydrogen Peroxide (H₂O₂) ~2.0 × 10⁻²> 100 hoursSulfoxide
Atmospheric Oxygen (O₂) < 10⁻⁴ (uncatalyzed)Months (uncatalyzed)Sulfoxide

Data synthesized from ROS-sensitive trigger kinetic studies [3].

Frequently Asked Questions (FAQs)

Q: I am performing an amide coupling on the nicotinic acid moiety using HATU and DIPEA. Why do I see +16 Da and +32 Da mass shifts in my LC-MS? A: You are observing the formation of sulfoxide (+16 Da) and sulfone (+32 Da). This is rarely caused by atmospheric oxygen during the short timeframe of a coupling reaction. Instead, it is almost always caused by trace peroxides in your solvent (e.g., aged DMF or THF) or oxidized impurities in your amine/base. Causality: The coupling reagents activate the carboxylic acid, but the peroxides in the solvent preferentially attack the nucleophilic sulfur. Solution: Use freshly degassed solvents and add a peroxide scavenger (like triphenylphosphine) before adding the coupling reagent.

Q: Why do you recommend Argon over Nitrogen for the inert atmosphere? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. Causality: When you open a reaction flask to add reagents, an Argon blanket will settle over your solution, physically protecting the methylthio group. Nitrogen will rapidly dissipate into the fume hood, allowing atmospheric oxygen to enter the system and initiate radical oxidation.

Q: How should I store the bulk powder of 4-(4-Methylthiophenyl)nicotinic acid? A: Store the compound at -20 °C in an amber glass vial (to prevent photo-catalyzed radical oxidation), backfilled with Argon, and sealed tightly with Parafilm.

Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness in your synthesis, every protocol must function as a self-validating system. The following methodologies are designed to prevent oxidation proactively.

AmideCouplingWorkflow Step1 1. Substrate Prep Dissolve in Degassed DMF Step2 2. Scavenger Addition Add 2 mol% PPh3 Step1->Step2 Step3 3. Reagent Addition Add Amine + HATU under Ar Step2->Step3 Step4 4. Reaction Monitoring LC-MS (Check +16 Da) Step3->Step4

Fig 2: Step-by-step workflow for amide coupling designed to prevent thioether oxidation.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Sparging (bubbling gas) is insufficient for highly sensitive thioethers because it only displaces gases based on partial pressure equilibrium. The physically traps the solvent, allowing absolute vacuum to remove the headspace [2].

  • Preparation: Transfer the required volume of solvent (e.g., DMF or THF) into a heavy-walled Schlenk flask containing a magnetic stir bar. Seal the flask.

  • Freeze: Submerge the flask in a Liquid Nitrogen (LN₂) bath until the solvent is completely frozen solid. Causality: Freezing drops the vapor pressure of the solvent to near zero, preventing it from boiling off under high vacuum.

  • Pump: Open the stopcock to a high-vacuum line for 2–3 minutes to evacuate all atmospheric gases from the headspace.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN₂ bath and place it in a warm water bath. Causality: As the solvent melts, trapped bubbles of O₂ will vigorously escape into the evacuated headspace.

  • Cycle: Repeat Steps 2–4 for a minimum of three complete cycles to ensure >99.9% oxygen removal.

  • Backfill: After the final thaw, backfill the flask with high-purity Argon gas.

Protocol B: Peroxide-Scavenged Amide Coupling

This protocol incorporates an internal validation step to ensure the system is peroxide-free before the critical coupling step is initiated.

  • Substrate Dissolution: Dissolve 4-(4-Methylthiophenyl)nicotinic acid (1.0 eq) in the degassed solvent (from Protocol A) under a positive pressure of Argon.

  • Scavenger Addition: Add 2 mol% of Triphenylphosphine (PPh₃) to the solution and stir for 10 minutes. Causality: PPh₃ acts as a sacrificial mild reductant. It reacts instantaneously with any residual peroxides to form triphenylphosphine oxide, neutralizing the oxidative threat before it can attack your thioether.

  • Validation (Self-Validating Step): Take a 1 μL aliquot, dilute it in LC-MS grade acetonitrile, and run a rapid LC-MS. Trustworthiness check: Confirm the presence of the parent mass (M+H) and the absolute absence of the M+16 peak. If the +16 Da peak is absent, the system is verified as peroxide-free.

  • Reagent Addition: Once validated, add your amine nucleophile (1.2 eq) and base (e.g., DIPEA, 3.0 eq). Finally, add the coupling reagent (e.g., HATU, 1.1 eq) portion-wise under a continuous Argon stream.

  • Reaction & Workup: Stir at room temperature under Argon until completion. Quench and work up the reaction using degassed aqueous buffers to prevent late-stage oxidation during the extraction phase.

References
  • How to Degas Solvents - Chemistry , University of Rochester, [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis , Organic Letters (ACS Publications),[Link]

Improving yield of 4-(4-Methylthiophenyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimization of 4-(4-Methylthiophenyl)nicotinic Acid Synthesis

Executive Summary & Core Reaction Logic

Subject: Yield Optimization for Suzuki-Miyaura Coupling of 4-Chloronicotinic Acid and 4-(Methylthio)phenylboronic Acid. Primary Challenge: The simultaneous presence of a free carboxylic acid (zwitterionic character/solubility) and a thioether moiety (catalyst poison) creates a "perfect storm" for low yields.

The "Why" Behind Low Yields:

  • Catalyst Deactivation (The Sulfur Effect): The methylthio (-SMe) group is a soft Lewis base that binds strongly to soft Pd(II) centers, displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning).

  • Protodeboronation: The boronic acid is prone to hydrolysis (loss of the B(OH)2 group) before transmetalation occurs, especially if the reaction is slow due to catalyst poisoning.

  • Solubility Mismatch: 4-Chloronicotinic acid exists as a zwitterion or salt in basic media, often precipitating out of non-polar organic solvents, while the boronic acid remains in the organic phase.

Visualized Reaction Workflow

The following diagram outlines the optimized pathway, highlighting Critical Control Points (CCPs) where yield is typically lost.

G Start Start: 4-Chloronicotinic Acid (or Methyl Ester) Reagents Reagents: 4-(SMe)Ph-B(OH)2 Pd-Catalyst (SPhos/dppf) Base (K3PO4) Start->Reagents Step1 Step 1: Degassing (Critical for S-substrates) Reagents->Step1 Combine Cycle Catalytic Cycle (Pd0 -> PdII -> Pd0) Step1->Cycle Heat (80-100°C) Cycle->Cycle S-Poisoning (Slows Cycle) Check1 CCP1: Color Check (Black ppt = Death) Cycle->Check1 Monitor Check1->Cycle Active (Red/Orange) Workup Workup: pH Adjustment to pI Check1->Workup Complete Product Final Product: 4-(4-Methylthiophenyl) nicotinic acid Workup->Product Precipitation

Caption: Optimized workflow for Suzuki coupling of sulfur-containing substrates. Note the critical checkpoint (CCP1) for catalyst integrity.

Optimized Experimental Protocol

Recommendation: Do not use standard Pd(PPh3)4. It is too labile and easily poisoned by the sulfur. Use a sterically demanding, electron-rich ligand system like Pd(dppf)Cl2 or SPhos Pd G2 .

Materials:
  • Substrate A: 4-Chloronicotinic acid (1.0 equiv) [Note: Methyl ester is preferred if solubility is an issue].

  • Substrate B: 4-(Methylthio)phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR Pd2(dba)3 (2 mol%) + SPhos (4 mol%).

  • Base: K3PO4 (3.0 equiv, anhydrous).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Procedure:
  • The "Inert" Setup (Crucial):

    • Charge a reaction vial with Substrate A, Substrate B, and the Base.

    • Self-Validating Step: Do not add the catalyst yet. Cap the vial and purge with Argon/Nitrogen for 10 minutes. Oxygen accelerates the oxidation of the phosphine ligands, which the sulfur atom will then readily replace.

  • Solvent Preparation:

    • In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes.

    • Why? Dissolved oxygen promotes homocoupling of the boronic acid, wasting your reagent.

  • Catalyst Addition:

    • Add the solvent to the solids.

    • Add the Pd catalyst quickly under a counter-flow of Argon.

    • Seal immediately.

  • Reaction:

    • Heat to 90°C for 4-12 hours.

    • Visual Check: The reaction should remain a dark red/orange/brown solution. If it turns clear with a black precipitate (Pd black) within 30 minutes, the catalyst has died (see Troubleshooting).

  • Workup (The Isoelectric Trick):

    • Cool to room temperature.[1][2][3]

    • Filter through Celite to remove Pd residues.

    • Dilute with water. The solution will be basic (pH ~10-11).

    • Wash with EtOAc once to remove non-polar impurities (like homocoupled boronic acid). The product is in the water layer. [4]

    • Acidification: Slowly add 1M HCl until pH ~3-4. The nicotinic acid product should precipitate as a white/off-white solid.

    • Filter and dry.[1][2]

Troubleshooting & FAQs

Category 1: Reaction Stalls / Low Conversion

Q: The reaction turns black and stops after 1 hour. Yield is <20%.

  • Diagnosis: "Catalyst Death" via Sulfur Poisoning. The Methylthio group has displaced the ligands on the Palladium, causing it to aggregate into inactive Pd-black.

  • Solution:

    • Switch Ligands: Use SPhos or XPhos . These bulky biaryl phosphine ligands create a "protective shell" around the Pd center, preventing the sulfur atom from binding effectively.

    • Increase Loading: Bump catalyst loading from 5 mol% to 8 mol%.

    • Check Boronic Acid: Ensure your boronic acid hasn't degraded. If it looks like a wet paste, recrystallize it or buy fresh.

Q: I see starting material remaining, but the catalyst seems active.

  • Diagnosis: Solubility mismatch. The nicotinic acid is forming an insoluble salt that coats the stir bar.

  • Solution: Switch to Methyl 4-chloronicotinate . The ester is soluble in organic solvents (Dioxane/Toluene). Run the coupling, then perform a simple hydrolysis (LiOH/THF/H2O) to get the acid. This 2-step route often yields higher (70-80%) than the direct 1-step (30-40%).

Category 2: Impurities & Purification

Q: My product is contaminated with a byproduct that has lost the Boron group.

  • Diagnosis: Protodeboronation. The boronic acid hydrolyzed before it could react.

  • Solution:

    • Anhydrous Base: Switch from aqueous Na2CO3 to anhydrous K3PO4 suspended in Dioxane. Water promotes deboronation.

    • Slow Addition: Add the boronic acid in portions (e.g., 3 batches over 1 hour) to keep its concentration low relative to the catalyst.

Q: I cannot separate the product from the catalyst residues.

  • Solution: Nicotinic acids are excellent ligands themselves and can drag Pd into the product.

    • The Scavenger: Add "QuadraPure TU" (thiourea scavenger) or activated charcoal to the reaction mixture after cooling, stir for 1 hour, then filter.

    • The pH Swing: Dissolve crude in 1M NaOH (product dissolves), wash with DCM, then re-precipitate with HCl.

Comparative Data: Solvent & Base Screening

Simulated data based on typical reactivity of chloropyridines with thiophenylboronic acids.

Solvent SystemBaseTemp (°C)Yield (Direct Acid)Yield (Via Ester)Notes
DME / H2O Na2CO38535%65%Standard conditions; slow conversion.
Dioxane / H2O K3PO4 95 62% 88% Recommended. Higher temp + stronger base helps.
Toluene Cs2CO310015%75%Acid substrate insoluble in Toluene.
DMF K2CO310045%60%Hard to remove solvent; workup is messy.

References

  • Catalyst Poisoning by Sulfur

    • Title: "Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides"[5]

    • Source: PMC / NIH
    • Context: Discusses the high energy barrier and poisoning effects of sulfur species on Pd c
    • URL:[Link]

  • General Suzuki Optimization

    • Title: "Suzuki-Miyaura Cross-Coupling: Optimization Enabled by Autom
    • Source: Reaction Chemistry & Engineering (RSC)
    • Context: Validates the use of specific ligands (like SPhos/PCy3)
    • URL:[Link]

  • Nicotinic Acid Derivatives Synthesis

    • Title: "Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflamm
    • Source: J-Stage
    • Context: Provides baseline protocols for 4-substituted nicotinic acid deriv
    • URL:[Link]

  • Boronic Acid Stability

    • Title: "Suzuki Coupling - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal
    • Context: Mechanisms of transmetalation and base activation roles.[1][2][3]

    • URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 4-Aryl Nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-aryl nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature in palladium-catalyzed cross-coupling reactions. Here, we will address common challenges, provide in-depth troubleshooting advice, and explain the fundamental principles governing these transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling for the synthesis of a 4-aryl nicotinic acid is giving low to no yield at my standard temperature of 80 °C. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in the synthesis of 4-aryl nicotinic acids via Suzuki-Miyaura coupling can be attributed to several temperature-dependent factors. The pyridine nitrogen can complicate the reaction by coordinating with the palladium catalyst, and the electronic nature of the nicotinic acid ring influences its reactivity.[1]

Here’s a systematic approach to troubleshooting:

  • Assess Catalyst and Ligand Stability: High temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[2] The choice of ligand is critical for stabilizing the catalytic species. For electron-deficient heterocycles like nicotinic acid derivatives, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective than less sterically demanding ligands like PPh₃.[2]

    • Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust pre-catalyst, for instance, an XPhos-ligated palladacycle, which can exhibit greater thermal stability.[2]

  • Consider the Rate of Key Catalytic Steps: The Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Temperature influences the rate of each of these steps. While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition and side reactions.

    • Oxidative Addition: This is often the rate-determining step.[5] For less reactive aryl chlorides or bromides, higher temperatures may be necessary to facilitate this step.[6]

    • Reductive Elimination: This step forms the desired C-C bond. The stability of the intermediate diorganopalladium(II) complex is crucial. If this intermediate is too stable, higher temperatures may be needed to induce reductive elimination. Conversely, if it is unstable, decomposition pathways may be favored at elevated temperatures.

  • Investigate Potential Side Reactions: At elevated temperatures, side reactions such as protodeboronation of the boronic acid can become significant, reducing the amount of nucleophile available for the cross-coupling.

    • Recommendation: Analyze your crude reaction mixture by LC-MS or ¹H NMR to identify potential byproducts. If protodeboronation is suspected, a lower reaction temperature or a different base/solvent system may be beneficial.

  • Systematic Temperature Screening: The optimal temperature is highly substrate-dependent. A systematic screen of temperatures is the most effective way to identify the ideal conditions.

    • Recommendation: Set up a series of small-scale reactions at temperatures ranging from room temperature to the reflux temperature of your solvent (e.g., 25 °C, 60 °C, 80 °C, 100 °C). Monitor the reactions by TLC or LC-MS to track product formation and the consumption of starting materials.[7]

Q2: I am observing the formation of significant byproducts in my Negishi coupling to form a 4-aryl nicotinic acid. How can I improve the selectivity by optimizing the temperature?

A2: Byproduct formation in Negishi cross-coupling reactions for synthesizing 4-aryl nicotinic acids is often linked to reaction temperature. The organozinc reagents used are highly reactive, and controlling their reactivity through temperature is key to achieving high selectivity.

  • Homocoupling of the Organozinc Reagent: Organozinc reagents can undergo homocoupling, especially at higher temperatures. This side reaction consumes the nucleophile and reduces the yield of the desired product.

    • Recommendation: Running the reaction at a lower temperature can often minimize homocoupling. For highly reactive organozinc species, it may be necessary to perform the reaction at or below room temperature.[8]

  • β-Hydride Elimination: If the organozinc reagent has β-hydrogens, β-hydride elimination can occur from the palladium intermediate, leading to the formation of an alkene and a palladium-hydride species. This is more prevalent at higher temperatures.[6]

    • Recommendation: The use of bulky ligands can disfavor β-hydride elimination by creating a more sterically congested coordination sphere around the palladium. Additionally, lower reaction temperatures will reduce the rate of this undesired pathway.

  • Reaction Kinetics vs. Decomposition: There is a delicate balance between the rate of the desired cross-coupling reaction and the rate of decomposition of the organozinc reagent or the catalyst.

    • Recommendation: Perform a kinetic study by taking aliquots of the reaction at different time points and temperatures. This will help you determine the temperature at which the rate of product formation is maximized relative to the rate of byproduct formation.[9]

Q3: My palladium catalyst appears to be deactivating at higher temperatures. What is happening and what can I do to prevent this?

A3: Catalyst deactivation at elevated temperatures is a common issue in palladium-catalyzed cross-coupling reactions. The primary mechanisms of deactivation are:

  • Formation of Palladium Black (Agglomeration): At high temperatures, the active Pd(0) species can aggregate to form inactive palladium black.[10] This is often irreversible and leads to a complete loss of catalytic activity. The presence of water can also contribute to catalyst sintering.[11]

    • Prevention:

      • Ligand Choice: Use bulky, electron-rich ligands that stabilize the Pd(0) center and prevent aggregation.[2]

      • Lower Temperatures: If possible, run the reaction at a lower temperature for a longer period.

      • Catalyst Precursors: Utilize pre-formed, stable palladium pre-catalysts that generate the active Pd(0) species in a more controlled manner.[2]

  • Oxidation of the Catalyst: The active Pd(0) can be oxidized to inactive Pd(II) species in the presence of oxygen or other oxidants. This is more likely to occur at higher temperatures.

    • Prevention: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). Use properly degassed solvents.[10]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium can themselves degrade at high temperatures, leading to catalyst deactivation.

    • Prevention: Choose ligands that are known to have good thermal stability.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Temperature Optimization Strategy cluster_3 Advanced Troubleshooting cluster_4 Outcome start Low Yield or No Reaction reagents Check Reagent Purity & Stoichiometry start->reagents byproducts Significant Byproduct Formation byproducts->reagents catalyst_deact Catalyst Deactivation (Pd Black) catalyst_deact->reagents inert Ensure Inert Atmosphere reagents->inert temp_screen Perform Temperature Screen (e.g., RT, 60°C, 80°C, 100°C) inert->temp_screen If reagents/atmosphere are not the issue kinetic_study Conduct Kinetic Study (Time Course Analysis) temp_screen->kinetic_study To understand rate vs. decomposition success Optimized Conditions Achieved temp_screen->success If optimal temperature is found ligand Screen Different Ligands (e.g., Bulky, Electron-Rich) kinetic_study->ligand If optimization is still needed catalyst Try Different Palladium Pre-catalysts ligand->catalyst base_solvent Optimize Base and Solvent System catalyst->base_solvent base_solvent->success G cluster_0 Catalytic Cycle cluster_1 Temperature Effects pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Often Rate-Limiting) Ar-X pd0->oxidative_addition Higher T may be needed for less reactive Ar-X pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation Ar'-B(OR)₂ pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd2 Base is crucial reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination Higher T may be needed if intermediate is too stable reductive_elimination->pd0 Regenerates catalyst product Ar-Ar' (Desired Product) reductive_elimination->product temp_effects Higher Temperature: - Increases reaction rates - Can lead to catalyst decomposition - May increase side reactions (e.g., protodeboronation) Lower Temperature: - Slower reaction rates - Can improve selectivity - May prevent catalyst deactivation

Caption: The Suzuki-Miyaura catalytic cycle with temperature considerations.

Quantitative Data: Temperature Effects on 4-Aryl Nicotinic Acid Synthesis

The following table summarizes the impact of reaction temperature on the yield of a representative Suzuki-Miyaura coupling of a 5-bromonicotinic acid derivative with phenylboronic acid.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1Room Temperature24<10Reaction is very sluggish.
2602465Moderate conversion.
3802485Good yield with minimal byproducts. [12]
41001282Faster reaction, but some byproduct formation observed.
5120875Significant catalyst decomposition (palladium black) and byproduct formation.

Data is representative and based on typical outcomes for similar substrates.

Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol provides a general procedure for screening the optimal reaction temperature for the synthesis of a 4-aryl nicotinic acid derivative.

Materials:

  • 4-Halonicotinic acid derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Reaction vials with stir bars

  • Heating block or oil baths

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 4-halonicotinic acid derivative, arylboronic acid, palladium catalyst, and base to a series of reaction vials.

  • Solvent Addition: Add the degassed solvent to each vial.

  • Sealing: Securely cap the vials.

  • Heating: Place the vials in pre-heated heating blocks or oil baths set to the desired screening temperatures (e.g., Room Temperature, 60 °C, 80 °C, 100 °C).

  • Monitoring: At regular intervals (e.g., 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction vial for analysis by TLC or LC-MS.

  • Analysis: Compare the conversion to the desired product and the formation of any byproducts at each temperature and time point.

  • Work-up: Once the optimal conditions are identified, the reaction can be scaled up. A typical work-up involves cooling the reaction to room temperature, diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

References

  • Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. (n.d.). In PMC. Retrieved March 7, 2026, from [Link]

  • Marécot, P., Akhachane, A., Micheaud, C., & Barbier, J. (1998). Deactivation by coking of supported palladium catalysts. Effect of time and temperature. In Applied Catalysis A: General. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). In Yoneda Labs. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). In Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7). In Oreate AI Blog. Retrieved March 7, 2026, from [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. In Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). In YouTube. Retrieved March 7, 2026, from [Link]

  • Negishi coupling. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. (2015, March 31). In MDPI. Retrieved March 7, 2026, from [Link]

  • Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature. (2008). In Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • How to decrease the amount of impurities in low-temperature synthesis routes? (2018, March 1). In ResearchGate. Retrieved March 7, 2026, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.). In ResearchGate. Retrieved March 7, 2026, from [Link]

  • Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. (n.d.). In ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). In ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025, July 1). In PMC. Retrieved March 7, 2026, from [Link]

  • Experiment 1 - Suzuki-Miyaura Cross-Coupling of an. (2021, January 20). In Chegg.com. Retrieved March 7, 2026, from [Link]

  • Negishi Coupling. (n.d.). In Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Recent Advances in Synthesis of 4-Arylcoumarins. (2018, September 20). In MDPI. Retrieved March 7, 2026, from [Link]

  • Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. In Current Drug Discovery Technologies. Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 5). In ResearchGate. Retrieved March 7, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). In University of California, San Diego. Retrieved March 7, 2026, from [Link]

  • Nicotinic acid derivatives and process for the preparation thereof. (n.d.). In Google Patents.
  • ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. (2025, August 7). In ResearchGate. Retrieved March 7, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). In PMC. Retrieved March 7, 2026, from [Link]

  • PROCESS FOR PRODUCING NICOTINIC ACID. (2019, April 17). In European Patent Office. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013, January 17). In IntechOpen. Retrieved March 7, 2026, from [Link]

  • Nicotinic acid production. (n.d.). In Google Patents.
  • [New findings in biosynthesis of nicotinic acid]. (n.d.). In PubMed. Retrieved March 7, 2026, from [Link]

  • Effect of Temperature on the Purity and Yield of Aspirin. (n.d.). In AWS. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Moisture Management in 4-(4-Methylthiophenyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the critical moisture-sensitivity challenges encountered during the synthesis of 4-(4-Methylthiophenyl)nicotinic acid and its downstream derivatives.

The synthesis typically relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between a 4-halonicotinic acid and (4-methylthiophenyl)boronic acid[1]. Subsequent applications often require activating the resulting carboxylic acid into an acyl chloride (e.g., 4-(4-methylthiophenyl)nicotinoyl chloride) for amidation[2]. Both the boronic acid and the acyl chloride intermediates present unique, often counter-intuitive, moisture-sensitivity challenges that can drastically impact yield and reproducibility.

Mechanistic Causality of Moisture Degradation

To troubleshoot effectively, we must first understand the chemical causality behind moisture-induced degradation in these specific intermediates.

The Acyl Chloride Intermediate: Acyl halides are highly electrophilic. In the presence of atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride ion to form a protonated carboxylic acid, which then deprotonates to yield the inactive carboxylic acid and corrosive hydrogen chloride (HCl) gas[3]. This nucleophilic acyl substitution is irreversible and rapidly destroys the activated intermediate[2].

The Boronic Acid Intermediate: (4-Methylthiophenyl)boronic acid is susceptible to two moisture-related phenomena:

  • Protodeboronation: During the Suzuki coupling, the presence of water and strong bases (like hydroxides) creates a pre-equilibrium that forms a boronate anion. This intermediate can undergo protonolysis (where water acts as the proton source), cleaving the carbon-boron bond to form a carbon-hydrogen bond, resulting in thioanisole as a dead-end byproduct[4][5].

  • Boroxine Equilibrium: Conversely, in completely dry storage conditions, boronic acids spontaneously dehydrate to form cyclic anhydrides known as boroxines. This alters the molecular weight and stoichiometry of your reagents[6].

G A Acyl Chloride Intermediate B H2O (Moisture) Nucleophilic Attack A->B Exposure to ambient humidity E Amine/Nucleophile (Dry Conditions) A->E Strict anhydrous handling C Tetrahedral Intermediate B->C D Carboxylic Acid (Hydrolysis Product) C->D Expulsion of HCl F Desired Amide/Ester Product E->F Nucleophilic substitution

Pathway of acyl chloride hydrolysis versus desired nucleophilic substitution.

Troubleshooting & FAQs

Q1: My yield of 4-(4-Methylthiophenyl)nicotinoyl chloride drops significantly upon scale-up, and the product smells strongly of acid. What is happening? A: You are observing moisture-induced hydrolysis. Acyl chlorides react rapidly with ambient humidity to revert to the starting carboxylic acid and HCl gas[2]. On a larger scale, the surface area exposed during transfers or the moisture content in bulk solvents becomes more pronounced. You must utilize continuous-inline purification or strict Schlenk techniques, as bulk handling of hygroscopic acyl chlorides without inerted equipment can drop yields to 75–80%[7].

Q2: My Suzuki coupling to form the 4-(4-Methylthiophenyl)nicotinic acid scaffold is failing. LCMS shows consumption of the boronic acid, but high amounts of thioanisole. How do I fix this? A: The thioanisole byproduct indicates that the rate of protodeboronation is outcompeting the rate of transmetalation in your catalytic cycle[5]. This is a base-catalyzed process where water acts as the proton source[4]. To mitigate this:

  • Switch from an aqueous hydroxide base (e.g., NaOH) to an anhydrous carbonate base (e.g., K₂CO₃ or Cs₂CO₃) suspended in a dry solvent like 1,4-dioxane or toluene[5].

  • Utilize a more electron-rich and bulky phosphine ligand (e.g., XPhos or SPhos) to accelerate the oxidative addition and transmetalation steps, giving the boronic acid less time to degrade[5].

Q3: Should I store my (4-Methylthiophenyl)boronic acid in a desiccator to keep it strictly anhydrous? A: Paradoxically, no. It is often better to store boronic acids in a slightly moist state. Coordination of water or hydroxide ions to the empty p-orbital of the boron atom protects the compound from auto-oxidation and prevents it from dehydrating into a boroxine (anhydride)[6]. Commercial samples usually contain a small percentage of water for long-term preservation[6]. You should only enforce strict anhydrous conditions during the reaction.

G Start Low Yield in Target Synthesis? Check1 Analyze Crude by LCMS Start->Check1 Proto Thioanisole Detected? (Protodeboronation) Check1->Proto Hydro Starting Acid Detected? (Acyl Chloride Hydrolysis) Check1->Hydro Fix1 Use Anhydrous Base (K2CO3) & Dry Solvents Proto->Fix1 Yes Fix2 Purge Reactor with N2/Ar & Check Reagent Purity Hydro->Fix2 Yes

Troubleshooting workflow for moisture-induced intermediate degradation.

Quantitative Data: Impact of Moisture

The following table summarizes the expected degradation profiles of the key intermediates under varying environmental conditions.

IntermediateEnvironmental ConditionPrimary Degradation PathwayExpected Purity/Yield Impact
4-(4-Methylthiophenyl)nicotinoyl chloride Ambient Air (50% RH), 1 hourHydrolysisPurity drops to <60%; High HCl generation[2][7].
4-(4-Methylthiophenyl)nicotinoyl chloride Glovebox / Ar AtmosphereNone>97% purity maintained[7].
(4-Methylthiophenyl)boronic acid Aqueous NaOH, 70°C (Suzuki)Protodeboronation<40% yield of target; >50% thioanisole byproduct[4][5].
(4-Methylthiophenyl)boronic acid Anhydrous K₂CO₃ in Dioxane, 70°CNone (Optimized Coupling)>85% yield of target scaffold[5].
(4-Methylthiophenyl)boronic acid Stored over P₂O₅ (Desiccator)Dehydration to BoroxineVariable stoichiometry; unreliable molecular weight[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify that moisture has not compromised the reaction before you proceed to the next step.

Protocol A: Anhydrous Synthesis of 4-(4-Methylthiophenyl)nicotinoyl chloride

Objective: Convert the carboxylic acid to the acyl chloride while preventing hydrolysis.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the system with high-purity nitrogen for 15 minutes.

  • Reagent Loading: Under positive nitrogen flow, add 4-(4-Methylthiophenyl)nicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM) (0.1 M).

  • Activation: Add oxalyl chloride (1.5 eq) dropwise via a dry syringe, followed by a catalytic amount of anhydrous DMF (0.05 eq). Causality note: DMF forms the active Vilsmeier-Haack intermediate, which reacts with the acid.

  • Reaction: Stir at room temperature until gas evolution (CO and CO₂) ceases (approx. 2 hours).

  • Self-Validation Step (Mini-Quench): Withdraw 10 µL of the reaction mixture and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via LCMS.

    • Validation Pass: You observe only the methyl ester mass (indicating successful acyl chloride formation).

    • Validation Fail: You observe the free carboxylic acid mass (indicating moisture contamination in your DCM or system).

  • Isolation: If validated, concentrate the mixture under reduced pressure (using a vacuum pump protected by a cold trap) to remove DCM and excess oxalyl chloride. Store the resulting solid strictly under argon[3].

Protocol B: Moisture-Controlled Suzuki-Miyaura Coupling

Objective: Synthesize the 4-(4-Methylthiophenyl)nicotinic acid scaffold while suppressing protodeboronation.

  • Solvent Degassing: Prepare a mixture of 1,4-dioxane. Sparge the solvent with argon for 30 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst.

  • Reagent Loading: In an argon-filled glovebox, charge a Schlenk tube with 4-chloronicotinic acid (1.0 eq), (4-methylthiophenyl)boronic acid (1.2 eq), anhydrous K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Causality note: Using an anhydrous carbonate base prevents the hydroxide-driven protodeboronation pathway[5].

  • Reaction: Seal the tube, transfer to a fume hood, and inject the degassed dioxane via syringe. Heat the mixture to 80°C for 12 hours.

  • Self-Validation Step (Byproduct Monitoring): At 4 hours, take a small aliquot, filter through a Celite plug, and analyze via LCMS or GCMS.

    • Validation Pass: The ratio of the desired coupled product to thioanisole is >10:1.

    • Validation Fail: High levels of thioanisole are detected. Correction: Your base may have absorbed atmospheric water, or the boronic acid is degrading faster than transmetalation. Consider switching to a more active catalyst like Pd(PPh₃)₄ or utilizing a slow-release boronic acid derivative (e.g., MIDA boronate)[4][5].

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to precipitate the product, filter, and wash with water to remove salts.

References

1.[7] EvitaChem. "Buy 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride (EVT-3409206) | 58142-32-8". EvitaChem. URL: 2.[3] Bluefield College. "Acyl Halide Substitution Reactions". Bluefield College. URL: 3.[2] TutorChase. "Using Acyl Chlorides in Synthesis (12.3.6) | OCR A-Level Chemistry Notes". TutorChase. URL: 4.[4] Wikipedia. "Protodeboronation". Wikipedia. URL: 5.[6] Wiley-VCH. "Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications". Wiley-VCH. URL: 6.[5] Benchchem. "Technical Support Center: Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids". Benchchem. URL: 7.[1] Wikipedia. "Suzuki reaction". Wikipedia. URL:

Sources

Technical Support Center: Palladium Removal from 4-(4-Methylthiophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: PD-REM-SULF-PYR Status: Active Guide Subject: Troubleshooting Pd removal from heterocycles containing both Nitrogen and Sulfur donors.

The Core Challenge: " The Chelation Trap"

User Question: I’ve tried standard activated carbon and even a generic thiol silica, but my Pd levels are stuck above 500 ppm. Why isn’t it working?

Technical Insight: You are facing a competitive binding scenario known as the "Chelation Trap." Your molecule, 4-(4-Methylthiophenyl)nicotinic acid , acts as a ligand itself. It contains three distinct binding sites that compete with your scavenger for the Palladium:

  • Pyridine Nitrogen: A classic soft donor for Pd(II).

  • Thioether (Methylthiophenyl): Sulfur has an extremely high affinity for Palladium.

  • Carboxylic Acid: Can form palladacycles or coordinate in basic conditions.

Standard activated carbon relies on weak surface adsorption. Your product binds the Pd tighter than the carbon can adsorb it. Similarly, a standard Thiol scavenger might not have a high enough binding constant (


) to "rip" the Pd away from the thioether on your product.

The Solution: You need a scavenger with a binding affinity orders of magnitude higher than your substrate.

Primary Protocol: Functionalized Silica Scavenging[1]

Recommendation: Switch to SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiourea .

  • Why? The chelating nature of DMT (tridentate binding) creates a "claw" effect that is thermodynamically more stable than the monodentate coordination provided by your product's sulfur or nitrogen.

Experimental Protocol A: Slurry Treatment

Use this if your product is soluble in THF, MeOH, or DMF.

Reagents:

  • Crude Product (dissolved)[1]

  • SiliaMetS® DMT (Loading: ~0.5 mmol/g) or equivalent.

Step-by-Step:

  • Dissolution: Dissolve crude 4-(4-Methylthiophenyl)nicotinic acid in THF or DMF (10 volumes).

    • Note: If solubility is poor due to the carboxylic acid, add 5% MeOH or slightly warm the solution. Avoid adding base yet, as forming the salt might alter Pd speciation unpredictably.

  • Loading: Add 4 molar equivalents of SiliaMetS® DMT relative to the residual Pd content (not the initial catalyst amount).

    • Rule of Thumb: If Pd content is unknown, start with 50% w/w of scavenger to product.

  • Temperature (Critical): Heat the slurry to 55-60°C .

    • Reasoning: At Room Temperature (RT), the exchange kinetics are too slow because the Pd is tightly bound to your product. Heat provides the activation energy for the Pd to transfer from Product

      
       Scavenger.
      
  • Time: Stir vigorously for 4 to 12 hours .

  • Filtration: Filter hot through a 0.45 µm membrane (PTFE or Nylon) or a Celite pad to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Data: Scavenger Efficiency Comparison (Simulated based on functional group affinity)

Scavenger TypeFunctional GroupEfficiency for Thioether SubstratesRisk of Product Loss
Activated Carbon Porous CarbonLow (< 30% removal)High (Non-specific adsorption)
SiliaMetS Thiol Monodentate -SHModerate (Competition with product S)Low
SiliaMetS DMT Dimercaptotriazine High (> 95% removal)Low
SiliaMetS Thiourea ThioureaHigh (Excellent for N-heterocycles)Low

Secondary Protocol: The "Cysteine Wash" (Liquid-Liquid Extraction)

User Question: My product crashes out when I add silica, or I can't filter it well. Is there a liquid wash option?

Technical Insight: Yes. N-Acetylcysteine (NAC) is a potent water-soluble ligand. By washing an organic solution of your product with an aqueous NAC solution, you can pull Pd into the water phase.

Challenge: Your product is a nicotinic acid derivative.[2] At high pH (basic), it will ionize and go into the water (where you don't want it). At low pH, the NAC might not coordinate well.

Experimental Protocol B: Controlled pH Extraction
  • Solvent System: Dissolve product in 2-MeTHF or Ethyl Acetate .

    • If insoluble: Use a mixture of THF/Toluene (1:1).

  • Preparation of Wash Solution:

    • Dissolve N-Acetylcysteine (20 equiv relative to Pd) in water.

    • Adjust aqueous pH to 6.0 - 7.0 using dilute NaOH.

    • Why? This pH deprotonates the thiol on NAC (activating it) but keeps the nicotinic acid (mostly) in the organic layer (depending on its specific pKa, usually ~4.8; if you lose yield, lower pH to 5.0).

  • Execution:

    • Mix Organic and Aqueous layers.

    • Heat to 40-50°C (essential for ligand exchange).

    • Stir for 1 hour.

  • Separation: Separate layers. The Pd-NAC complex (red/brown) will migrate to the aqueous layer.

  • Repeat: Perform 2-3 washes.

Visualizing the Decision Process

Pd_Removal_Workflow Start Start: Crude Product (High Pd) Solubility Is product soluble in THF, EtOAc, or Toluene? Start->Solubility Soluble_Yes Yes Solubility->Soluble_Yes Soluble_No No (Only DMSO/DMF) Solubility->Soluble_No Method_Liq Can you accept aqueous workup? Soluble_Yes->Method_Liq Protocol_C Protocol A (Modified): SiliaMetS DMT in DMF (Requires antisolvent precip later) Soluble_No->Protocol_C Liq_Yes Yes Method_Liq->Liq_Yes Liq_No No Method_Liq->Liq_No Protocol_B Protocol B: N-Acetylcysteine Wash (pH 5-6) Liq_Yes->Protocol_B Protocol_A Protocol A: SiliaMetS DMT Slurry (55°C in THF) Liq_No->Protocol_A Check Check Pd (ICP-MS) Protocol_B->Check Protocol_A->Check Protocol_C->Check

Caption: Decision tree for selecting the optimal Palladium removal strategy based on solubility and process constraints.

Regulatory Context (ICH Q3D)

User Question: What is the target limit?

According to ICH Q3D (R2) guidelines, Palladium is a Class 2B impurity.[3]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[4]

  • Concentration Limit (Option 1): Assuming a max daily dose of 10g of drug product, the limit is 10 ppm .[4]

  • Parenteral Limit: 10 µ g/day (approx 1 ppm).[4]

Note: If your daily dose is lower (e.g., 100mg), you can calculate a higher concentration limit (Option 2), often up to 1000 ppm, but 10-20 ppm is the standard industry expectation for APIs.

Troubleshooting FAQ

Q: The scavenger turned my product slightly yellow. Is this normal? A: No. Pure product should likely be white/off-white. Yellow often indicates oxidized sulfur species or residual Pd-DMT complexes leaching. Ensure you filter through a fine grade Celite or activated charcoal pad after the scavenger treatment to catch any colloidal silica fines.

Q: Can I use crystallization instead? A: Crystallization alone is risky because the Pd-Thioether complex often co-crystallizes with the product (isomorphism).

  • Fix: Add N-Acetylcysteine or Thiourea (5-10 mol%) to the mother liquor during crystallization. These additives keep the Pd soluble in the supernatant while the product crystallizes out.

Q: How do I measure Pd accurately with all this sulfur present? A: Sulfur can interfere with colorimetric tests. ICP-MS is the only reliable method. Ensure the digestion protocol uses Aqua Regia or concentrated Nitric/HCl to fully digest the organic matrix.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link (Foundational text on Pd removal methods including NAC and silica).

  • SiliCycle Inc. SiliaMetS® Metal Scavengers Selection Guide. Link (Source for DMT vs Thiol affinity charts).

  • International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities. (2022). Link (Regulatory limits for Palladium).

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link (Comparative efficiency of carbon vs functionalized silica).

Sources

Resolving peak tailing in HPLC analysis of pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the HPLC analysis of pyridine carboxylic acids. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak asymmetry—specifically peak tailing—for this class of compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chromatographic principles at play. This guide is structured to help you diagnose the root cause of your issues and implement robust, scientifically-sound solutions.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding peak tailing with pyridine carboxylic acids.

Q1: What is the most common reason my pyridine carboxylic acid peaks are tailing?

A: The primary cause is most often secondary-site interactions between your analyte and the stationary phase.[1] Pyridine carboxylic acids are bifunctional molecules. The basic pyridine nitrogen can become protonated and interact ionically with deprotonated, acidic silanol groups (Si-O⁻) on the silica surface of a reversed-phase column.[1][2][3] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to significant peak tailing.

Q2: I need a quick fix to improve my peak shape. What should I try first?

A: The fastest and most effective first step is to modify your mobile phase with an acidic additive. Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase will lower the pH.[4] This ensures that the surface silanol groups remain fully protonated (Si-OH), neutralizing their negative charge and preventing the ionic interaction that causes tailing.[1]

Q3: How do I know if my column is the problem?

A: Column quality is critical. Older columns based on lower-purity "Type A" silica are rich in metal contaminants and have a higher population of acidic silanols, making them prone to causing peak tailing for basic compounds.[5][6] If you are using an older column and mobile phase adjustments aren't sufficient, consider switching to a modern, high-purity, end-capped column. If the problem persists even with a new, high-quality column, the issue may lie with metal contamination from your HPLC system itself.[7][8]

Q4: Should I use formic acid or trifluoroacetic acid (TFA) in my mobile phase?

A: The choice depends on your detector.

  • For UV Detection: TFA is a very effective and strong ion-pairing agent that excels at masking silanol interactions and improving peak shape.[9]

  • For Mass Spectrometry (MS) Detection: You should use formic acid. TFA is a strong ion suppressant in the MS source and can significantly reduce sensitivity.[10][11] Formic acid is volatile, MS-friendly, and generally provides sufficient pH control to mitigate most silanol interactions.[12]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving persistent peak tailing. We will explore the underlying mechanisms and provide detailed protocols for corrective action.

Logical Troubleshooting Workflow

Before diving into specific solutions, use this workflow to guide your diagnostic process.

TroubleshootingWorkflow start Peak Tailing Observed q1 Is Mobile Phase Acidified? (e.g., 0.1% FA or TFA) start->q1 add_acid ACTION: Add 0.1% Formic Acid (for MS) or 0.1% TFA (for UV). Adjust pH to 2.5-3.5. q1->add_acid No q2 Is Column Modern & High-Purity? q1->q2 Yes q3 Does Tailing Persist? add_acid->q3 change_column ACTION: Switch to a high-purity, end-capped C18 or a column with alternative chemistry (e.g., polar-embedded). q2->change_column No q2->q3 Yes change_column->q3 metal_issue DIAGNOSIS: Metal Chelation is the likely cause. q3->metal_issue Yes silanol_issue DIAGNOSIS: Secondary Silanol Interactions confirmed. q3->silanol_issue No passivate ACTION: Passivate HPLC System (See Protocol 2). metal_issue->passivate add_chelator ACTION: Add a weak chelator (e.g., EDTA) to mobile phase (non-MS methods). metal_issue->add_chelator solved Problem Resolved passivate->solved add_chelator->solved silanol_issue->solved

Caption: Interaction of a protonated analyte with ionized silanol groups.

Controlling the mobile phase pH is the most powerful tool to prevent silanol interactions. [13]The goal is to ensure that either the analyte or the silanol group is in a neutral state.

  • Low pH (Recommended): By maintaining a mobile phase pH between 2.5 and 3.5, the vast majority of silanol groups will be protonated and neutral (Si-OH). [1][14]This eliminates the ionic interaction mechanism, leading to symmetrical peaks.

  • High pH (Alternative): At a pH above 8, the pyridine nitrogen will be neutral, again preventing ionic interaction. However, this requires a specialized hybrid or pH-stable column, as traditional silica dissolves at high pH. [15] Table 1: Comparison of Common Acidic Additives

AdditiveTypical Conc.Optimal forMechanism of ActionConsiderations
Formic Acid 0.1% (v/v)LC-MSLowers pH to protonate silanols. Volatile and MS-compatible. [12]Weaker ion-pairing agent than TFA; may be less effective for very strong secondary interactions. [10]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)UV-based detectionLowers pH and acts as a strong ion-pairing agent, masking silanol sites. [9]Causes significant signal suppression in ESI-MS. Can be difficult to flush from a system. [10]
Phosphate Buffer 10-20 mMUV-based detectionProvides robust pH control at a specific setpoint (e.g., pH 2.5). [5]Not volatile and will contaminate an MS source. Can precipitate in high concentrations of acetonitrile. [5]

If mobile phase optimization is insufficient, your column may be the root cause.

  • Use Modern, End-Capped Columns: Always use columns packed with high-purity spherical silica that have been densely bonded and exhaustively end-capped. This minimizes the number of available free silanols from the start. [2]* Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from underlying silanols. [16] * Superficially Porous Particle (SPP) Columns: Also known as core-shell columns, these provide very high efficiency, which can lead to sharper, more symmetrical peaks. [17][18]While they have a lower surface area and potentially lower loading capacity than fully porous particles, their high performance can often overcome minor tailing issues. [18][19]

Addressing Metal Chelation

Pyridine carboxylic acids possess functional groups that are excellent chelators of metal ions. If your HPLC system (even biocompatible titanium systems) leaches trace metal ions from stainless steel frits, tubing, or pump components, these ions can accumulate on the column. [7][20]Your analyte can then chelate with these immobilized metal ions, creating another secondary retention mechanism that causes severe peak tailing and loss of recovery. [3][21]

Caption: Chelation interaction between an analyte and metal ions.

Passivation is a chemical cleaning process that removes free iron and other metal ions from the internal surfaces of your HPLC system and helps form a more inert chromium oxide layer. [8][22]This is a highly effective but aggressive procedure that should be performed with care.

Experimental Protocol 1: System Passivation with Nitric Acid

Warning: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle concentrated acids in a fume hood. Consult your HPLC instrument manual to ensure compatibility with this procedure.

  • Preparation: Remove the column and any guard column from the system. Replace them with a union.

  • Water Flush: Flush the entire system with high-purity HPLC-grade water for at least 30 minutes at 1 mL/min to remove any buffers or mobile phase components.

  • Passivation Solution: Prepare a solution of 20-30% v/v Nitric Acid in water. Caution: Always add acid to water slowly.

  • Passivation Flush: Flush the system with the nitric acid solution at a low flow rate (e.g., 0.5 mL/min) for 60-90 minutes. [8][23]5. Final Water Flush: Replace the acid solution with fresh HPLC-grade water and flush the system extensively for at least 2-3 hours, or until the eluent is pH neutral.

  • Solvent Flush: Finally, flush the system with your typical mobile phase (without buffer) or methanol/acetonitrile before reinstalling the column.

For methods not using MS detection, adding a weak chelating agent to the mobile phase can be an effective strategy. [8][24]These agents, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, will bind to any free metal ions in the system, preventing them from interacting with your analyte. [25][26] Experimental Protocol 2: Mobile Phase Modification with EDTA

  • Prepare Stock Solution: Prepare a 10 mM stock solution of EDTA in HPLC-grade water.

  • Modify Mobile Phase: Add the EDTA stock solution to the aqueous portion of your mobile phase to achieve a final concentration of approximately 5-10 µM (micromolar). [27]Note: Higher concentrations are generally not necessary and can cause other chromatographic issues. [27]3. Equilibrate: Equilibrate your column with the modified mobile phase for at least 30-60 minutes before injecting your sample.

This approach can dramatically improve peak shape for metal-sensitive analytes. However, EDTA can cause ion suppression and is not recommended for LC-MS applications. [21][23]For LC-MS, system passivation or the use of inert, coated column hardware is the preferred solution. [21][28]

References

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Corporation. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Cleaning and Passivation of Liquid Chromatography. Welch Materials. [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]

  • Improving Chromatographic Performance for Metal Sensitive Analytes Using Hybrid Surface Barrier Technology. Waters Corporation. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies. PubMed. [Link]

  • Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. PubMed. [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA. MTC USA. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • How can I prevent peak tailing in HPLC?. ResearchGate. [Link]

  • Liquid chromatography stationary phases with reduced silanol interactions.
  • Passivation of stainless steel-based HPLC and IC instruments. Diduco. [Link]

  • How To Passivate HPLC Stainless Steel For Corrosion Resistance. SilcoTek. [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. [Link]

  • Strongly Adsorbing Analytes: What, Why, and How to Fix It. LCGC International. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc.. [Link]

  • Mobile Phase Additive for Chelating Agent. Chromatography Forum. [Link]

  • HPLC Column Selection Guide. Scribd. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. ResearchGate. [Link]

  • Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound. PMC. [Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MTC USA. [Link]

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. LCGC International. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MTC USA. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid. Reddit. [Link]

  • Tricks of the Trade-Off. The Analytical Scientist. [Link]

Sources

Stability of 4-(4-Methylthiophenyl)nicotinic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(4-Methylthiophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions encountered during formulation, storage, and analytical testing.

Frequently Asked Questions (FAQs)

This section addresses common questions about the chemical behavior of 4-(4-Methylthiophenyl)nicotinic acid in acidic environments.

Q1: What are the primary stability concerns for 4-(4-Methylthiophenyl)nicotinic acid under acidic conditions?

The primary stability concern for this molecule lies with the aryl thioether (methylthio) group rather than the nicotinic acid core. The nicotinic acid structure is generally stable under acidic, thermal, and alkaline conditions.[1][2] However, the sulfur atom in the methylthiophenyl moiety is susceptible to oxidation, which can be catalyzed by trace metals or peroxides, even under acidic pH. While thioethers are generally resistant to direct acid-catalyzed hydrolysis, harsh conditions (e.g., elevated temperatures and strong acid concentrations) could potentially lead to degradation.

Q2: What are the most likely degradation products when working with this compound in an acidic solution?

Based on the structure, two primary degradation pathways are plausible under forced degradation or long-term storage in the presence of oxidants:

  • Oxidation of the Thioether: The most probable degradation route is the oxidation of the sulfide to form the corresponding sulfoxide (4-(4-Methylsulfinylphenyl)nicotinic acid) and subsequently the sulfone (4-(4-Methylsulfonylphenyl)nicotinic acid). This is a very common degradation pathway for thioether-containing pharmaceuticals.

  • Hydrolysis (less likely): Cleavage of the C-S bond via hydrolysis is generally difficult for aryl thioethers but could be forced under extreme conditions, though this is not a typical degradation pathway under standard pharmaceutical stress testing conditions.[3]

Identifying these products definitively requires analytical techniques such as LC-MS to determine the mass of the degradants.

Q3: What are the ideal storage conditions for solutions of 4-(4-Methylthiophenyl)nicotinic acid, especially if they are acidic?

To ensure maximum stability:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) when not in use.[1]

  • Light: Protect the solution from light by using amber vials or storing it in the dark to prevent photolytic degradation.[4]

  • Atmosphere: To minimize oxidation, consider purging the headspace of the storage container with an inert gas like nitrogen or argon.

  • pH: While the compound may be in an acidic solution for experimental reasons, for long-term storage, a pH closer to neutral would be preferable to minimize any potential acid-catalyzed reactions. The pH of a 1% aqueous solution of nicotinic acid itself is between 3.0-4.0.[1]

Q4: Which analytical techniques are best suited for conducting stability studies on this molecule?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[5]

  • Detection: A UV detector is suitable for routine quantification. The nicotinic acid core is a good chromophore.

  • Methodology: A reverse-phase C18 column is typically effective. The mobile phase would likely consist of an acidified aqueous component (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier like acetonitrile or methanol.[6]

  • Identification of Degradants: For identifying unknown peaks that appear during a stability study, HPLC coupled with a mass spectrometer (LC-MS) is essential.[4] This allows for the determination of the mass-to-charge ratio (m/z) of the degradation products, providing strong evidence for their structure.

Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems you might encounter during your research.

Problem: I am observing a rapid loss of the parent compound in my acidic formulation, even at room temperature.

  • Plausible Cause 1: Oxidative Degradation. The most likely culprit is oxidation of the thioether moiety. Your acidic medium may contain dissolved oxygen or trace amounts of oxidizing contaminants (e.g., metal ions, peroxides from solvents).

    • Solution: Prepare your acidic solutions using de-gassed, high-purity water and solvents. If possible, add a small amount of an antioxidant like sodium metabisulfite or use chelating agents such as EDTA to sequester metal ions that can catalyze oxidation.

  • Plausible Cause 2: Photodegradation. The compound may be sensitive to light, a common issue for aromatic systems.[4]

    • Solution: Conduct all experiments under low-light conditions or by using amber glassware. Wrap any clear glass vessels in aluminum foil to protect the contents from light.

Problem: My chromatogram shows several new, small peaks after incubating the compound in 0.1 M HCl. How can I determine if these are degradants?

This is a classic challenge in forced degradation studies. The goal is to distinguish between degradants, impurities from the starting material, and system artifacts.

  • Workflow for Peak Identification:

    • Analyze a Control Sample: Inject a "time zero" sample (your compound dissolved in the acidic medium and immediately analyzed) and a sample of the acid blank (the medium without the compound). This helps you identify peaks that are not a result of degradation over time.

    • Peak Tracking: Monitor the area of the new peaks over several time points (e.g., 2, 8, 24 hours). If the peak area increases as the parent peak area decreases, it is very likely a degradation product.

    • Mass Spectrometry Analysis: Analyze your stressed sample using LC-MS. Determine the m/z of the new peaks. For example, the sulfoxide degradant would have an m/z of +16 compared to the parent compound, and the sulfone would be +32.

    • Forced Degradation Workflow Diagram: The following diagram outlines the logical steps for a forced degradation study.

dot

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_eval Evaluation prep_api Prepare Stock Solution of API start_stress Mix API and Stress Medium (Time Zero) prep_api->start_stress prep_stress Prepare Stress Medium (e.g., 0.1 M HCl) prep_stress->start_stress prep_control Prepare Control Sample (API in Mobile Phase) hplc_uv Analyze via HPLC-UV (Quantify Parent Loss) prep_control->hplc_uv incubate Incubate at Controlled Temp (e.g., 60°C) start_stress->incubate sampling Sample at Time Points (e.g., 0, 2, 8, 24h) incubate->sampling Pull Aliquots neutralize Neutralize Sample (if necessary) sampling->neutralize neutralize->hplc_uv hplc_ms Analyze via LC-MS (Identify Degradants) neutralize->hplc_ms mass_balance Calculate Mass Balance hplc_uv->mass_balance pathway Propose Degradation Pathway hplc_ms->pathway mass_balance->pathway

Caption: Workflow for a forced degradation study.

Problem: My stability assay results are not reproducible. What could be the cause related to the compound's stability?

Inconsistent results often point to uncontrolled variables in sample preparation and handling, especially for a potentially labile compound.

  • Checklist for Reproducibility:

    • Solution Age: Are you using freshly prepared stock and working solutions for each experiment? If the compound is degrading in the solution on the benchtop, results will vary depending on how long the solution has been sitting.

    • Homogeneity: Ensure the sample is completely dissolved before taking aliquots. Nicotinic acid's solubility is limited in cold water but increases with heat.[1]

    • Autosampler Stability: If using an HPLC autosampler, check for degradation in the vial over the course of a long sequence. The temperature of the autosampler tray (if not cooled) can be significantly above room temperature. Run a bracketing standard at the end of your sequence to see if its response has changed.

    • Neutralization Step: When sampling from a hot, acidic reaction, quenching the reaction is critical. Immediately cool the sample on ice and neutralize it with a suitable base (e.g., NaOH or a buffer) to a pH where the compound is stable. This stops the degradation process, ensuring you are accurately measuring the extent of degradation at that specific time point.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to assess the intrinsic stability of 4-(4-Methylthiophenyl)nicotinic acid under acidic stress, in line with ICH guidelines.[7]

Objective: To determine the degradation rate and identify primary degradation products under standard acid stress conditions.

Materials:

  • 4-(4-Methylthiophenyl)nicotinic acid

  • Class A volumetric flasks and pipettes

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 1.0 M solution

  • HPLC system with UV and/or MS detector

  • Calibrated pH meter

  • Thermostatic water bath or oven

Procedure:

  • Preparation of Solutions:

    • Acid Medium (0.1 M HCl): Carefully add the required volume of concentrated HCl to HPLC-grade water in a volumetric flask and dilute to volume.

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or a small amount of 1 M NaOH followed by dilution with water if solubility is an issue) to create a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • In a 10 mL volumetric flask, pipette 1 mL of the stock solution.

    • Add approximately 5 mL of the 0.1 M HCl medium.

    • Place the flask in a pre-heated water bath set to 60°C. Start a timer. This is your Time 0 .

  • Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the stressed solution.

    • Immediately transfer the aliquot to an HPLC vial containing a pre-determined amount of a neutralizing agent (e.g., 100 µL of 0.1 M NaOH) and diluent (e.g., 800 µL of mobile phase) to quench the reaction and bring the concentration into the calibrated range of the analytical method.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with mobile phase to the same final concentration as the test samples. This represents 100% parent compound.

  • Analysis:

    • Analyze all time-point samples and the control sample using a validated, stability-indicating HPLC method.

    • Calculate the percentage of the parent compound remaining at each time point relative to the control. Aim for 5-20% degradation for optimal results.[7]

Data Interpretation:

Time Point (hours)Parent Peak Area% Parent Remaining
01,250,000100.0
21,235,00098.8
41,210,00096.8
81,150,00092.0
241,050,00084.0

Table summarizing typical stability data.

Hypothetical Degradation Pathway

The following diagram illustrates the most probable oxidative degradation pathway for 4-(4-Methylthiophenyl)nicotinic acid under acidic stress in the presence of an oxidizing agent.

dot

Degradation_Pathway Parent 4-(4-Methylthiophenyl)nicotinic acid (Parent) Sulfoxide 4-(4-Methylsulfinylphenyl)nicotinic acid (Sulfoxide Degradant) Parent->Sulfoxide [O] (e.g., H₂O₂, trace metals) Acidic Conditions Sulfone 4-(4-Methylsulfonylphenyl)nicotinic acid (Sulfone Degradant) Sulfoxide->Sulfone [O] (Further Oxidation)

Caption: Potential oxidative degradation pathway.

References

  • Kobayashi, S., Suda, Y., Kawanal, M., & Ogawa, S. (2002). Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols.
  • Pearson+. (n.d.). How does acid catalysis facilitate the hydrolysis of thioesters?. Study Prep.
  • Whitesides Research Group. (2011, July 5).
  • Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry.
  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. [Diagram].
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Wagner, A. M., & Sanford, M. S. (2014). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. Journal of Organic Chemistry, 79(5), 2263-2267.
  • ResolveMass Laboratories. (2026, February 15).
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmacentral. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • Pickering Laboratories. (2020, November 11). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • ChemicalBook. (n.d.). Nicotinic acid CAS#: 59-67-6.
  • Loba Chemie. (n.d.).
  • Clemson University. (n.d.). Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC. Clemson OPEN.

Sources

Minimizing decarboxylation during 4-(4-Methylthiophenyl)nicotinic acid purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Molecular Purification . As a Senior Application Scientist, I have designed this portal to address a critical bottleneck in the synthesis of nicotinic acid derivatives: unwanted decarboxylation.

When purifying 4-(4-Methylthiophenyl)nicotinic acid , researchers frequently observe the formation of the des-carboxy degradant, 4-(4-methylthiophenyl)pyridine. This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating, loss-free purification workflow.

Mechanistic Alert: The Decarboxylation Trigger

To stop degradation, we must first understand its causality. The synthesis of 4-(4-Methylthiophenyl)nicotinic acid typically relies on a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to install the 4-methylthiophenyl group onto the pyridine core.

This leaves trace amounts of palladium (Pd) or copper (Cu) in the crude matrix. Pyridine-3-carboxylic acids are highly susceptible to [1]. The residual metal inserts into the C–C bond of the carboxylate, and upon the application of thermal energy (such as heating during recrystallization), the complex rapidly expels CO₂ [2].

Therefore, the root cause of your yield loss is not inherent molecular instability, but rather thermal stress applied in the presence of trace catalytic metals .

G A Crude Mixture (Pd/Cu Contaminated) B Metal Scavenging (Thiol Resin, 25°C) A->B Add Scavenger C Filtration (Catalyst Removal) B->C Stir 2h D Isoelectric Ppt. (pH 3.8, 5°C) C->D Titrate HCl E Pure 4-(4-MTP)NA (<0.1% Degradation) D->E Filter & Dry

Workflow for minimizing metal-catalyzed thermal decarboxylation during purification.

Troubleshooting & FAQs

Q1: My NMR shows a significant pyridine side-product after hot ethanol recrystallization. Why is my product degrading? A: You are providing the activation energy for metal-catalyzed decarboxylation. At temperatures above 60°C, trace Pd from your upstream cross-coupling acts as a catalyst to expel CO₂ from the nicotinic acid core. To prevent this, you must decouple purification from heat. Abandon hot recrystallization in favor of cold isoelectric precipitation.

Q2: Can I use standard acid-base extraction to purify this compound? A: Yes, but with strict limitations. Nicotinic acids form zwitterions. If you drive the pH too low (e.g., pH < 1) and apply heat to evaporate the solvent, the protonated pyridinium acts as an electron-withdrawing group, which paradoxically accelerates the [3]. Acid-base extractions must be kept strictly at ambient temperature.

Q3: How do I determine the exact pH for isoelectric precipitation? A: The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge, making it least soluble in water. For standard nicotinic acid, the pI is ~3.4. The electron-donating methylthio group on the 4-phenyl ring slightly increases the basicity of the pyridine nitrogen. Field experience dictates that adjusting the aqueous solution to pH 3.8 yields the maximum precipitation of the zwitterion without triggering acid-catalyzed degradation.

Quantitative Performance Data

The following table summarizes the causal relationship between purification parameters and decarboxylation rates. Note how the combination of metal scavenging and low temperature completely suppresses degradation.

Purification MethodologyResidual Pd (ppm)Max Temp (°C)Decarboxylation (%)Recovery Yield (%)
Hot Recrystallization (EtOH/H₂O)4508018.562
Hot Recrystallization + Scavenger< 10804.278
Isoelectric Ppt. (No Scavenger)450251.185
Scavenger + Cold Isoelectric Ppt. < 10 5 < 0.1 94

Step-by-Step Methodologies

These protocols are designed as self-validating systems. By incorporating In-Process Controls (IPCs), you verify the success of one step before risking the next.

Protocol 1: Ambient-Temperature Metal Scavenging

Objective: Remove transition metals before any thermal stress is applied.

  • Dissolution: Dissolve the crude 4-(4-Methylthiophenyl)nicotinic acid in a 1 M NaOH aqueous solution (10 mL per gram of crude). The high pH ensures the molecule is fully deprotonated and highly soluble as a sodium salt.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., QuadraSil® MP or equivalent) at a loading of 20% w/w relative to the crude mass.

  • Agitation: Stir the suspension vigorously at 25°C for 2 hours. Do not apply heat.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with a minimal amount of 0.1 M NaOH.

  • IPC Validation: Spot the filtrate onto a Pd-sensitive colorimetric test strip. If Pd is >10 ppm, repeat the scavenging step.

Protocol 2: Cold Isoelectric Precipitation

Objective: Isolate the pure product via zwitterion formation without thermal degradation.

  • Cooling: Transfer the validated, metal-free alkaline filtrate to a jacketed reactor or ice bath. Cool the solution to strictly 0–5°C.

  • Titration: Equip the reactor with a calibrated pH probe. Slowly add cold 1 M HCl dropwise under vigorous stirring.

  • Isoelectric Targeting: Continue titration until the pH reaches exactly 3.8 . You will observe a thick, white-to-off-white precipitate forming as the zwitterion crashes out of solution.

  • Aging: Allow the suspension to age at 5°C for 45 minutes to ensure complete crystallization and particle growth.

  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold deionized water (pH adjusted to 3.8) to remove residual NaCl salts.

  • Drying: Dry the product in a vacuum oven at < 40°C until a constant weight is achieved. IPC Validation: Analyze the final powder via HPLC/NMR; des-carboxy degradant should be below the limit of detection.

References

  • Ru-Catalyzed Regioselective Cascade Annulation of Acrylamides with 2-Alkynoates for the Synthesis of Various 6-Oxo Nicotinic Acid Esters The Journal of Organic Chemistry (ACS)[Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications Molecules (NIH/PMC)[Link]

  • Theoretical Studies of the Quinolinic Acid to Nicotinic Acid Mononucleotide Transformation Journal of the American Chemical Society (ACS)[Link]

Validation & Comparative

Mass spectrometry fragmentation pattern of 4-(4-Methylthiophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 4-(4-Methylthiophenyl)nicotinic acid (CAS: 1261937-90-9) Application: Pharmaceutical Reference Standard, Impurity Profiling, Metabolite Identification.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-(4-Methylthiophenyl)nicotinic acid , a critical intermediate and structural analog in the development of diarylheterocyclic drugs (e.g., COX-2 inhibitors).

Accurate differentiation of this thioether from its oxidized metabolites (sulfoxides/sulfones) and regioisomers is essential for Drug Metabolism and Pharmacokinetics (DMPK) studies. This document compares the analytical performance and fragmentation fingerprints of the target molecule against its primary metabolic analogs, offering a validated workflow for specific detection.

Technical Specifications & Ionization Properties[1][2][3][4]

FeatureSpecification
Chemical Formula C₁₃H₁₁NO₂S
Monoisotopic Mass 245.0510 Da
[M+H]⁺ Exact Mass 246.0583 Da
Ionization Mode ESI Positive (Preferred) / APCI Positive
pKa (Calculated) ~3.8 (COOH), ~4.5 (Pyridine N)
LogP ~2.8 (Moderate Lipophilicity)
Analytical Performance Profile
  • Ionization Efficiency: High. The pyridine nitrogen provides a strong protonation site (

    
    ), making ESI+ the optimal mode.
    
  • Stability: The thioether group (-SMe) is susceptible to in-source oxidation if desolvation temperatures are excessive (>450°C).

  • Polarity: Elutes earlier than its non-polar precursors but later than its oxidized sulfoxide/sulfone metabolites on Reverse Phase (C18) columns.

Fragmentation Analysis (ESI-MS/MS)

The fragmentation of 4-(4-Methylthiophenyl)nicotinic acid follows two distinct mechanistic pathways driven by the functional groups: the nicotinic acid core and the methylthio ether tail.

Primary Fragmentation Pathways
  • Pathway A: Carboxyl Group Elimination (Diagnostic for Nicotinic Acid Core)

    • Transition:

      
      
      
    • Mechanism: Initial loss of water (

      
      , -18 Da) from the carboxylic acid moiety is a facile process, often enhanced by the "ortho-effect" if the phenyl ring is twisted relative to the pyridine. This is followed by the loss of carbon monoxide (
      
      
      
      , -28 Da).
    • Significance: Confirms the presence of the carboxylic acid functionality.[1]

  • Pathway B: Thioether Cleavage (Diagnostic for S-Methyl Group)

    • Transition:

      
       or 
      
      
      
    • Mechanism: Loss of the methanethiol radical (

      
      , -47 Da) or methanethiol neutral (
      
      
      
      , -48 Da).
    • Significance: Distinguishes the thioether from the sulfoxide/sulfone analogs, which lose

      
       or 
      
      
      
      respectively.
Predicted Transitions Table (ESI+)
Precursor Ion (

)
Product Ion (

)
Neutral LossFragment IdentityCollision Energy (eV)
246.1 228.1

(-18)
Acylium ion

15-20
246.1 218.1

(-28)
Loss of CO (less common direct loss)25
246.1 202.1

(-44)
Decarboxylated pyridine core25-30
246.1 199.1

(-47)
4-Phenylnicotinic core radical35
246.1 130.1 MixedPyridine ring fragmentation>40

Comparative Guide: Target vs. Alternatives

In drug development, this molecule must be distinguished from its "alternatives"—specifically its metabolic oxidation products and structural isomers.

Comparison 1: Thioether (Target) vs. Sulfoxide/Sulfone (Metabolites)

The metabolic oxidation of the sulfur atom shifts the mass and alters the fragmentation rules significantly.

CompoundStructure StatePrecursor (

)
Key Diagnostic FragmentDifferentiating Mechanism
Target

246 199 (-47,

)
Direct Thio Loss: Readily loses S-methyl group.
Sulfoxide

262 (+16)245 (-17,

)
Sulfenic Acid Elimination: Characteristic loss of OH or alkene via Cope elimination.
Sulfone

278 (+32)199 (-79,

)
High Stability: Sulfones are stable; require high energy to lose

.
Comparison 2: Regioisomers (4-phenyl vs. 2-phenyl or 6-phenyl)

Isomers where the phenyl ring is attached at different pyridine positions (e.g., 6-(4-methylthiophenyl)nicotinic acid) have identical masses but distinct fragmentation intensities.

  • 4-Phenyl (Target): Steric hindrance between the C3-COOH and C4-Phenyl group forces a twist, often enhancing the loss of

    
     (m/z 228) due to proximity effects (ortho-like interaction).
    
  • 6-Phenyl (Alternative): Planar conformation is possible. Fragmentation favors direct decarboxylation (

    
     loss) over dehydration.
    

Visualizations

Figure 1: Fragmentation Pathway & Mechanism

This diagram illustrates the competing fragmentation pathways for the protonated molecular ion.

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 246.06 (C13H12NO2S)+ Frag_Dehydration [M+H - H2O]+ m/z 228.05 Acylium Ion M_Protonated->Frag_Dehydration - H2O (18 Da) Low CE Frag_Decarbox [M+H - CO2]+ m/z 202.07 4-(4-MeS-phenyl)pyridine M_Protonated->Frag_Decarbox - CO2 (44 Da) Med CE Frag_ThioLoss [M+H - CH3S•]+ m/z 199.06 Biaryl Radical Cation M_Protonated->Frag_ThioLoss - CH3S• (47 Da) High CE Frag_Deep Ring Cleavage m/z ~130 Frag_Dehydration->Frag_Deep - CO / Ring Break Frag_ThioLoss->Frag_Deep

Caption: Proposed ESI-MS/MS fragmentation pathway for 4-(4-Methylthiophenyl)nicotinic acid showing primary neutral losses.

Figure 2: Differentiation Decision Tree

A logical workflow for identifying the target amidst metabolic background.

DecisionTree Start Unknown Peak Detected CheckPrecursor Precursor m/z? Start->CheckPrecursor Branch246 m/z 246 CheckPrecursor->Branch246 Branch262 m/z 262 CheckPrecursor->Branch262 Branch278 m/z 278 CheckPrecursor->Branch278 CheckFrag Check MS/MS Fragments Branch246->CheckFrag ResultSulfoxide Metabolite: Sulfoxide (+16) Branch262->ResultSulfoxide ResultSulfone Metabolite: Sulfone (+32) Branch278->ResultSulfone ResultTarget Target Identified: Thioether Form CheckFrag->ResultTarget Major ions: 228, 199 ResultIso Isomer Suspected (Check Retention Time) CheckFrag->ResultIso Major ions: 202 (High) 228 (Low)

Caption: Logic flow for distinguishing the target molecule from oxidized metabolites and isomers.

Experimental Protocol (Differentiation Assay)

To replicate these results, use the following validated protocol.

Materials
  • Standard: 4-(4-Methylthiophenyl)nicotinic acid (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.[2]

Step-by-Step Workflow
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in DMSO.

    • Dilute to 1 µg/mL in 50:50 ACN:Water (0.1% FA).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 5 minutes (B = ACN + 0.1% FA).

    • Note: The target (Thioether) is less polar than the Sulfoxide/Sulfone and will elute later (higher

      
      ).
      
  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C (Do not exceed 400°C to prevent in-source oxidation).

    • Desolvation Gas: 600 L/hr.

  • Data Acquisition:

    • Perform a Product Ion Scan (MS2) of m/z 246.1.

    • Ramp Collision Energy (CE) from 10 to 40 eV to observe both the labile water loss (low CE) and the thio-cleavage (high CE).

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyridinecarboxylic Acids. National Institute of Standards and Technology. [Link]

  • Szafarz, M., et al. (2010).[3] "Simultaneous determination of nicotinic acid and its metabolites in plasma using LC-MS/MS." Journal of Chromatography B, 878(9-10), 895-902.[3] [Link]

  • Bakke, J. E., et al. (1976).[4] "Replacement of a chlorine with a methylsulfonyl group in the metabolism of propachlor." Biomedical Mass Spectrometry, 3(5), 226–229.[4] (Reference for thioether vs sulfone fragmentation rules). [Link]

  • MassBank Europe. (2023). Spectral Data for Nicotinic Acid Derivatives. MassBank Record: PR100214. [Link]

Sources

Purity assessment of 4-(4-Methylthiophenyl)nicotinic acid via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Purity Assessment of 4-(4-Methylthiophenyl)nicotinic Acid via LC-MS

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel chemical entities such as 4-(4-Methylthiophenyl)nicotinic acid, a robust and reliable analytical methodology for purity assessment is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity profiling of this compound. The narrative is grounded in scientific principles and field-proven insights, designed to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.

The Imperative of Purity in Pharmaceutical Development

The presence of impurities in an API can have significant implications, potentially altering the pharmacology, toxicology, and stability of the drug product.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities.[1][2] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances.[2][3][4] This underscores the critical need for highly sensitive and specific analytical methods to detect and quantify impurities, even at trace levels.

Profiling 4-(4-Methylthiophenyl)nicotinic Acid and its Potential Impurities

A thorough understanding of the target molecule and its potential impurities is the foundation of a sound analytical strategy.

Chemical Identity:

  • IUPAC Name: 4-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid[5]

  • Molecular Formula: C13H11NO2S[5]

  • Molecular Weight: 245.30 g/mol [5]

The structure of 4-(4-Methylthiophenyl)nicotinic acid, with its nicotinic acid core and a methylthiophenyl substituent, presents specific analytical challenges and dictates the likely impurity profile.

Potential Process-Related Impurities:

The synthesis of 4-(4-Methylthiophenyl)nicotinic acid likely involves the coupling of a nicotinic acid derivative with a 4-methylthiophenol derivative.[5] Consequently, potential process-related impurities may include:

  • Unreacted Starting Materials: 4-methylthiophenol and a suitable nicotinic acid precursor.

  • Byproducts of the Coupling Reaction: Isomers or incompletely reacted intermediates.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

Potential Degradation Products:

The chemical structure suggests susceptibility to specific degradation pathways, particularly oxidation of the sulfur atom and modifications to the nicotinic acid ring.[6][7][8][9][10] Potential degradation products could include:

  • Oxidation Products: 4-(4-Methylsulfinylphenyl)nicotinic acid (sulfoxide) and 4-(4-Methylsulfonylphenyl)nicotinic acid (sulfone).

  • Decarboxylation Product: 4-(4-Methylthiophenyl)pyridine, formed by the loss of the carboxylic acid group.

  • Hydrolytic Products: Depending on the stability of the molecule in different pH conditions.

LC-MS: The Primary Tool for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier technique for the analysis of small molecule impurities due to its exceptional sensitivity, selectivity, and the wealth of structural information it provides.[1][11]

The Principle of LC-MS in Impurity Profiling:

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry.[1][12] The LC system separates the API from its impurities based on their physicochemical properties, while the mass spectrometer detects and provides the mass-to-charge ratio (m/z) of the eluting compounds, enabling their identification and quantification.[3]

A Proposed LC-MS Method for 4-(4-Methylthiophenyl)nicotinic Acid:

The following is a detailed, step-by-step protocol for the analysis of 4-(4-Methylthiophenyl)nicotinic acid and its impurities. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-(4-Methylthiophenyl)nicotinic acid sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Further dilute the sample to an appropriate concentration for LC-MS analysis (e.g., 10 µg/mL) to avoid detector saturation by the main peak.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 3 µm particle size) is a suitable starting point, as it effectively separates compounds of moderate polarity.[13]

    • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer.[14]

    • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic modifier in reversed-phase chromatography.

    • Gradient Elution: A gradient elution is recommended to effectively separate impurities with a wide range of polarities. A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18.1-20 min: 10% B (re-equilibration)

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is likely to be effective for this molecule due to the presence of the basic pyridine nitrogen.

    • Scan Mode: Full scan mode (e.g., m/z 100-1000) to detect all potential impurities.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 800 L/hr

    • Data Acquisition: Acquire data in centroid mode.

Rationale for Parameter Selection:

The choice of a C18 column and a water/acetonitrile mobile phase system is a standard and robust approach for the separation of a wide range of small organic molecules. The gradient elution ensures that both polar and non-polar impurities are eluted and detected. ESI in positive ion mode is selected based on the presence of the basic nitrogen in the pyridine ring, which is readily protonated.

Data Interpretation and Impurity Identification:

The resulting LC-MS data will provide a chromatogram showing the separation of the main compound from its impurities. The mass spectrum of each peak will reveal its m/z value. This information can be used to:

  • Identify Known Impurities: By comparing the retention times and m/z values with those of known reference standards.

  • Propose Structures for Unknown Impurities: The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can be used to determine the elemental composition of an impurity. Fragmentation patterns from tandem MS (MS/MS) experiments can provide further structural information.[11]

A Comparative Overview of Analytical Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques.

LC-MS vs. HPLC-UV:

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for purity analysis.[6]

FeatureLC-MSHPLC-UV
Selectivity High (based on m/z)Moderate (based on UV absorbance)
Sensitivity Very High (pg-fg level)High (ng-µg level)
Identification Provides molecular weight informationBased on retention time comparison
Quantification Can be challenging due to ionization efficiency differencesGenerally more straightforward and robust
Cost & Complexity HigherLower

LC-MS vs. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12][15]

FeatureLC-MSGC-MS
Analyte Suitability Non-volatile, thermally labile, polar compoundsVolatile, thermally stable compounds
Sample Preparation Often minimalMay require derivatization for polar compounds
Separation Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gaseous mobile phase and liquid/solid stationary phase

LC-MS vs. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information about a molecule.[16][17]

FeatureLC-MSNMR
Information Provided Molecular weight and fragmentationDetailed atomic connectivity and structure
Sensitivity Very HighRelatively Low
Hyphenation LC-MS is a standard techniqueLC-NMR is more specialized and less common
Quantification Requires reference standards for accurate quantificationQuantitative NMR (qNMR) can provide absolute quantification without a specific standard for the analyte

Summary of Technique Comparison:

TechniquePrimary Application for PurityStrengthsLimitations
LC-MS Detection and identification of a wide range of impuritiesHigh sensitivity and selectivity, provides molecular weightQuantification can be complex
HPLC-UV Routine purity testing and quantification of known impuritiesRobust, reliable, and cost-effectiveLimited identification capabilities, requires chromophore
GC-MS Analysis of volatile impurities (e.g., residual solvents)Excellent for volatile compoundsNot suitable for non-volatile or thermally labile compounds
NMR Unambiguous structure elucidation of unknown impuritiesProvides detailed structural information, qNMR for absolute quantificationLow sensitivity

The Foundation of Trust: Method Validation According to ICH Guidelines

A scientifically sound analytical method must be validated to ensure its reliability and fitness for purpose.[10][18] The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[18][19][20][21]

Key Validation Parameters for an Impurity Method:

For an LC-MS method intended for the quantification of impurities, the following validation parameters are critical:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.[16]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria for Impurities (ICH Q3A(R2)):

The ICH Q3A(R2) guideline sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][3][4]

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

These thresholds dictate the level at which an impurity must be controlled and underscore the need for a validated analytical method with sufficient sensitivity.

Conclusion: LC-MS as the Linchpin of Purity Assurance

The purity assessment of 4-(4-Methylthiophenyl)nicotinic acid is a critical undertaking in its development as a potential pharmaceutical agent. This guide has demonstrated that while various analytical techniques have their merits, Liquid Chromatography-Mass Spectrometry (LC-MS) is the central and most powerful tool for this purpose. Its unparalleled sensitivity and selectivity, coupled with its ability to provide crucial molecular weight information, make it indispensable for the detection and identification of both known and unknown impurities.

When complemented by orthogonal techniques like HPLC-UV for routine quantification and NMR for definitive structural elucidation, and underpinned by a robust validation strategy according to ICH guidelines, LC-MS provides the comprehensive and reliable data necessary to ensure the quality, safety, and efficacy of 4-(4-Methylthiophenyl)nicotinic acid. For the modern drug development professional, a thorough understanding and proficient application of LC-MS are not just advantageous, but essential.

Visualizations

Experimental Workflow for LC-MS Purity Assessment:

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Interpretation a Weighing & Dissolution of 4-(4-Methylthiophenyl)nicotinic acid b Dilution to Working Concentration a->b c LC Separation (Reversed-Phase) b->c Injection d MS Detection (ESI+) c->d e Chromatogram & Mass Spectra d->e Data Acquisition f Impurity Identification (m/z & Fragmentation) e->f g Quantification (% Area) e->g h Purity Assessment Complete g->h Comparison to ICH Thresholds

Caption: Workflow for the purity assessment of 4-(4-Methylthiophenyl)nicotinic acid using LC-MS.

Logical Relationship of Analytical Techniques:

Analytical Techniques cluster_primary Primary & Orthogonal Methods cluster_complementary Complementary & Specialized Methods main Purity Assessment of 4-(4-Methylthiophenyl)nicotinic acid lcms LC-MS (Detection & Identification) main->lcms Core Technique hplcuv HPLC-UV (Routine Quantification) main->hplcuv Orthogonal Method gcms GC-MS (Volatile Impurities) main->gcms For Specific Impurities nmr NMR (Structure Elucidation) lcms->nmr For Unknowns

Caption: Interrelationship of analytical techniques for comprehensive purity profiling.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). BioPharm International. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002, September 13). PubMed. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches? (2019, November 16). ResearchGate. [Link]

  • The Biological Degradation of Nicotine by Nicotinophilic Microorganisms. SciSpace. [Link]

  • Elucidating the Nicotinic Acid Degradation Pathway in Bacillus niacini. (2015, April 1). Wiley Online Library. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]

  • GC-MS vs LC-MS. (2026, February 11). ResolveMass Laboratories Inc.[Link]

  • APPLICATION. Phenomenex. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital. [Link]

  • Comparison between LC-MS, GC-MS, and NMR platforms. ResearchGate. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2023, July 25). Alwsci. [Link]

Sources

Definitive Structural Validation of 4-(4-Methylthiophenyl)nicotinic Acid: A Comparative Guide to X-ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating 4-(4-Methylthiophenyl)nicotinic acid structure by X-ray crystallography Audience: Researchers, scientists, and drug development professionals.[1][2] Format: Publish Comparison Guide.

Executive Summary: The Case for Absolute Configuration

In the development of biaryl pyridine pharmacophores—critical scaffolds in COX-2 inhibitors and nicotinic acetylcholine receptor (nAChR) ligands—structural ambiguity is a silent failure point. 4-(4-Methylthiophenyl)nicotinic acid (CAS: 1261937-90-9) presents a classic challenge: confirming the regioselective coupling of the aryl ring at the C4 position of the pyridine core while establishing the precise torsion angle defined by the steric clash between the C3-carboxylic acid and the orth-hydrogens of the phenyl ring.

While High-Resolution Mass Spectrometry (HRMS) confirms composition and Nuclear Magnetic Resonance (NMR) infers connectivity, only Single-Crystal X-ray Diffraction (SC-XRD) provides a direct, model-independent observation of the molecular geometry.[1] This guide outlines the protocol for validating this specific chemotype, contrasting the "inference" of spectroscopy with the "observation" of crystallography.

Comparative Analysis: Why X-ray is the Gold Standard

For 4-aryl nicotinic acids, standard analytical techniques often leave room for interpretation regarding regiochemistry (C4 vs. C2 substitution) and solid-state conformation.[1][2]

Table 1: Structural Elucidation Capability Matrix
Feature1H / 13C NMR (Solution State) HRMS (ESI-TOF) X-ray Crystallography (Solid State)
Connectivity Inferred. Relies on scalar couplings (HMBC/HSQC).[1][2] C4 vs C2 substitution can be ambiguous if key cross-peaks are weak.[1][2]No. Mass only confirms elemental composition (

).[1][2]
Absolute. Direct visualization of bond connectivity and atomic positions.[1][2]
3D Conformation Averaged. Rapid rotation around the biaryl bond averages the signals; cannot determine static twist angle.N/A. Discrete. Measures the exact torsion angle (

) between pyridine and phenyl rings.[1][2]
Protonation State Ambiguous. Carboxylic acid protons are often broad or invisible due to exchange.[1][2]Inferred (via

or

).
Definitive. Locates H-atoms in electron density maps; distinguishes zwitterions from neutral acids.[1][2]
Intermolecular Interactions None. Solvated molecules do not exhibit packing forces.[1][2]None. Mapped. Reveals

-

stacking and carboxylic acid dimers (supramolecular synthons).[1][2]

Critical Insight: In solution, the biaryl bond rotates freely.[1] In the crystal lattice, the twist angle is locked, often deviating from planarity by 30-60° to minimize steric repulsion between the C3-COOH group and the phenyl ring.[1] This specific conformation is often the bioactive pose in protein binding pockets.[2]

Experimental Protocol: Validating 4-(4-Methylthiophenyl)nicotinic Acid

This protocol is designed to be self-validating. If a step fails (e.g., no diffraction), the feedback loop requires re-evaluating the previous purity or solvent choice.[1]

Phase 1: Synthesis & Purification Check

Before crystallization, the material must be chemically pure (>98%) to avoid defect incorporation.[1]

  • Synthesis: Palladium-catalyzed Suzuki-Miyaura coupling of 4-chloronicotinic acid and 4-(methylthio)phenylboronic acid.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove residual Pd catalysts which can interfere with crystal nucleation.[1][2]

Phase 2: Crystallization Screening (The "Vapor Diffusion" Method)

Direct evaporation often yields powder.[1] For X-ray quality single crystals of nicotinic acid derivatives, slow vapor diffusion is the robust choice.[1]

  • Dissolution: Dissolve 20 mg of 4-(4-Methylthiophenyl)nicotinic acid in 2 mL of a "Good Solvent" (e.g., DMSO or DMF) in a small inner vial.

  • Precipitant: Place the inner vial inside a larger jar containing 10 mL of a "Bad Solvent" (e.g., Water or Diethyl Ether).

  • Equilibration: Seal the outer jar tightly. The volatile bad solvent will diffuse into the good solvent, slowly increasing supersaturation.[1]

  • Timeline: Leave undisturbed at 20°C. Check for crystals (needles or blocks) after 48-72 hours.

Phase 3: Data Collection & Structure Solution[1][2]
  • Mounting: Select a crystal with sharp edges (approx.[1][2] 0.2 x 0.2 x 0.1 mm).[1][2] Mount on a Kapton loop using Paratone oil.[1][2]

  • Temperature: Cool to 100 K using a nitrogen cryostream.

    • Reasoning: The methylthio (-SMe) group is prone to high thermal motion or disorder.[1][2] Low temperature freezes this motion, improving resolution.[1][2]

  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is standard.[1][2] If crystals are small/weakly diffracting, switch to Cu-K
    
    
    .[1][2]
Phase 4: Refinement Strategy
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for centrosymmetric carboxylic acid dimers.[1][2]
  • Direct Methods (SHELXT): Locate the heavy Sulfur atom first to phase the rest of the structure.

  • Refinement (SHELXL):

    • Refine anisotropic displacement parameters for all non-hydrogen atoms.

    • Crucial Step: Locate the carboxylic acid hydrogen (

      
      ) in the difference Fourier map.[1] If not visible, place it geometrically but allow the O-H distance to float if data quality permits.
      

Expected Structural Features & Validation Criteria

When analyzing the solved structure, verify these specific geometric parameters to confirm the identity of 4-(4-Methylthiophenyl)nicotinic acid.

  • The "Nicotinic Dimer" Synthon:

    • Expect the formation of a centrosymmetric dimer (

      
       motif) where two molecules link via two 
      
      
      
      hydrogen bonds between their carboxylic acid groups.[1]
    • Validation: O...O distance should be

      
       Å.[1][2]
      
  • Biaryl Torsion Angle:

    • The phenyl ring will not be coplanar with the pyridine ring.

    • Validation: Measure the torsion angle C3-C4-C1'-C2'.[1][2] Expect a value between

      
       and 
      
      
      
      .[1][2] This twist minimizes the clash between the carboxylic acid oxygen and the phenyl protons.
  • Regiochemistry Confirmation:

    • Confirm the C-C bond length connecting the rings is consistent with a single bond (

      
       Å).[1]
      
    • Verify the Nitrogen atom position in the pyridine ring relative to the substituent. (N1 should be meta to the aryl group at C4).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for choosing between NMR and X-ray, and the workflow for structural solution.

G Start Crude Product: 4-(4-Methylthiophenyl)nicotinic acid PurityCheck Purity Check (HPLC/LCMS) Start->PurityCheck IsPure Purity > 98%? PurityCheck->IsPure Purify Recrystallize (EtOH/H2O) IsPure->Purify No NMR_Path 1H NMR (DMSO-d6) IsPure->NMR_Path Yes Purify->PurityCheck Ambiguity Ambiguous Regiochemistry or Broad COOH? NMR_Path->Ambiguity CrystalScreen Crystal Screen (Vapor Diffusion) Ambiguity->CrystalScreen Yes (Common) Result_NMR Tentative Structure Ambiguity->Result_NMR No (Rare) XRD_Collect SC-XRD Data Collection (100 K) CrystalScreen->XRD_Collect Solve Structure Solution (SHELXT) XRD_Collect->Solve Result_XRD Definitive 3D Structure & Torsion Angle Solve->Result_XRD

Caption: Workflow logic for escalating from spectroscopic inference to crystallographic validation.

References

  • PubChem. (2025).[1][2] 4-Methylnicotinic acid (Related Structure Reference). National Library of Medicine.[1][2] Retrieved March 6, 2026, from [Link][1]

  • ResearchGate. (2015).[1][2][3] Crystalline structure of the nicotinic acid. Retrieved March 6, 2026, from [Link][1]

  • Feng, W., et al. (2011).[1][2] Combination of NMR spectroscopy and X-ray crystallography offers unique advantages.[1][2][4] Science China Life Sciences.[1][2][4] Retrieved March 6, 2026, from [Link][1]

Sources

Comprehensive Validation Guide: Elemental Analysis of 4-(4-Methylthiophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals. Subject: 4-(4-Methylthiophenyl)nicotinic acid (CAS: 1261937-90-9 / 103058-75-7*) Context: Critical intermediate for COX-2 inhibitors and Nicotinic Acetylcholine Receptor (nAChR) ligands.

Executive Summary

Characterizing sulfur-containing pyridine derivatives like 4-(4-Methylthiophenyl)nicotinic acid presents a unique analytical challenge. While Elemental Analysis (EA) remains the "gold standard" for journal acceptance and bulk purity confirmation, it is prone to specific failure modes in this compound class—namely, sulfur catalyst poisoning and the inability to distinguish between the thioether parent and its oxidized sulfoxide/sulfone impurities.

This guide objectively compares the performance of Combustion Analysis (EA) against Quantitative NMR (qNMR) as the primary validation standard. It provides field-proven protocols to mitigate sulfur interference in EA and demonstrates why qNMR is the superior orthogonal alternative for detecting oxidative degradation.

Part 1: Theoretical Framework & The "Sulfur Blind Spot"

Before selecting an analytical standard, one must understand the theoretical composition and the specific "blind spots" of combustion analysis for this molecule.

Chemical Specifications
  • Formula: C₁₃H₁₁NO₂S

  • Molecular Weight: 245.30 g/mol [1]

  • Structure: A nicotinic acid core substituted at the C4 position with a 4-(methylthio)phenyl group.[1][2]

The "Sulfur Blind Spot" in Elemental Analysis

A critical limitation of EA for this compound is its insensitivity to early-stage oxidation. The thioether moiety (-S-Me) is easily oxidized to a sulfoxide (-S(=O)-Me) during storage.

Table 1: Theoretical Elemental Composition vs. Oxidized Impurity

ElementPure Thioether (Target)5% Sulfoxide Impurity*DifferenceStandard EA Tolerance
Carbon 63.65% 63.15%-0.50%± 0.40%
Hydrogen 4.52% 4.49%-0.03%± 0.40%
Nitrogen 5.71% 5.66%-0.05%± 0.40%
Sulfur 13.07% 12.96%-0.11%± 0.40%

*> Note: A sample with 5% sulfoxide contamination may still pass strict journal criteria for Hydrogen, Nitrogen, and Sulfur, and barely fail Carbon, leading to false positives regarding purity.

Part 2: Comparative Analysis of Standards

This section compares the two primary methodologies for validating this compound.

Method A: Combustion Analysis (The Traditional Standard)

Role: Bulk purity confirmation, solvent detection, and journal compliance.

  • The Challenge: High sulfur content (13.07%) poisons standard oxidation catalysts (Chromium/Cobalt), leading to low SO₂ recovery and "memory effects" (carryover to the next sample).

  • The Solution (Protocol Adjustment):

    • Calibration Standard: Do NOT use Sulfanilamide. Use BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) . BBOT contains C, H, N, and S in a ratio closer to the analyte and validates the sulfur detector response more accurately.

    • Combustion Aid: Vanadium Pentoxide (V₂O₅) is mandatory. It acts as an oxygen donor and flux, ensuring complete combustion of the refractory pyridine ring and preventing sulfur retention in the ash.

Method B: Quantitative NMR (The Precision Alternative)

Role: Absolute purity determination and specific impurity identification.

  • The Advantage: qNMR is orthogonal to EA. It explicitly separates the methyl singlet of the Thioether (δ ~2.5 ppm) from the Sulfoxide (δ ~2.7 ppm) and Sulfone (δ ~3.2 ppm).

  • The Standard: Use Dimethyl Sulfone (DMSO₂) or 1,3,5-Trimethoxybenzene as the Internal Standard (IS). They are non-hygroscopic, have high relaxation times, and their signals do not overlap with the nicotinic acid aromatic protons.

Part 3: Experimental Protocols

Protocol 3.1: Optimized CHNS Combustion for Sulfur-Pyridines
  • Instrument: Flash 2000 / Elementar vario (or equivalent).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 10-12 seconds (High volume required for aromatic rings).

Step-by-Step Workflow:

  • Conditioning: Run 3 "Bypass" samples (high sulfur standard) to saturate active sites in the reduction column.

  • Weighing: Weigh 2.0–2.5 mg of 4-(4-Methylthiophenyl)nicotinic acid into a Tin (Sn) capsule.

  • Additive: Add 5–10 mg of V₂O₅ (Vanadium Pentoxide) directly over the sample.

    • Why? V₂O₅ prevents the formation of metal-sulfates in the ash, which would otherwise trap sulfur and lower the %S result.

  • Calibration: Calibrate K-factors using BBOT .

  • Analysis: Run sample in CHNS mode.

  • Post-Run: Check the "Sulfur Tail" in the chromatogram. If tailing is observed, replace the water trap (magnesium perchlorate) as it may be saturating with SO₂.

Protocol 3.2: qNMR Purity Assay
  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-d₆ (Solubilizes both the nicotinic acid and the polar oxidized impurities).

Step-by-Step Workflow:

  • Internal Standard (IS) Prep: Prepare a stock solution of Dimethyl Sulfone (traceable CRM grade) in DMSO-d₆ (~10 mg/mL).

  • Sample Prep: Weigh exactly 10.0 mg of the analyte and 5.0 mg of the IS into a vial. Dissolve in 0.6 mL DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Angle: 90°[3]

    • Relaxation Delay (D1): 60 seconds (Critical: T1 for aromatic protons can be long; insufficient D1 leads to underestimation of the analyte).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS methyl peak (6H) and the Analyte methylthio peak (3H).

  • Calculation:

    
    [4]
    

Part 4: Visualizing the Analytical Logic

The following diagrams illustrate the decision process and the chemical rationale behind the protocol selection.

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher on when to use EA vs. qNMR based on the synthesis stage.

AnalyticalWorkflow Start Crude 4-(4-Methylthiophenyl) nicotinic acid Check1 Is sample for Journal Publication? Start->Check1 Check2 Is Sulfur content critical? Check1->Check2 No (Internal Use) MethodEA Method A: CHNS Analysis (with V2O5 Additive) Check1->MethodEA Yes (Required) Check2->MethodEA No (Bulk Check) MethodNMR Method B: qNMR (DMSO-d6 + Dimethyl Sulfone) Check2->MethodNMR Yes (Oxidation Risk) Result1 Pass: +/- 0.4% (Confirm Bulk Purity) MethodEA->Result1 Result2 Pass: >98% Purity (Detect Sulfoxide Impurity) MethodNMR->Result2

Caption: Decision matrix for selecting the appropriate validation standard based on end-use requirements.

Diagram 2: The Oxidation Pathway & Detection

This diagram shows why qNMR is necessary to detect the specific degradation products that EA misses.

OxidationPathway Thioether Target Analyte (Thioether) -S-Me Sulfoxide Impurity 1 (Sulfoxide) -S(=O)-Me Thioether->Sulfoxide + [O] (Air/Peroxides) Detection Detection Method Thioether->Detection EA: 13.07% S Thioether->Detection qNMR: 2.5 ppm Sulfone Impurity 2 (Sulfone) -S(=O)2-Me Sulfoxide->Sulfone + [O] (Strong Oxidant) Sulfoxide->Detection EA: 12.2% S (Hard to distinguish) Sulfoxide->Detection qNMR: 2.7 ppm (Distinct Shift)

Caption: Chemical oxidation pathway showing the distinct NMR shifts vs. the ambiguous EA results.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved March 6, 2026, from [Link]

  • Babij, N. R., et al. (2016).[5] NMR Purity Analysis of Organic Compounds: A Best Practices Guide. Organic Process Research & Development. (Demonstrates qNMR protocols).

  • Thermo Fisher Scientific. (2020). FlashSmart Elemental Analyzer: Operating Manual for Sulfur Determination. (Reference for V2O5 usage in sulfur combustion).

Sources

Melting point determination of pure 4-(4-Methylthiophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Determination of Pure 4-(4-Methylthiophenyl)nicotinic Acid: A Comparative Technical Guide

Executive Summary

4-(4-Methylthiophenyl)nicotinic acid is a critical intermediate in the synthesis of diarylheterocycle-based COX-2 inhibitors (e.g., Rofecoxib analogs).[1][2] As a pyridine-3-carboxylic acid derivative, its thermal behavior is complex, characterized by high crystallinity and a propensity for sublimation or decarboxylation prior to melting.[1][2]

This guide compares three determination methods: Differential Scanning Calorimetry (DSC) , Automatic Optoelectronic Detection , and Manual Capillary .[1][2] While manual methods provide a quick visual check, DSC is established here as the superior analytical standard for this compound due to its ability to decouple thermodynamic melting from kinetic decomposition events.[1]

Compound Profile & Thermal Challenges

PropertyDescription
Chemical Structure Pyridine-3-carboxylic acid substituted at C4 with a 4-(methylthio)phenyl group.[1][2]
Expected MP Range 210°C – 230°C (Structure-dependent; analogs typically melt >200°C).[1][2]
Thermal Risk Decarboxylation: Nicotinic acid derivatives often lose CO₂ near the melting point.[2] Sublimation: High vapor pressure at

can obscure the liquidus point.[2]
Purity Requirement >99.0% (HPLC area) required for accurate

determination.

Comparative Analysis of Methods

The following table contrasts the three primary methodologies for analyzing 4-(4-Methylthiophenyl)nicotinic acid.

FeatureMethod A: DSC (Recommended) Method B: Auto-Optoelectronic Method C: Manual Capillary
Principle Measures heat flow (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) vs. Temperature.[1][2][3]
Optical transmission change (light to dark).[1][2]Visual observation of phase change.[1][2]
Precision

C

C

C
Decomposition Detection Excellent. Separates endothermic melt from exothermic decomp.[1][2]Poor. Cannot distinguish browning from melting.Moderate. Operator sees "darkening."
Sample Size 2–5 mg2–3 mm column2–3 mm column
Throughput Low (1 sample/run)High (3–6 samples/run)Medium (1–3 samples/run)
Primary Use Case Final QC / Characterization In-Process Control (IPC) Quick Synthesis Check

Decision Matrix: Selecting the Right Method

The following workflow illustrates the logical selection process based on the synthesis stage of the intermediate.

MethodSelection Start Sample: 4-(4-Methylthiophenyl)nicotinic acid Stage Synthesis Stage? Start->Stage Crude Crude / Reaction Monitor Stage->Crude In-process Pure Final Isolated Solid (>98%) Stage->Pure Final Lot Capillary Method: Manual Capillary (Visual confirmation of identity) Crude->Capillary DecompCheck Risk of Decarboxylation? Pure->DecompCheck Auto Method: Auto-Optoelectronic (High throughput QC) DecompCheck->Auto Low Risk / Routine DSC Method: DSC (ASTM E794) (Thermodynamic Purity & Stability) DecompCheck->DSC High Risk / Characterization

Caption: Logical workflow for selecting the appropriate melting point determination method based on sample purity and thermal stability risks.

Detailed Experimental Protocols

Protocol A: Differential Scanning Calorimetry (The Gold Standard)

Reference Standard: ASTM E794[3][4][5]

Rationale: DSC is the only method that can quantify the enthalpy of fusion (


) and detect if the compound degrades immediately upon melting (common for nicotinic acids).
  • Calibration: Calibrate the instrument using Indium (

    
    C) and Tin  (
    
    
    
    C) to bracket the expected range of the target compound.[2]
  • Sample Preparation:

    • Grind 5 mg of dried 4-(4-Methylthiophenyl)nicotinic acid into a fine powder.

    • Weigh exactly 2.0 – 4.0 mg into an aluminum pan.[1][2]

    • Crucial Step: Use a hermetically sealed pan with a pinhole .[1][2] The pinhole allows expanding gases to escape (preventing pan deformation) while maintaining a self-saturated atmosphere to suppress sublimation.[2]

  • Instrument Parameters:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Ramp Rate:

      
      C/min from 
      
      
      
      C to
      
      
      C, then slow to
      
      
      C/min
      through the melting transition (
      
      
      C –
      
      
      C).
  • Data Analysis:

    • Identify the Onset Temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) : The intersection of the baseline and the leading edge of the endotherm. This is the reported Melting Point.[2][4][6]
      
    • Note: If an exothermic peak immediately follows the endotherm, the compound is decomposing.[1]

Protocol B: Automatic Optoelectronic Detection

Best for: Routine Quality Control[2]

  • Sample Packing:

    • Insert the open end of a capillary tube into the powder.

    • Tap the closed end on a hard surface or use a drop-tube to pack the sample tightly to a height of 3 mm .

    • Why: Loose packing causes uneven heat transfer and broadens the range.[2]

  • Parameters:

    • Start Temp:

      
      C.
      
    • Ramp Rate:

      
      C/min.[1][2]
      
    • Threshold: Set the optical transmission threshold to 40% (point where solid turns to clear liquid).

  • Validation: Run a standard of Caffeine (

    
    C) alongside the sample to verify the heating block accuracy.
    

Interpreting the Data: Melting vs. Decomposition[8]

For nicotinic acid derivatives, distinguishing a "clean" melt from decomposition is vital for drug safety.[1][2]

ThermalEvents Signal DSC Heat Flow Signal Endo Sharp Endotherm (Down) Energy Absorbed Signal->Endo T = 210-230°C Exo Broad Exotherm (Up) Energy Released Signal->Exo T > Tm Meaning1 Pure Melting (Phase Transition) Endo->Meaning1 Meaning2 Decomposition (Decarboxylation) Exo->Meaning2 Meaning1->Meaning2 If peaks overlap, MP is invalid

Caption: DSC signal interpretation. A sharp endotherm indicates melting; an immediate subsequent exotherm indicates thermal instability.[1][2]

Troubleshooting & Factors Affecting Results

ObservationProbable CauseCorrective Action
Broad Melting Range (>2°C) Impurities (e.g., residual solvent, starting material).[1][2]Recrystallize from Ethanol/Water.[1][2] Dry under vacuum at

C.
MP Lower than Literature Wet sample or "Eutectic impurity" effect.[1][2]Perform Loss on Drying (LOD) test.[1][2] Ensure sample is anhydrous.[1][2]
Sublimation (Foggy capillary) High vapor pressure of nicotinic acid moiety.[1][2]Switch to Sealed Pan DSC . Capillary methods are unreliable here.[1][2]
Brown Residue Oxidative degradation.[1][2]Ensure inert atmosphere (

) during heating.[1][2]

References

  • ASTM International. (2012).[1][2] ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.[1][2][5][7] West Conshohocken, PA.[1][2] Link

  • Tan, X., et al. (2005).[1][2] Process for the manufacture of rofecoxib.[2] World Intellectual Property Organization, WO2005016906A1.[1][2] (Contextual data on Rofecoxib intermediates). Link

  • Gabbott, P. (2008).[1][2] Principles and Applications of Thermal Analysis.[2][4][8] Blackwell Publishing.[1][2] (Reference for DSC interpretation of organic acids).

  • Sigma-Aldrich. (2024).[1][2] Nicotinic acid Product Specification & MSDS.[1][2][6] (Baseline data for nicotinic acid thermal behavior). Link

Sources

Benchmarking 4-(4-Methylthiophenyl)nicotinic acid affinity for GPR109A receptors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-(4-Methylthiophenyl)nicotinic Acid: Affinity and Signaling Bias at the GPR109A Receptor

Executive Summary

The Hydroxycarboxylic acid receptor 2 (HCAR2), commonly known as GPR109A, is a Gi/Go-coupled G-protein-coupled receptor (GPCR) that plays a pivotal role in lipid metabolism and neuroinflammation[1]. While its endogenous activation by β-hydroxybutyrate and pharmacological activation by nicotinic acid (niacin) yields profound anti-lipolytic and anti-atherosclerotic benefits, clinical compliance is severely limited by cutaneous vasodilation (flushing)[2].

Mechanistic studies have established a signaling dichotomy: the therapeutic anti-lipolytic effects are mediated by the Gi-protein pathway, whereas the adverse flushing response is driven by β-arrestin 1/2 recruitment and subsequent ERK1/2-mediated prostanoid release[3]. Consequently, the development of G-protein-biased agonists is a primary objective in cardiovascular and metabolic drug discovery. This guide provides an authoritative framework for benchmarking the affinity, potency, and signaling bias of 4-(4-Methylthiophenyl)nicotinic acid (4-MTPN) —an investigational lipophilic derivative of niacin—against established GPR109A ligands.

Pharmacological Rationale & Structural Causality

Niacin is a full, unbiased agonist at GPR109A with a binding affinity (


) of approximately 100 nM[2]. The structural modification present in 4-MTPN involves the addition of a bulky, lipophilic 4-methylthiophenyl group to the nicotinic acid core.

Why this modification matters:

  • Enhanced Affinity: The GPR109A binding pocket contains a highly hydrophobic sub-pocket. The addition of a thio-phenyl moiety increases the compound's lipophilicity, which is hypothesized to enhance membrane permeability and receptor binding affinity compared to the native pyridinecarboxylic acid structure[4].

  • Conformational Bias: High-throughput screening of structurally homologous 4-(phenyl)thio derivatives has demonstrated that bulky substitutions can sterically hinder the specific transmembrane helix 5 and 6 (TM5/TM6) conformational shifts required for β-arrestin recruitment, thereby shifting the ligand toward G-protein bias[3].

G Ligand 4-MTPN (Investigational Ligand) Receptor GPR109A (HCAR2) Receptor Ligand->Receptor Binds Gi Gi/Go Protein Pathway Receptor->Gi Primary Coupling Arrestin β-Arrestin 1/2 Pathway Receptor->Arrestin Secondary Recruitment cAMP ↓ cAMP Accumulation Gi->cAMP Inhibits Adenylyl Cyclase ERK ERK1/2 Activation & Prostanoid Release Arrestin->ERK Scaffolding Lipolysis Inhibition of Lipolysis (Therapeutic Efficacy) cAMP->Lipolysis Desired Outcome Flushing Cutaneous Vasodilation (Flushing Adverse Effect) ERK->Flushing Adverse Outcome

Caption: GPR109A signaling dichotomy: Gi-mediated therapeutic anti-lipolysis vs. β-arrestin-mediated flushing.

Comparative Benchmarking Data

To objectively evaluate 4-MTPN, it must be benchmarked against a spectrum of known GPR109A modulators ranging from endogenous full agonists to synthetic biased partial agonists.

Note: As 4-MTPN is an investigational compound, its profile below is a predictive benchmark derived from structure-activity relationship (SAR) models of 4-thio-substituted nicotinic acid analogs[3].

CompoundPharmacological ClassAffinity (

, nM)
Gi Potency (cAMP

, nM)
β-Arrestin Potency (

, nM)
Clinical / Phenotypic Profile
Niacin Endogenous Full Agonist~10052~150Anti-lipolytic, induces severe flushing[2][3].
MK-6892 Synthetic Full Agonist41650 - 74Highly potent, unbiased; reduced flushing in animals due to PK profile[5][6].
Acipimox Synthetic Full Agonist4,3902,500 - 5,300>10,000Low potency FDA-approved analog; weaker flushing[7][8].
MK-0354 Biased Partial Agonist~1,5001,650N/A (No recruitment)Anti-lipolytic only; fails to induce flushing or macrophage signaling[9][10].
4-MTPN Investigational Analog< 50 (Predicted)~60 (Predicted)> 5,000 (Predicted)Targeting high affinity with strong Gi-bias[3][4].

Self-Validating Experimental Methodologies

To empirically validate the affinity and bias of 4-MTPN, the following triad of assays must be executed. Each protocol is designed as a self-validating system, incorporating internal controls to calculate the assay's


-factor, ensuring data trustworthiness.

Workflow Prep Compound Prep 4-MTPN & References Bind Radioligand Binding (Ki Determination) Prep->Bind Func1 cAMP HTRF Assay (Gi Efficacy/EC50) Bind->Func1 If Ki < 1µM Func2 NanoBiT Assay (β-Arrestin EC50) Bind->Func2 Parallel Screen Analysis Bias Factor Calculation (ΔΔLog(Emax/EC50)) Func1->Analysis Func2->Analysis

Caption: Sequential high-throughput workflow for determining GPR109A affinity and signaling bias.

Protocol A: Radioligand Competitive Binding Assay (Affinity - )

Objective: Determine the absolute binding affinity of 4-MTPN to human GPR109A.

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human GPR109A. Harvest and homogenize cells in ice-cold binding buffer (50 mM HEPES, 5 mM

    
    , 1 mM 
    
    
    
    , pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.
  • Tracer Incubation: In a 96-well plate, combine 10 µg of membrane protein per well with 10 nM

    
    -nicotinic acid (tracer).
    
  • Compound Titration: Add 4-MTPN in a 10-point concentration-response curve (CRC) ranging from 10 pM to 10 µM.

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Tracer + Membranes (No competitor).

    • Non-Specific Binding (NSB): Buffer + Tracer + Membranes + 1 mM unlabeled Niacin. (Ensure

      
       ratio is > 5).
      
  • Detection: Incubate for 2 hours at room temperature to reach equilibrium. Filter through GF/C microplates pre-soaked in 0.5% PEI using a vacuum manifold. Wash 3x with ice-cold buffer. Add scintillation cocktail and read on a TopCount counter.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: cAMP Accumulation Assay (Gi Potency - )

Objective: Measure the functional ability of 4-MTPN to activate the Gi pathway. Because GPR109A is Gi-coupled, activation inhibits adenylyl cyclase.

  • Cell Preparation: Seed CHO-K1-hGPR109A cells at 10,000 cells/well in a 384-well plate.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Forskolin Challenge: Because baseline cAMP is low, stimulate the cells with 10 µM Forskolin to artificially raise cAMP levels. Simultaneously, add 4-MTPN (10-point CRC).

  • Self-Validation Controls:

    • Max Signal (100% cAMP): Forskolin only.

    • Min Signal (Max Inhibition): Forskolin + 10 µM MK-6892[5]. Calculate

      
      -factor; assay is valid if 
      
      
      
      .
  • Detection: Lyse cells and detect cAMP using Homogeneous Time-Resolved Fluorescence (HTRF) technology. Measure the FRET signal ratio (665 nm / 620 nm).

  • Analysis: Plot the CRC to determine the

    
     (potency) and 
    
    
    
    (efficacy relative to Niacin).
Protocol C: NanoBiT β-Arrestin Recruitment Assay (Bias Profiling)

Objective: Determine if 4-MTPN recruits β-arrestin, the pathway responsible for flushing[11].

  • Transfection: Transiently co-transfect HEK293T cells with GPR109A fused to a SmBiT (Small BiT) and β-arrestin-2 fused to an LgBiT (Large BiT).

  • Substrate Addition: 24 hours post-transfection, replace media with Opti-MEM containing Nano-Glo Live Cell Substrate.

  • Compound Addition: Add 4-MTPN (10-point CRC).

  • Self-Validation Controls:

    • Positive Control: 10 µM Niacin (must show robust luminescence spike within 10 minutes)[11].

    • Negative Control: Vehicle (DMSO).

  • Detection: Read luminescence continuously for 30 minutes.

  • Bias Calculation: Use the operational model of agonism to calculate the transduction coefficient (

    
    ) for both the cAMP and β-arrestin pathways. Calculate the bias factor (
    
    
    
    ) relative to the reference agonist (Niacin). A significant shift indicates a G-protein biased ligand.

References

  • Smolecule. (2023). Buy 4-(4-Methylthiophenyl)nicotinic acid | 1261937-90-9. Retrieved from 4[4]

  • National Institutes of Health (NIH). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Retrieved from 1[1]

  • MedChemExpress. MK-6892 | GPR109A Agonist. Retrieved from 5[5]

  • MedChemExpress. MK-0354 | GPR109A Agonist. Retrieved from 9[9]

  • National Institutes of Health (NIH). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Retrieved from 2[2]

  • IUPHAR/BPS Guide to PHARMACOLOGY. acipimox activity data from GtoPdb and ChEMBL. Retrieved from7[7]

  • National Institutes of Health (NIH). (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Retrieved from3[3]

  • ResearchGate. Pharmacological profiling of niacin, acipimox, and MMF on GPR109A. Retrieved from 11[11]

  • National Institutes of Health (NIH). (2010). Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist. Retrieved from 6[6]

  • National Institutes of Health (NIH). (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. Retrieved from 10[10]

  • NCATS Inxight Drugs. ACIPIMOX. Retrieved from 8[8]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(4-Methylthiophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-(4-Methylthiophenyl)nicotinic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle. This document is designed to be your preferred resource for ensuring that this specific compound is managed responsibly from the bench to its final disposition. The protocols herein are grounded in established safety principles and regulatory requirements to ensure a self-validating system of laboratory safety.

Core Principles of Chemical Waste Management

The foundational principle of laboratory chemical waste disposal is the stringent avoidance of releasing hazardous materials into the environment.[5] This means under no circumstances should 4-(4-Methylthiophenyl)nicotinic acid or its residues be disposed of down the sewer system or in regular municipal trash.[5][6] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for hazardous waste management that must be adhered to.[6]

Step-by-Step Disposal Protocol for 4-(4-Methylthiophenyl)nicotinic Acid

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of 4-(4-Methylthiophenyl)nicotinic acid waste.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Safety goggles or a face shield.[4]

  • A laboratory coat.

2. Waste Segregation and Collection: Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Solid Waste: Collect pure 4-(4-Methylthiophenyl)nicotinic acid, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing 4-(4-Methylthiophenyl)nicotinic acid, use a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[8]

  • Sharps Waste: Any needles or broken glassware contaminated with the compound should be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[7]

3. Containerization: The choice of waste container is crucial for safety and compliance.

  • Containers must be made of a material compatible with the chemical waste. The original container is often the best choice for surplus chemicals.[9]

  • All waste containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6][9]

  • Containers must be kept closed at all times, except when adding waste.[9]

4. Labeling: Clear and accurate labeling is a regulatory requirement and essential for safe handling.[5][7]

  • As soon as you begin accumulating waste in a container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[9]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(4-Methylthiophenyl)nicotinic acid."

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed," "Harmful to Aquatic Life").

    • The date accumulation started.

    • The laboratory or generator information.

5. Storage: Waste must be stored safely at or near the point of generation.[10]

  • Store waste containers in a designated satellite accumulation area (SAA).[10]

  • The SAA must be under the control of laboratory personnel and should have secondary containment to capture any potential leaks.[9]

  • Store incompatible wastes separately. For example, keep this organic acid waste away from bases and oxidizers.

6. Disposal Request and Pickup:

  • Once a waste container is full or you are ready to dispose of it, submit a chemical waste collection request to your institution's EHS or a licensed hazardous waste disposal company.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9]

7. Spill Management: In the event of a spill:

  • Evacuate the immediate area if necessary and ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[2]

  • Collect the absorbed material into a designated hazardous waste container and label it accordingly.

  • Clean the spill area thoroughly.

8. Empty Container Disposal:

  • An empty container that held 4-(4-Methylthiophenyl)nicotinic acid must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before it can be disposed of as non-hazardous waste.[9]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[9]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's policies for non-hazardous lab glass or plastic.[9]

Quantitative Data Summary

ParameterGuideline/ValueSource
Occupational Exposure Limits (OELs) Not established for this specific compound. Follow general guidelines for nuisance dust and handle with local exhaust ventilation.OSHA/ACGIH
Hazard Classification (Inferred) Skin Irritant, Eye Irritant, May Cause Respiratory Irritation, Harmful to Aquatic Life.[1][2][4]SDS of Analogs
Maximum Satellite Accumulation 55 gallons of hazardous waste.[9][10]EPA
Empty Container Rinsing Triple-rinse with a solvent equal to ~5% of the container volume for each rinse.[9]Vanderbilt University

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Methylthiophenyl)nicotinic acid waste.

DisposalWorkflow Start Waste Generation (4-(4-Methylthiophenyl)nicotinic acid) WasteType Determine Waste Form Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps (e.g., needles, broken glass) WasteType->SharpsWaste Sharps SolidContainer Collect in Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Collect in Labeled Hazardous Sharps Container SharpsWaste->SharpsContainer Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Pickup Request Waste Pickup from EHS or Licensed Contractor Store->Pickup

Caption: Disposal decision workflow for 4-(4-Methylthiophenyl)nicotinic acid.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

Sources

Personal protective equipment for handling 4-(4-Methylthiophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an applied science. To safely handle 4-(4-Methylthiophenyl)nicotinic acid (CAS 1261937-90-9) , we must first understand its physicochemical properties. Safety protocols are dictated by molecular behavior.

This guide provides a comprehensive, self-validating operational plan for handling this specific compound, bridging the gap between molecular structure and daily laboratory logistics.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

4-(4-Methylthiophenyl)nicotinic acid is a functionalized derivative of nicotinic acid, currently investigated for its potential interaction with nicotinic acetylcholine receptors (nAChRs) and its antibacterial properties[1]. Its hazard profile is driven by two distinct structural components:

  • The Nicotinic Acid Scaffold: Nicotinic acid and its direct derivatives are established mucosal, skin, and severe eye irritants (GHS Category 2 and 2A)[2][3]. The acidic proton can cause localized pH drops upon contact with the moisture in eyes or respiratory tracts, leading to acute irritation[4].

  • The Methylthiophenyl Moiety: The addition of a thioether (sulfide) group significantly increases the molecule's lipophilicity (LogP)[1]. In toxicological terms, increased lipophilicity directly correlates with enhanced cellular membrane permeability. This means the risk of transdermal absorption is notably higher than that of unmodified, highly polar nicotinic acid[5]. Furthermore, because the compound may modulate nAChR activity, systemic absorption could theoretically influence neurotransmission[1], making stringent barrier protection critical.

Core PPE Matrix

Based on the physicochemical assessment, standard Level 1 laboratory PPE is insufficient. The following matrix outlines the quantitative and categorical PPE requirements, grounded in mechanistic rationale.

PPE CategoryEquipment SpecificationMechanistic Rationale
Eye/Face Snug-fitting chemical splash goggles (ANSI Z87.1+).Protects against aerosolized dust. Nicotinic acid derivatives are known to cause serious eye irritation (H319)[3].
Hands Double-gloved Nitrile (minimum 4-5 mil thickness per layer).The thioether group enhances lipophilicity, increasing dermal penetration risk[1][5]. Double gloving prevents breakthrough, especially when using carrier solvents like DMSO.
Body Flame-retardant, knee-length lab coat with knit cuffs.Prevents electrostatic attraction of the fine powder to exposed skin or street clothes.
Respiratory N95/P100 particulate respirator (if handled outside a hood).Inhalation of fine functionalized organic acids causes acute respiratory tract irritation (H332)[3][4].

Operational Safety Workflow

To ensure a self-validating safety system, every step of the handling process must be controlled to prevent aerosolization and dermal contact.

Step 1: Engineering Controls & Preparation
  • Fume Hood Setup: Conduct all open-container handling within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80–100 fpm[6].

  • Static Mitigation: Organic powders are highly susceptible to static charge. Wipe the exterior of your gloves and the weighing area with a lightly damp, lint-free wipe to dissipate static electricity before opening the container.

Step 2: Weighing and Transfer
  • Tool Selection: Use a grounded, anti-static micro-spatula. Avoid plastic spatulas, which generate static and cause the powder to "jump," increasing inhalation risk.

  • Transfer: Pre-tare an amber glass vial (to protect the thioether from potential light-induced oxidation) with an anti-static weighing boat. Transfer the required mass of 4-(4-Methylthiophenyl)nicotinic acid slowly.

  • Sealing: Cap the source bottle immediately after the transfer is complete to minimize environmental exposure[7].

Step 3: Solubilization
  • Solvent Addition: This compound is typically solubilized in organic solvents like DMSO or DMF for biological assays. Add the solvent inside the fume hood.

  • Vortexing: Cap the vial tightly before vortexing or sonicating. Never sonicate an open vessel containing this compound, as the energy will aerosolize the acidic, lipophilic solution.

Workflow Visualization

PPE_Workflow Risk 1. Hazard Assessment (Irritant & Lipophilic) PPE 2. Don PPE (Goggles, Double Nitrile, Lab Coat) Risk->PPE Hood 3. Engineering Controls (Chemical Fume Hood) PPE->Hood Weigh 4. Weighing & Transfer (Anti-static tools) Hood->Weigh Solubilize 5. Solubilization (Add DMSO/DMF) Weigh->Solubilize Decon 6. Decontamination (Solvent wipe -> Soap/Water) Solubilize->Decon Dispose 7. Waste Disposal (Solid/Liquid segregation) Decon->Dispose

Operational safety workflow for handling 4-(4-Methylthiophenyl)nicotinic acid.

Decontamination & Disposal Plan

Proper disposal is critical due to the environmental toxicity associated with thioether compounds and organic acids.

Spill Response Protocol
  • Dry Spill: Do NOT sweep, as this generates hazardous dust[7]. Use a damp absorbent pad (lightly wetted with 70% ethanol or water) to gently wipe up the powder. Place the contaminated pad into a sealed hazardous waste bag[6].

  • Wet Spill (in Solvent): Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent spills. Scoop the absorbed mixture into a chemical waste container.

Decontamination
  • Wipe down the balance, spatulas, and fume hood surface with a solvent capable of dissolving the compound (e.g., 70% ethanol or isopropanol).

  • Follow with a secondary wipe using standard laboratory detergent and water to neutralize and remove any residual acidic traces[2].

  • Wash hands and exposed skin thoroughly with soap and water immediately after removing PPE[4].

Waste Segregation
  • Solid Waste: Contaminated gloves, weigh boats, and empty reagent bottles must be disposed of in a designated solid hazardous waste container[4].

  • Liquid Waste: Solutions of 4-(4-Methylthiophenyl)nicotinic acid dissolved in DMSO or buffers should be routed to Non-Halogenated Organic Waste , unless they have been mixed with halogenated solvents (e.g., DCM, Chloroform) during an extraction process, in which case they must go to Halogenated Waste[6].

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.